molecular formula C6H5ClN2S B1453452 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine CAS No. 53826-89-4

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Cat. No.: B1453452
CAS No.: 53826-89-4
M. Wt: 172.64 g/mol
InChI Key: WYEUXQBLKOGGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN2S and its molecular weight is 172.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEUXQBLKOGGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671979
Record name 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53826-89-4
Record name 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine

Abstract

The thieno[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to purine nucleobases. This structural mimicry allows it to interact with a wide array of biological targets, making its derivatives potent agents in drug discovery. The title compound, this compound, serves as a crucial and versatile intermediate for the synthesis of a diverse library of substituted analogues. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by various nucleophiles (N-, O-, S-, and C-based), enabling extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Overview: Retrosynthetic Analysis

A logical synthetic plan begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The key C-Cl bond is the most apparent disconnection, leading back to the corresponding pyrimidinone precursor. This precursor is then disconnected to reveal a foundational aminothiophene derivative.

Retrosynthesis Target This compound Intermediate1 5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one Target->Intermediate1 Chlorination (C-Cl bond formation) Precursor 3-Amino-4-carbamoyl-tetrahydrothiophene Derivative Intermediate1->Precursor Pyrimidine Ring Cyclization

Caption: Retrosynthetic pathway for this compound.

This analysis logically divides the synthesis into two primary stages:

  • Part I: Construction of the core heterocyclic intermediate, 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one.

  • Part II: Chlorination of the intermediate to yield the final target compound.

Part I: Synthesis of the Core Intermediate: 5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one

The synthesis of the thienopyrimidine core is the foundational stage of this process. While multiple routes exist for related aromatic thienopyrimidines, the dihydro- variant requires a specific approach, often starting with a saturated thiophene ring. A highly convergent and effective method is the Gewald reaction, which assembles a polysubstituted 2-aminothiophene from a ketone, an active methylene nitrile, and elemental sulfur.[1][2][3][4]

For the specific [3,4-d] fused system, a logical precursor is a 3-amino-4-carboxamido-tetrahydrothiophene. The cyclization of this intermediate with a one-carbon source (e.g., formic acid or triethyl orthoformate) builds the pyrimidinone ring.

Conceptual Workflow for Intermediate Synthesis

Part1_Workflow cluster_gewald Step 1: Thiophene Formation (Gewald Reaction) cluster_cyclization Step 2: Pyrimidine Ring Formation Ketone Cyclic Ketone (e.g., Tetrahydrothiophen-3-one) Thiophene 2-Amino-tetrahydrothieno[3,4-b]thiophene Derivative Ketone->Thiophene Base (e.g., Morpholine) Nitrile Cyanoacetamide Nitrile->Thiophene Base (e.g., Morpholine) Sulfur Sulfur (S₈) Sulfur->Thiophene Base (e.g., Morpholine) Thiophene2 3-Amino-4-carbamoyl- tetrahydrothiophene Thiophene->Thiophene2 Hydrolysis/ Rearrangement Intermediate 5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one Thiophene2->Intermediate FormicAcid Formic Acid or Triethyl Orthoformate FormicAcid->Intermediate Heat

Caption: Conceptual workflow for the synthesis of the pyrimidinone intermediate.

Note: The precise synthesis of the 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one precursor may vary, but the general principle involves forming a suitably substituted aminothiophene followed by pyrimidine ring closure.[5][6][7]

Part II: Chlorination of 5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one

This is the critical transformation to produce the activated intermediate. The conversion of a pyrimidin-4-one (a cyclic amide or lactam) to a 4-chloropyrimidine is a standard and robust reaction in heterocyclic chemistry.[8] The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and often as the solvent.[9]

The Causality of Reagent Choice and Conditions
  • Phosphorus Oxychloride (POCl₃): The pyrimidinone exists in tautomeric equilibrium with its 4-hydroxypyrimidine form. POCl₃ is highly effective at converting hydroxyl groups on heteroaromatic rings to chlorides. It activates the carbonyl oxygen (or hydroxyl group), transforming it into a good leaving group (a dichlorophosphate ester), which is subsequently displaced by a chloride ion.

  • Heat (Reflux): The reaction requires significant thermal energy to overcome the activation barrier for the formation of the dichlorophosphate intermediate and the subsequent nucleophilic substitution. Therefore, reactions are typically run at the reflux temperature of POCl₃ (105.8 °C) or higher in a sealed reactor.[8]

  • Catalytic Base (Optional but Recommended): Tertiary amines like N,N-dimethylaniline or pyridine can be added as catalysts. They can react with POCl₃ to form a more reactive Vilsmeier-type reagent in situ, or act as an acid scavenger for the HCl generated, driving the reaction forward.[10] For large-scale preparations, using equimolar amounts of POCl₃ and a base like pyridine in a sealed reactor is an efficient, solvent-free approach that minimizes waste and improves safety.[8][11]

Reaction Mechanism: Simplified Overview
  • Activation: The lone pair on the carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: A chloride ion is displaced from phosphorus, forming a dichlorophosphate ester intermediate attached to the pyrimidine ring. This step converts the poor hydroxyl leaving group into an excellent dichlorophosphate leaving group.

  • Nucleophilic Attack: A chloride ion (from POCl₃ or another source) acts as a nucleophile, attacking the C4 position of the pyrimidine ring.

  • Product Formation: The dichlorophosphate group leaves, and the aromaticity of the pyrimidine ring is restored, yielding the 4-chloro product.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials & Reagents

ReagentMolar Mass ( g/mol )Molarity/DensityAmountMoles (mmol)Equivalents
5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one170.21-5.00 g29.371.0
Phosphorus Oxychloride (POCl₃)153.331.645 g/mL30 mL321.5~11
N,N-Dimethylaniline (optional)121.180.956 g/mL0.5 mL3.940.13

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one (5.00 g, 29.37 mmol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (30 mL, 321.5 mmol). If using a catalyst, add N,N-dimethylaniline (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle. Maintain reflux with stirring for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes), sampling carefully.

  • Removal of Excess POCl₃: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure. This is a critical step to ensure a safe work-up.

  • Work-up (Quenching): Place the flask containing the crude residue in an ice-water bath. EXTREMELY SLOWLY and CAUTIOUSLY , add crushed ice to the residue with vigorous stirring. This is a highly exothermic reaction that will generate HCl gas. Perform this step deep within the fume hood.

  • Neutralization: Once the quenching is complete, a solid precipitate may form. Slowly neutralize the acidic aqueous solution by adding a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for the final product.

Analysis TechniqueExpected Observations
Appearance White to off-white crystalline solid
Molecular Formula C₆H₅ClN₂S
Molecular Weight 188.64 g/mol
¹H NMR (CDCl₃, 400 MHz)δ ~8.6 (s, 1H, pyrimidine C2-H), ~4.2 (t, 2H, CH₂), ~3.8 (t, 2H, CH₂) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ ~160-165 (C4-Cl), ~155-160 (C=N), ~150 (C2), ~130-140 (quaternary C), ~30-40 (CH₂) ppm.
Mass Spec (EI-MS) m/z 188 (M⁺), 190 (M⁺+2, ~33% intensity due to ³⁷Cl isotope).

Conclusion

The synthesis of this compound is a straightforward yet critical process for researchers in drug discovery. The key transformation relies on the well-established chlorination of a pyrimidinone precursor using phosphorus oxychloride. By understanding the principles behind the reaction conditions and adhering to stringent safety protocols for handling reagents like POCl₃, scientists can reliably produce this valuable intermediate. Its strategic importance lies in its ability to serve as a launchpad for a multitude of derivatives, enabling the rapid exploration of chemical space around the privileged thienopyrimidine scaffold. Modern, solvent-free methods using equimolar reagents are emerging as safer and more environmentally benign alternatives for large-scale synthesis.[8][11]

References

  • Gewald, K., Shinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Putrov, D. V., & Komykhov, S. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Khimiya Geterotsiklicheskikh Soedinenii, 46(6), 739-763. [Link]

  • Wikipedia contributors. (2023). Phosphoryl chloride. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, H., Wen, K., Fesik, S. W., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4426–4436. [Link]

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Solvent-free or low-solvent large-scale preparation of chloropyrimidine and analogues. Semantic Scholar. [Link]

  • Google Patents. (n.d.). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • Krackov, M. H. (1965). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Oregon State University. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry. [Link]

  • El-Kashef, H. S., et al. (2007). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 12(11), 2537–2547. [Link]

  • SIELC Technologies. (2018). Thieno[3,4-d]pyrimidin-4(1H)-one, 5,7-dihydro-2-methyl-. SIELC Technologies. [Link]

Sources

Physicochemical properties of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, characterization, and applications of this compound. As a key heterocyclic building block, this compound belongs to the thienopyrimidine class of molecules, which are renowned for their utility in medicinal chemistry, particularly as scaffolds for kinase inhibitors. Due to the scarcity of direct literature on this specific unsubstituted compound, this guide synthesizes information from closely related analogs, established chemical principles, and standard analytical methodologies. We present predicted properties, detailed experimental protocols for synthesis and characterization, and an expert analysis of the compound's reactivity and potential in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable synthetic intermediate.

Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery

The thienopyrimidine scaffold is a fused heterocyclic system that acts as a bioisostere of purines, the fundamental components of DNA and RNA.[1] This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, often by competing with endogenous purine-based ligands like adenosine triphosphate (ATP). Consequently, this scaffold is a cornerstone in the development of targeted therapeutics.

Derivatives of thienopyrimidines have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Their most prominent role is in the field of oncology, where they form the core of numerous kinase inhibitors.[3][4] The 4-chloro substituent, in particular, serves as a versatile chemical handle, enabling nucleophilic substitution reactions to build diverse molecular libraries for structure-activity relationship (SAR) studies.[5] this compound represents a fundamental starting material for accessing novel chemical entities within this therapeutically significant class.

Structural Elucidation and Core Features

The molecule is characterized by a pyrimidine ring fused with a dihydrothiophene ring. This specific isomer, the thieno[3,4-d]pyrimidine, has distinct electronic and steric properties compared to its more commonly cited thieno[2,3-d] and thieno[3,2-d] counterparts.

  • Fused Ring System: The bicyclic core provides a rigid, planar-like structure that is advantageous for specific binding interactions with protein targets.

  • Dihydrothiophene Ring: Unlike a fully aromatic thiophene, the saturated carbons at positions 5 and 7 introduce conformational flexibility.

  • 4-Chloro Substituent: This is the primary reactive site of the molecule. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner for a wide range of nucleophiles.

Caption: General Synthetic Workflow.

Experimental Protocol: Chlorination of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-one

This protocol is a representative procedure for converting a pyrimidinone to its 4-chloro derivative, a crucial step in the synthesis of the title compound. [6][7] Trustworthiness: This protocol includes safety warnings and self-validating checkpoints (TLC monitoring) to ensure reaction completion and successful isolation.

  • Reagent Preparation: In a fume hood, charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer with the 5,7-dihydrothieno[3,4-d]pyrimidin-4-one precursor (1.0 eq).

  • Reaction Setup: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The excess POCl₃ serves as both the reagent and the solvent. Causality Note: Using POCl₃ as the solvent ensures a high concentration of the chlorinating agent and provides a suitable reaction temperature at its boiling point.

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 106 °C) under a nitrogen atmosphere. The inert atmosphere is critical to prevent hydrolysis of the moisture-sensitive POCl₃.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Aliquots are carefully quenched in a separate vial containing ice and sodium bicarbonate solution before spotting on a silica plate. The disappearance of the starting material spot indicates reaction completion (typically 2-6 hours).

  • Workup: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This exothermically quenches the excess POCl₃. Safety Note: Perform this step slowly in a well-ventilated fume hood as HCl gas is evolved.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties. Data for the closely related analog, 4-chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine, is used as a reference where direct data is unavailable. [8]

Property Value / Description Source / Rationale
IUPAC Name This compound ---
CAS Number Not assigned. (Analog: 5719-46-0 for the 2-methyl derivative) [8][9]
Molecular Formula C₆H₅ClN₂S Calculated
Molecular Weight 172.64 g/mol Calculated
Appearance Predicted: Off-white to light tan crystalline solid. Based on analogous heterocyclic compounds. [5]
Melting Point Predicted: 170–190 °C. Extrapolated from related chlorinated thienopyrimidines. [6]
Solubility Predicted: Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Poorly soluble in water. Common for planar heterocyclic systems. [5][6][10]
Stability Stable under anhydrous, inert conditions. Sensitive to strong acids, bases, and prolonged exposure to moisture, which can lead to hydrolysis of the chloro group. The 4-chloro position is susceptible to nucleophilic attack. [5][11]

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. | Standard practice for reactive intermediates. |

Spectroscopic and Analytical Characterization

Verifying the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: Analytical Characterization Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton spectrum is expected to show distinct signals:

    • A singlet in the aromatic region (~8.5-9.0 ppm) for the pyrimidine proton (H2 or H6 depending on numbering).

    • Two triplets or complex multiplets in the aliphatic region (~3.0-4.5 ppm) corresponding to the two methylene (CH₂) groups at positions 5 and 7. The exact chemical shifts and coupling patterns depend on the solvent and conformational dynamics.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, with signals for the aromatic/olefinic carbons of the pyrimidine and thiophene rings appearing downfield (>110 ppm) and the sp³ hybridized carbons of the dihydrothiophene ring appearing upfield.

Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality Note: DMSO-d₆ is often chosen for its ability to dissolve a wide range of polar and non-polar compounds, preventing solubility issues that can lead to poor quality spectra.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected Mass: The calculated monoisotopic mass of C₆H₅³⁵ClN₂S is 172.0022. HRMS analysis should yield a mass measurement within 5 ppm of this value.

  • Isotopic Pattern: A critical validation point is the isotopic signature. The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (M+). The presence of sulfur also contributes to the M+2 peak. This unique pattern provides strong evidence for the compound's composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

Protocol for Purity Analysis:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Use a reverse-phase C18 column.

  • Develop a gradient elution method, typically using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for compounds intended for biological screening.

Reactivity, Derivatization, and Applications in Drug Discovery

The primary utility of this compound is as an intermediate for creating more complex molecules. The 4-chloro position is highly susceptible to SₙAr reactions with a variety of nucleophiles. [12]

  • Reaction with Amines: Forms 4-amino-thienopyrimidine derivatives, a common motif in kinase inhibitors that often form a critical hydrogen bond in the hinge region of the ATP binding site.

  • Reaction with Alcohols/Phenols: Yields 4-alkoxy/aryloxy derivatives, which can be used to modulate solubility and explore different binding pockets.

  • Reaction with Thiols: Produces 4-thioether derivatives.

  • Cross-Coupling Reactions: The chloro group can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding molecular diversity.

This synthetic versatility makes the compound an ideal starting point for building focused libraries of analogs to probe the SAR of a biological target, accelerating the hit-to-lead and lead optimization phases of drug discovery. [13][14][15]

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in medicinal chemistry. While direct characterization data is limited, its physicochemical properties can be reliably predicted based on established chemical principles and data from close analogs. Its true value lies in the reactivity of the 4-chloro position, which provides a gateway to a vast chemical space of thienopyrimidine derivatives. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce, purify, and validate this compound, enabling its effective use in the rational design and discovery of novel therapeutic agents.

References

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
  • Supplementary Information for "Solution-Processable Dithieno[3,2-b:2',3'-d]pyrrole-Based Organic Semiconductors for Field-Effect Transistors". (n.d.).
  • 4-CHLORO-6,7-DIHYDRO-5H-CYCLOPENTAT[1][2]HIENO[2,3-D]PYRIMIDINE synthesis. (n.d.). Chemicalbook. Retrieved January 20, 2026, from

  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). LookChem.
  • Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009). PubMed. Retrieved January 20, 2026, from [Link]

  • 4-chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine. (n.d.). ChemicalBook.
  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2020). MDPI. Retrieved January 20, 2026, from [Link]

  • 4,7-Dichlorob[5]enzothieno[3,2-d]pyrimidine. (n.d.). Vulcanchem. Retrieved January 20, 2026, from

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 20, 2026, from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2015). Revue Roumaine de Chimie.
  • Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). National Center for Biotechnology Information (NCBI). Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][2]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

Sources

The Biological Versatility of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The thienopyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the native purine core of adenosine triphosphate (ATP). This bioisosteric relationship makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases. This guide focuses on the 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine core, a key intermediate that serves as a versatile launchpad for creating diverse libraries of biologically active compounds. The 4-chloro position is a chemically reactive handle, enabling the strategic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. While direct literature on the 5,7-dihydrothieno[3,4-d] isomer is emerging, this guide synthesizes extensive data from the closely related and well-studied thieno[2,3-d]pyrimidine analogs to establish a robust framework for understanding the structure-activity relationships (SAR) and therapeutic potential of this compound class. We will explore the synthesis, kinase inhibition profiles, anticancer activities, and the critical experimental methodologies used to validate these derivatives as promising candidates for drug development.

Chapter 1: The Thienopyrimidine Scaffold: A Foundation for Kinase Inhibition

The fusion of thiophene and pyrimidine rings creates a heterocyclic system that is a potent ATP mimetic. Its ability to engage in hydrogen bonding patterns similar to adenine allows it to effectively compete for the ATP-binding pocket of numerous protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2]

The 4-chloro substituent is of paramount importance. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of amine-containing side chains. These side chains can then form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. This interaction is a cornerstone of the inhibitory activity for many kinase inhibitors.[3]

The structural similarity between the purine core of ATP and various thienopyrimidine scaffolds is a foundational concept in their design as kinase inhibitors.

cluster_0 Native Ligand cluster_1 Bioisosteric Scaffolds Adenine Adenine (ATP Core) Thieno34d Thieno[3,4-d]pyrimidine Adenine->Thieno34d Bioisosteric Relationship Thieno23d Thieno[2,3-d]pyrimidine Adenine->Thieno23d Bioisosteric Relationship Pyrazolo34d Pyrazolo[3,4-d]pyrimidine Adenine->Pyrazolo34d Bioisosteric Relationship

Caption: Bioisosteric relationship of thienopyrimidine scaffolds to adenine.

Chapter 2: Synthesis of the this compound Intermediate

The construction of the thienopyrimidine core is a critical first step in developing derivatives for biological screening. A common and effective strategy involves a multi-step sequence starting from readily available materials. The key transformation is the installation of the 4-chloro group, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[3] This reaction converts the 4-hydroxy (or 4-oxo) precursor into the highly reactive 4-chloro intermediate, priming it for diversification.

G start Starting Materials (e.g., thiophene derivative) step1 Step 1: Annulation Formation of the dihydrothieno[3,4-d]pyrimidin-4-one core start->step1 Cyclization step2 Step 2: Chlorination Reaction with POCl₃ step1->step2 Reflux intermediate Key Intermediate: This compound step2->intermediate Isolation step3 Step 3: Diversification (SNAr) Reaction with various amines (R-NH₂) intermediate->step3 final Final Biologically Active Derivatives step3->final

Caption: General synthetic workflow for producing thienopyrimidine derivatives.

Chapter 3: Biological Activity Profile: Potent Kinase Inhibition

Derivatives of the thienopyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression. The specific cellular context and the nature of the substituent introduced at the 4-position dictate the selectivity profile of the final compound.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous epithelial cancers. Thieno[2,3-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[4] The core scaffold occupies the adenine pocket, while substitutions at the 4-anilino position explore a hydrophobic pocket, enhancing potency.

Inhibition of Phosphoinositide 3-kinase (PI3K)

The PI3K/Akt/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. Its aberrant activation is a common event in cancer. Studies on 2-aryl-4-morpholinothieno[2,3-d]pyrimidines show that the substitution pattern on the 2-aryl ring is a critical determinant of PI3K inhibitory activity.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Summary

Systematic modification of the thienopyrimidine core has yielded crucial insights into the structural requirements for potent kinase inhibition.

TargetScaffold CoreKey Substituent Position(s)Favorable GroupsUnfavorable GroupsReference
PI3Kβ / PI3Kγ 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine2-phenyl ring3-OH, 5-OCH₃4-OH
EGFR Thieno[2,3-d]pyrimidine4-anilino and 2-phenylSmall, electron-donating groups (e.g., -OCH₃)Bulky groups
DHFR Thieno[2,3-d]pyrimidine-4-onePosition 2 and 6-NH₂ at C2 (salt bridge), ethyl at C6 (lipophilicity)Substituted thio groups at C2[5]
GnRH Receptor Thieno[2,3-d]pyrimidine-2,4-dione5-aminomethyl2-(2-pyridyl)ethyl-[6]

Chapter 4: Anticancer and Anti-proliferative Activity

The enzymatic inhibition of key kinases translates directly into potent anti-proliferative effects in cancer cell lines. The efficacy of thienopyrimidine derivatives is commonly assessed using cell viability assays across a panel of human tumor cell lines.

Several novel thieno[2,3-d]pyrimidine derivatives have shown significant growth inhibition against the NCI-60 panel of human tumor cell lines, with some compounds demonstrating greater potency than the standard chemotherapeutic agent 5-fluorouracil.[5] Similarly, certain sulfonamide-bearing thienopyrimidines exhibited potent anti-breast cancer activity against the MCF7 cell line, with IC₅₀ values superior to the reference drug Doxorubicin.[7]

In Vitro Growth Inhibition Data (IC₅₀ / GI₅₀ in µM)
Compound TypeCell LineActivity (IC₅₀ / GI₅₀)Reference
Thieno[2,3-d]pyrimidine-4-one derivative (Cpd 20)NCI-60 (Mean)TGI = 16.2[5]
Thieno[2,3-d]pyrimidine-4-one derivative (Cpd 23)NCI-60 (Mean)TGI = 67.7[5]
Thienopyrimidine-sulfadoxine (Cpd 14)MCF7 (Breast)22.12[7]
Thienopyrimidine-sulfadimethoxazine (Cpd 13)MCF7 (Breast)22.52[7]
Reference: Doxorubicin MCF7 (Breast) 30.40 [7]
Pyrazolo[3,4-d]pyrimidine derivative (Cpd 12b)A549 (Lung)8.21[3]
Pyrazolo[3,4-d]pyrimidine derivative (Cpd 12b)HCT-116 (Colon)19.56[3]
Reference: Erlotinib A549 (Lung) 6.77 [3]

(TGI = Total Growth Inhibition)

Chapter 5: Core Experimental Protocols

The validation of novel chemical entities requires robust and reproducible experimental methodologies. The following protocols are standard in the field for characterizing kinase inhibitors.

Protocol 5.1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cells. It measures the metabolic activity of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Thienopyrimidine Derivatives A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for the MTT cell viability assay.
Protocol 5.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate (e.g., a specific peptide), and the test compound at various concentrations in a kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining, unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated in the first step back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying greater kinase inhibition.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Chapter 6: Conclusion and Future Directions

The this compound scaffold and its related isomers are exceptionally fertile ground for the discovery of novel anticancer agents. Their function as ATP-competitive kinase inhibitors is well-supported by extensive structure-activity relationship studies. The 4-chloro position is a key synthetic handle that enables the exploration of chemical space within the kinase ATP-binding site, allowing for the fine-tuning of potency and selectivity.

The data robustly demonstrate that derivatives from this class can potently inhibit key oncogenic drivers like EGFR and PI3K, leading to significant anti-proliferative effects in a wide range of cancer cell lines.

Future work should focus on:

  • Systematic Synthesis: Expanding the library of the specific 5,7-dihydrothieno[3,4-d]pyrimidine isomer to confirm that the SAR trends observed in the thieno[2,3-d] series are conserved.

  • Selectivity Profiling: Screening potent compounds against broad kinase panels to understand their selectivity profiles and identify potential off-target effects or opportunities for polypharmacology.

  • In Vivo Evaluation: Advancing the most promising candidates with favorable in vitro and ADME (absorption, distribution, metabolism, and excretion) properties into preclinical animal models to assess their in vivo efficacy and tolerability.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can accelerate the design and validation of the next generation of thienopyrimidine-based therapeutics.

References

  • Structure–activity relationship of thieno[2,3‐d]pyrimidines as epidermal growth factor receptor inhibitors. ResearchGate. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. [Link]

  • Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists. PubMed. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

  • Synthesis of chlorinated pyrimidines.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. National Institutes of Health. [Link]

  • a review on biological activities of dihydro pyrimidinones / thiones. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. National Institutes of Health. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

Sources

The Structural Elucidation of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine: A Technical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,4-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant pharmacological activities.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of a key derivative, 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an expert-led walkthrough of the essential experimental stages, from chemical synthesis and crystallization to the principles and practice of single-crystal X-ray diffraction (SCXRD). The protocols and insights herein are grounded in established methodologies for analogous heterocyclic compounds, offering a robust framework for researchers in the field.

Introduction: The Significance of the Thieno[3,4-d]pyrimidine Core

The fusion of thiophene and pyrimidine rings creates the thieno[3,4-d]pyrimidine bicyclic system, a class of compounds that has garnered substantial interest in medicinal chemistry.[2] The structural similarity of this scaffold to endogenous purines allows for its interaction with a variety of biological targets.[3] The chloro-substituted derivatives, in particular, serve as versatile intermediates for the synthesis of more complex molecules through nucleophilic substitution reactions.[4]

The precise geometry, conformation, and intermolecular interactions of these molecules, which can only be definitively determined through single-crystal X-ray diffraction, are critical determinants of their biological activity.[5] This guide, therefore, addresses the crucial steps to achieve this structural elucidation for this compound, a foundational building block for novel therapeutic agents.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, adapting established protocols for similar heterocyclic systems. A plausible synthetic route would involve the initial construction of the dihydrothieno[3,4-d]pyrimidin-4-one core, followed by chlorination.

Proposed Synthetic Pathway

A common and effective method for constructing the pyrimidine ring is through the condensation of an amidine or a related precursor with a 1,3-bifunctional three-carbon fragment.[6] The subsequent chlorination is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[7][8]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Chlorination cluster_2 Purification A Thiophene-3,4-dicarboxylic acid derivative C 5,7-Dihydrothieno[3,4-d]pyrimidin-4-one A->C Condensation B Formamide B->C E This compound C->E Chlorination D POCl₃ or Oxalyl Chloride D->E F Crude Product G Column Chromatography (Silica Gel) F->G H Pure Product G->H

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Chlorination
  • Setup: To a solution of 5,7-dihydrothieno[3,4-d]pyrimidin-4-one (1 equivalent) in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (catalytic amount).[7]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (2-3 equivalents) dropwise.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water to quench the excess chlorinating agent.

  • Extraction: Extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in structure determination.[9] For heterocyclic compounds, several techniques can be employed. The choice of solvent is critical and often determined empirically.

Common Crystallization Techniques
  • Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[10]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[11]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Step-by-Step Protocol: Slow Cooling Crystallization
  • Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethyl acetate, acetonitrile, ethanol, methanol, or mixtures thereof).

  • Preparation of Saturated Solution: In a small vial, dissolve the compound in a minimal amount of a chosen solvent (or solvent system) by gentle warming until all solid material dissolves.[11]

  • Slow Cooling: Seal the vial and place it in a Dewar flask containing warm water or in a programmable heating block set to cool down slowly over several hours or days.

  • Crystal Harvesting: Once crystals have formed, carefully extract a suitable crystal using a cryo-loop and immediately mount it on the goniometer of the diffractometer.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[12]

The SCXRD Workflow

SCXRD_Workflow A Select & Mount Single Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Source, Detector) B->C Rotate crystal in X-ray beam D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation & Final Structure F->G Check R-factor, CIF file generation

Sources

A Technical Guide to the Solubility and Stability of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine represents a core heterocyclic scaffold with significant potential in medicinal chemistry, particularly as an intermediate for synthesizing targeted therapeutic agents. The successful progression of any candidate compound from discovery to clinical application is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. We present field-proven, step-by-step protocols for thermodynamic solubility determination and forced degradation studies compliant with International Council for Harmonisation (ICH) guidelines. The narrative explains the causal mechanisms behind the compound's expected behavior, focusing on key structural liabilities such as the electrophilic 4-position and the oxidizable thioether linkage. This document is intended for researchers, chemists, and drug development professionals engaged in the preclinical evaluation of thienopyrimidine-based compounds.

Introduction and Molecular Overview

Thienopyrimidines, as structural analogs of purines, are a privileged class of heterocycles in drug discovery, with numerous derivatives being investigated for applications ranging from oncology to anti-infective therapies[1]. The specific compound, this compound, serves as a critical building block. The chlorine atom at the 4-position is not merely a substituent but a reactive handle, enabling nucleophilic aromatic substitution (SNAr) reactions for the facile introduction of various functional groups to build structure-activity relationships (SAR).

However, this same reactivity predisposes the molecule to specific degradation pathways. Furthermore, the fused heterocyclic system often imparts significant hydrophobicity, leading to challenges in aqueous solubility that can hinder formulation development and impact bioavailability[2]. A proactive and systematic evaluation of solubility and stability is therefore not just a regulatory requirement but a cornerstone of a successful drug development program. This guide provides the foundational knowledge and actionable protocols to perform this critical characterization.

Predicted Physicochemical Properties

No experimental data for the target molecule is publicly available. The following properties are predicted based on the analysis of structurally related compounds, such as other thienopyrimidines and chloropyrimidines. These values should be considered estimates pending experimental verification.

PropertyPredicted Value / CharacteristicRationale & Cited Analogs
Molecular Formula C₆H₅ClN₂SDerived from structure.
Molecular Weight 172.64 g/mol Derived from formula.
Appearance Off-white to light-colored crystalline solidBased on analogous 4-chloro-heterocycles[3].
Aqueous Solubility Low / Sparingly SolubleThienopyrimidine series are noted for poor solubility[2]. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is sparingly soluble in water[3].
Organic Solubility Soluble in polar aprotic solventsExpected to be soluble in DMSO, DMF, and sparingly in alcohols like ethanol, similar to analogs[3][4].
Chemical Stability Sensitive to moisture, strong acids, and basesThe 4-chloropyrimidine moiety is reactive towards nucleophiles, including water, leading to hydrolysis[3]. Unstable in aqueous solutions and DMSO is noted for a similar compound[5].

Solubility Profile and Determination

Solubility is a critical determinant of a drug's absorption and bioavailability. For preclinical studies, understanding a compound's solubility in both aqueous buffers (for biological assays) and organic solvents (for stock solutions) is essential. Thienopyrimidines often exhibit poor aqueous solubility due to their rigid, planar, and relatively hydrophobic bicyclic structure[2].

Causality Behind Solubility Behavior

The low aqueous solubility is primarily driven by the energetic penalty of disrupting the highly ordered water structure to accommodate the nonpolar thienopyrimidine core. While the nitrogen atoms can act as hydrogen bond acceptors, this is often insufficient to overcome the hydrophobicity of the overall scaffold. Solubility is expected to be pH-dependent, though likely only at very low pH values where the pyrimidine nitrogens may become protonated.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a given medium[4][6].

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

  • This compound (solid)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers as required (e.g., pH 2.0, pH 9.0)

  • Organic solvents (e.g., DMSO, Ethanol, Acetonitrile)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 2-5 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a minimum of 24 hours to ensure equilibrium is reached[6]. Some protocols may extend this to 48 or 72 hours, especially for poorly soluble compounds.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

    • Self-Validation Step: Ensure no solid material is transferred. Any particulate matter will falsely elevate the measured solubility.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial.

    • Causality Note: This step removes fine particulates. Pre-rinse the filter with a small amount of the solution to saturate any drug-binding sites on the filter membrane.

  • Analysis: Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS method.

  • Calculation: Express the solubility in units of µg/mL or µM.

Data Presentation: Solubility Summary Table
Solvent SystemTemperature (°C)Experimental Solubility (µg/mL)Notes
PBS, pH 7.425
0.01 M HCl, pH 2.025
Borate Buffer, pH 9.025
Dimethyl Sulfoxide (DMSO)25
Ethanol25
Acetonitrile25

Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic stability is mandated by regulatory bodies like the ICH and is crucial for defining storage conditions, shelf-life, and identifying potential degradants that could impact safety and efficacy[2][7][8].

Predicted Degradation Pathways

The structure of this compound contains two primary chemical liabilities that are critical to investigate in forced degradation studies.

Caption: Key structural liabilities of the target molecule.

  • Hydrolysis at the C4-Position: The pyrimidine ring is electron-deficient, making the C4 carbon highly electrophilic. It is susceptible to SNAr, where a nucleophile (like H₂O or OH⁻) attacks the carbon, leading to the displacement of the chloride ion. This results in the formation of the 4-hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine analog. This reaction is expected to be significantly faster under basic conditions due to the higher concentration of the more potent hydroxide nucleophile.

  • Oxidation of the Thioether: The sulfur atom in the dihydrothiophene ring is a nucleophilic thioether. It can be readily oxidized, typically by agents like hydrogen peroxide, to form the corresponding sulfoxide and, under more forcing conditions, the sulfone[9].

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Guideline Q1A(R2) to identify potential degradation products and demonstrate the stability-indicating power of the analytical method[5][7]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • API stock solution (e.g., in acetonitrile)

  • Acids: 0.1 M and 1 M Hydrochloric Acid (HCl)

  • Bases: 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber (providing ICH-specified illumination)

  • Validated stability-indicating HPLC method

Procedure Workflow:

G cluster_stress Apply Stress Conditions (in parallel) cluster_results Evaluate Results start Prepare API Solutions (in appropriate solvent) acid Acid Hydrolysis 0.1 M / 1 M HCl RT & 60°C start->acid base Base Hydrolysis 0.1 M / 1 M NaOH RT & 60°C start->base oxid Oxidation 3% H2O2 RT start->oxid therm Thermal (Solid & Solution) 60°C / 80°C start->therm photo Photolytic (Solid & Solution) ICH Q1B Light Exposure start->photo analyze Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze path Identify Degradation Pathways analyze->path mass Confirm Mass Balance analyze->mass spec Demonstrate Method Specificity (Peak Purity) analyze->spec end Characterize Major Degradants path->end mass->end spec->end

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Execution:

  • Sample Preparation: For each condition, prepare a solution of the API at a known concentration (e.g., 1 mg/mL). A parallel set of experiments should be run on the solid API for thermal and photolytic stress.

  • Acidic Hydrolysis: Mix the API solution with 0.1 M HCl. Store at room temperature. If no degradation is observed after 24 hours, repeat with 1 M HCl, and then with heating (e.g., 60°C).

  • Basic Hydrolysis: Mix the API solution with 0.1 M NaOH. Store at room temperature. This reaction is often rapid; analyze at early time points. If necessary, repeat with 1 M NaOH.

  • Oxidative Degradation: Mix the API solution with 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Expose both solid API and a solution of the API to elevated temperatures (e.g., 60°C or 80°C) in a calibrated oven.

  • Photolytic Degradation: Expose both solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B[2]. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points & Analysis: For each condition, take samples at appropriate time points (e.g., 0, 2, 8, 24 hours, and longer if needed). Neutralize the acidic and basic samples before injection. Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of API remaining.

    • Calculate the percentage of each degradation product formed.

    • Ensure the analytical method separates all degradants from the parent peak and from each other. Peak purity analysis (e.g., with a PDA detector) is essential.

    • Calculate the mass balance to ensure all major degradants are accounted for.

Data Presentation: Stability Study Design
Stress ConditionReagent/ParametersTemperatureTime Points (hours)Expected Degradation Product
Acid Hydrolysis 0.1 M & 1 M HClRoom Temp / 60°C0, 4, 8, 24, 484-Hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine
Base Hydrolysis 0.1 M & 1 M NaOHRoom Temp0, 1, 2, 4, 84-Hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine
Oxidation 3% H₂O₂Room Temp0, 4, 8, 24Thienopyrimidine S-oxide / S-dioxide
Thermal (Dry) Solid API80°C24, 48, 72To be determined
Photolytic ICH Q1B IlluminationAmbientN/ATo be determined

Analytical Methodologies: A Primer

A robust, validated, stability-indicating analytical method is the linchpin of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice[10].

  • Mode: Reversed-phase HPLC is typically used for small molecules of this polarity.

  • Column: A C18 stationary phase is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is highly recommended. A gradient is essential to ensure that early-eluting polar degradants (like the hydrolysis product) and late-eluting nonpolar impurities are all resolved from the parent compound within a reasonable run time[3].

  • Detection: A photodiode array (PDA) or UV detector is standard. A PDA detector is superior as it can assess peak purity across the entire UV spectrum, which is a key component of demonstrating method specificity[10].

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, proving its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The successful development of drug candidates based on the this compound scaffold requires a rigorous, early-stage assessment of solubility and stability. This guide outlines the foundational principles and provides detailed, actionable protocols for this characterization. The inherent properties of the molecule—namely its likely poor aqueous solubility and its susceptibility to hydrolysis at the C4-position and oxidation at the sulfur atom—must be experimentally quantified. By employing the described shake-flask solubility protocol and the ICH-compliant forced degradation study, research teams can generate the critical data needed to de-risk their programs, guide formulation development, establish appropriate storage conditions, and ensure the quality and integrity of this promising class of compounds.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Ali, I., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. Available at: [Link]

  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Indian Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link]

  • Kumar, D., & Singh, V. (2023). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Available at: [Link]

  • Dansette, P. M., et al. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo.
  • Lu, Y., & Firooznia, A. (2014). Thiophene Oxidation and Reduction Chemistry. Topics in Heterocyclic Chemistry. Available at: [Link]

  • Ciclosi, M., et al. (2008). Oxidation of Thiophene Derivatives with H2O2 in Acetonitrile Catalyzed by [Cp*2M2O5] (M = Mo, W): A Kinetic Study. Organometallics, 27(10), 2207–2215.
  • Wessels, J. M., et al. (1959). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas, 78(5), 413-421.
  • Hammar, P., et al. (2022). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 24(1), 221–226.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Thieno[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Three Isomers and a Privileged Core

In the vast and ever-expanding universe of heterocyclic chemistry, certain core structures emerge as "privileged scaffolds" – molecular frameworks that consistently demonstrate significant biological activity across a range of therapeutic targets. The thienopyrimidines, a class of fused heterocycles comprising a thiophene ring fused to a pyrimidine ring, undoubtedly belong to this esteemed category. Their structural resemblance to endogenous purines, the fundamental building blocks of DNA and RNA, provides a compelling rationale for their diverse pharmacological profiles. This bioisosteric relationship allows them to interact with a multitude of biological targets, particularly the ATP-binding sites of enzymes.

Thienopyrimidines can exist in three distinct isomeric forms, depending on the orientation of the fused rings: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and the focus of this guide, thieno[3,4-d]pyrimidine. While all three isomers have garnered considerable attention in medicinal chemistry, the thieno[3,4-d]pyrimidine core possesses a unique electronic and steric arrangement that continues to be explored for novel therapeutic applications. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thieno[3,4-d]pyrimidine compounds, offering a technical resource for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: Early Syntheses and Methodologies

The history of thieno[3,4-d]pyrimidine chemistry is not marked by a single, dramatic discovery but rather by a gradual evolution of synthetic strategies. Early explorations into this heterocyclic system were often extensions of well-established methods for constructing fused pyrimidines. The primary approaches can be broadly categorized into two strategies: building the pyrimidine ring onto a pre-existing thiophene or, conversely, constructing the thiophene ring onto a pyrimidine precursor.

One of the foundational methods for accessing the thieno[3,4-d]pyrimidine core involves the cyclization of appropriately substituted 3-aminothiophene-4-carboxamide derivatives. This approach leverages the nucleophilic character of the amino group and the electrophilic nature of the carboxamide to construct the pyrimidine ring.

A key synthetic pathway involves the reaction of 2,4-diaminothiophene-3-carbonitrile with cyclizing agents like triethyl orthoformate or triethyl orthoacetate to yield the corresponding thieno[3,4-d]pyrimidine.[1] Another strategy converts methyl 4-formamidothiophene-3-carboxylate into the corresponding carboxamide, which then readily cyclizes in the presence of a base like sodium methoxide to form the thieno[3,4-d]pyrimidin-4(3H)-one core.[1] These early methods, while effective, sometimes suffered from harsh reaction conditions and limited substrate scope.

The following diagram illustrates a generalized workflow for the synthesis of the thieno[3,4-d]pyrimidine core starting from a substituted thiophene.

G cluster_0 Thiophene Precursor Functionalization cluster_1 Pyrimidine Ring Formation cluster_2 Further Derivatization 3-Aminothiophene-4-carboxylate 3-Aminothiophene-4-carboxylate Amidation Amidation 3-Aminothiophene-4-carboxylate->Amidation NH3 3-Aminothiophene-4-carboxamide 3-Aminothiophene-4-carboxamide Amidation->3-Aminothiophene-4-carboxamide Cyclization Cyclization 3-Aminothiophene-4-carboxamide->Cyclization e.g., Formamide, Heat Thieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidin-4(3H)-one Cyclization->Thieno[3,4-d]pyrimidin-4(3H)-one Functional Group Interconversion Functional Group Interconversion Thieno[3,4-d]pyrimidin-4(3H)-one->Functional Group Interconversion e.g., POCl3, Amines Diverse Thieno[3,4-d]pyrimidine Analogs Diverse Thieno[3,4-d]pyrimidine Analogs Functional Group Interconversion->Diverse Thieno[3,4-d]pyrimidine Analogs G cluster_0 Upstream Signaling cluster_1 Pim-1 Kinase Activation cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors / Cytokines->Receptor Tyrosine Kinases STAT3/5 STAT3/5 Receptor Tyrosine Kinases->STAT3/5 Pim-1 Pim-1 STAT3/5->Pim-1 Transcription Bad Bad Pim-1->Bad Phosphorylation (Inactivation) c-Myc c-Myc Pim-1->c-Myc Phosphorylation (Stabilization) Bcl-xL Bcl-xL Bad->Bcl-xL Apoptosis Inhibition Apoptosis Inhibition Bcl-xL->Apoptosis Inhibition Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Thieno[3,4-d]pyrimidine Inhibitor Thieno[3,4-d]pyrimidine Inhibitor Thieno[3,4-d]pyrimidine Inhibitor->Pim-1 Inhibition

Inhibition of the Pim-1 signaling pathway by a thieno[3,4-d]pyrimidine derivative.
Quantitative Insights: A Comparative Look at Thienopyrimidine Kinase Inhibitors

To provide a clearer perspective on the potency of thienopyrimidine derivatives, the following table summarizes the inhibitory activities of several representative compounds against various kinase targets. It is important to note that the majority of publicly available data pertains to the thieno[2,3-d] and [3,2-d] isomers, highlighting the need for more extensive investigation into the [3,4-d] series.

Compound ClassTarget KinaseIC50 / KiReference
Benzot[2][3]hieno[3,2-d]pyrimidin-4-onePim-1Ki = 2 nM[4]
Benzot[2][3]hieno[3,2-d]pyrimidin-4-onePim-2Ki = 3 nM[4]
Benzot[2][3]hieno[3,2-d]pyrimidin-4-onePim-3Ki = 0.5 nM[4]
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-onePim-1IC50 = 1.18 µM[5]
Thieno[2,3-d]pyrimidineEGFRIC50 values in the low µM range[6]
Thieno[2,3-d]pyrimidineCDK4IC50 values in the sub-µM range[7]

Experimental Corner: A Protocol for the Synthesis of a Thieno[3,4-d]pyrimidine Derivative

The following is a representative, step-by-step protocol for the synthesis of a 2,4-diaminothieno[3,4-d]pyrimidine derivative, adapted from established methodologies for related heterocyclic systems. [2][8]This protocol is intended for informational purposes and should be performed by qualified personnel in a properly equipped laboratory.

Step 1: Synthesis of 2,4-Diaminothiophene-3-carbonitrile

  • To a stirred suspension of malononitrile and elemental sulfur in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Add a ketone or aldehyde and heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Synthesis of 2,4-Diaminothieno[3,4-d]pyrimidine

  • To a solution of the 2,4-diaminothiophene-3-carbonitrile in a high-boiling point solvent (e.g., N,N-dimethylformamide), add an excess of a one-carbon cyclizing agent, such as triethyl orthoformate.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 2,4-diaminothieno[3,4-d]pyrimidine.

Future Directions and Concluding Remarks

The thieno[3,4-d]pyrimidine core represents a fascinating and somewhat underexplored area of medicinal chemistry. While its isomers have seen significant development, the unique properties of the [3,4-d] scaffold may offer advantages in terms of selectivity, potency, and pharmacokinetic properties for a range of biological targets. The existing synthetic methodologies provide a solid foundation for the creation of diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

  • Exploration of Novel Biological Targets: Beyond kinase inhibition, the thieno[3,4-d]pyrimidine scaffold should be investigated for its potential as an inhibitor of other enzyme families, ion channels, and G-protein coupled receptors.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the thieno[3,4-d]pyrimidine core with various substituents will be crucial for optimizing potency and selectivity for specific targets.

  • Development of Novel Synthetic Methodologies: The discovery of more efficient, greener, and versatile synthetic routes will accelerate the exploration of this privileged scaffold.

References

  • Tao, Z. F., Hasvold, L. A., Leverson, J. D., Han, E. K., Guan, R., Johnson, E. F., ... & Penning, T. D. (2009). Discovery of 3H-benzot[2][3]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of medicinal chemistry, 52(21), 6621–6636. [Link]

  • El-Sayed, M. A., El-Gamal, K. M., Al-Gharabli, S. I., & El-Kerdawy, M. M. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research, 27(4), 1187–1200. [Link]

  • Juškelis, R., & Šačkus, A. (2016). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • Šačkus, A., & Juškelis, R. (2016). Synthesis of novel 2,4-diamino-6-(arylaminomethyl)
  • Wu, H., Wang, C., He, Y., Liu, T., & Zhang, Y. (2018). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 10(13), 1545-1557. [Link]

  • Cai, H., Li, Y., Wang, Y., Zhang, J., & Liu, Z. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & medicinal chemistry, 17(23), 7850–7860. [Link]

  • Saddik, A. A., El-Dean, A. M. K., Hassan, K. M., & Abbady, M. S. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin, 6(6), 246-257.

Sources

An In-depth Technical Guide to 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine Analogs and Their Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The thieno[3,4-d]pyrimidine scaffold, a bioisostere of purine, represents a privileged heterocyclic system in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. Among its derivatives, the 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine core is a particularly valuable intermediate, serving as a versatile launchpad for the synthesis of a multitude of analogs with potential applications in oncology, inflammation, and infectious diseases. This guide provides a comprehensive overview of the synthesis of this key intermediate and its subsequent elaboration into diverse analog libraries, grounded in established chemical principles and supported by authoritative literature.

The Strategic Importance of the this compound Core

The thieno[3,4-d]pyrimidine nucleus is a key structural motif in a variety of biologically active compounds. The dihydro- form, specifically the 5,7-dihydro variant, imparts a degree of conformational flexibility that can be crucial for optimal binding to biological targets. The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring is the linchpin for analog synthesis. This chloro-substituent acts as an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity allows for the systematic introduction of diverse functional groups at this position, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the construction of the foundational 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one.

Constructing the Thienopyrimidinone Core

While various methods exist for the synthesis of thienopyrimidine systems, a common and effective strategy for the [3,4-d] isomer involves the cyclization of a suitably substituted 3-aminothiophene-4-carboxamide derivative. A representative synthetic pathway is outlined below.

Synthesis_of_Thienopyrimidinone_Core A 3-Aminothiophene-4-carboxylate C 5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one A->C Heat B Formamide B->C Heat

Figure 1: General synthesis of the thienopyrimidinone core.

A plausible synthetic route commences with a substituted 3-aminothiophene-4-carboxylate. The specific nature of the starting thiophene will dictate the substitution pattern on the thiophene ring of the final product. The cyclization to form the pyrimidinone ring is typically achieved by heating the aminothiophene derivative with a source of formamide, which provides the necessary carbon and nitrogen atoms to complete the six-membered ring.

A more specific example for a related amino-substituted precursor involves the reaction of ethyl 2,5-diamino-3-methylthiophene-4-carboxylate with formamide to yield 5-amino-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one[1]. This highlights the general principle of using a substituted aminothiophene and a one-carbon synthon for the pyrimidine ring closure.

Chlorination of the Thienopyrimidinone: Activating the 4-Position

The crucial step in generating the versatile synthetic intermediate is the conversion of the hydroxyl group (in its tautomeric lactam form) of the pyrimidinone to a chloro group. This is a standard transformation in heterocyclic chemistry, most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or in combination with phosphorus pentachloride (PCl₅) to enhance reactivity.

Experimental Protocol: General Procedure for Chlorination

  • Reagent Preparation: To a suspension of the 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one in a suitable inert solvent (e.g., toluene, acetonitrile, or neat POCl₃), phosphorus oxychloride (POCl₃) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting mixture is neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, leading to the precipitation of the crude product.

  • Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

The use of POCl₃ is a well-established method for the chlorination of various hydroxypyrimidines and their fused analogs[2][3][4]. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Elaboration of the 4-Chloro Intermediate: Building Analog Libraries

The this compound is a highly reactive species that readily undergoes nucleophilic aromatic substitution (SNAr) at the 4-position. This allows for the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries for biological screening.

Analog_Synthesis A This compound C 4-Substituted Analog A->C Base, Solvent, Heat B Nucleophile (R-NH2, R-OH, R-SH, etc.) B->C

Figure 2: General scheme for nucleophilic substitution.

Synthesis of 4-Amino Analogs

The reaction with primary and secondary amines is one of the most common and fruitful applications of the 4-chloro intermediate. This leads to the formation of 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivatives, a class of compounds frequently found to possess significant biological activity.

Experimental Protocol: General Procedure for Amination

  • Reaction Setup: A solution of this compound and the desired amine (primary or secondary) in a suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF) is prepared. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated, typically to reflux, for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is often diluted with water to precipitate the product. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether, hexane) to remove impurities, and then dried. Purification can be achieved by recrystallization or column chromatography.

This methodology has been successfully applied to a wide range of thienopyrimidine scaffolds to generate libraries of 4-amino derivatives for screening as kinase inhibitors and other therapeutic targets[3][4].

Synthesis of 4-Oxy and 4-Thio Analogs

The chloro group can also be displaced by oxygen and sulfur nucleophiles to generate 4-alkoxy, 4-aryloxy, and 4-thioether analogs. These reactions are typically carried out by treating the 4-chloro intermediate with the corresponding alcohol, phenol, or thiol in the presence of a suitable base.

Table 1: Representative Nucleophiles for Analog Synthesis

Nucleophile ClassExample NucleophilesResulting Analog Class
Amines Anilines, Benzylamines, Piperidines, Morpholines4-Amino derivatives
Alcohols/Phenols Methanol, Ethanol, Phenol, Substituted Phenols4-Oxy derivatives
Thiols Thiophenol, Benzyl mercaptan4-Thio derivatives

Structure-Activity Relationships (SAR) and Biological Potential

While specific SAR data for the this compound scaffold is not extensively documented in publicly available literature, valuable insights can be gleaned from related thienopyrimidine and thiopyranopyrimidine systems.

For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, it was observed that compounds bearing electron-withdrawing groups on a pendant phenyl ring exhibited enhanced antitumor activity compared to those with electron-donating groups[1][5]. This suggests that the electronic properties of substituents introduced via the 4-position can significantly influence biological activity.

Furthermore, the broader class of thienopyrimidines has been extensively investigated for a range of biological activities, including:

  • Anticancer Activity: Many thienopyrimidine derivatives have been developed as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are implicated in cancer progression[1][5].

  • Anti-inflammatory Activity: Certain thienopyrimidines have shown potential as anti-inflammatory agents by modulating inflammatory pathways[6].

  • Antimicrobial and Antiviral Activity: The thienopyrimidine scaffold has also been explored for the development of novel antibacterial and antiviral agents[7].

The this compound core provides a robust and versatile platform for the synthesis of novel compounds that can be screened for these and other therapeutic applications. The ability to readily introduce a wide array of chemical diversity at the 4-position makes this an attractive starting point for drug discovery campaigns.

Conclusion

The synthesis of this compound and its subsequent elaboration into diverse analog libraries represents a powerful strategy in modern medicinal chemistry. The straightforward and well-precedented synthetic routes, coupled with the inherent biological potential of the thienopyrimidine scaffold, make this a highly attractive area for further research and development. This guide has provided a foundational understanding of the key synthetic transformations and the underlying chemical principles, offering a solid starting point for researchers and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

References

  • Current Chemistry Letters. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017). Molecules. [Link]

  • Pyrimidopyrimidine derivatives. (1990). European Patent Office. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Pharmaceuticals. [Link]

  • Schematic representation of the structure–activity relationship of the synthesized derivatives. ResearchGate. [Link]

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2019).
  • Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. ResearchGate. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. [Link]

  • Synthesis of chlorinated pyrimidines. (2004).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2020). RSC Advances. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). Future Journal of Pharmaceutical Sciences. [Link]

  • (PDF) Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017). ResearchGate. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2013). Molecules. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2013). ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]

  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022).
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2018).
  • Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). Biochemical Pharmacology. [Link]

  • Process for the preparation of chloropyrimidines. (1996).

Sources

Methodological & Application

The Strategic Utility of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The thienopyrimidine nucleus represents a cornerstone in contemporary medicinal chemistry, largely due to its structural resemblance to the purine bases, adenine and guanine, which are fundamental components of DNA and RNA.[1][2] This bioisosteric relationship allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[3] Among the various isomers, the 5,7-dihydrothieno[3,4-d]pyrimidine core is a scaffold of significant interest. The introduction of a chlorine atom at the 4-position furnishes a highly versatile chemical handle, 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine , transforming it into a powerful building block for the synthesis of diverse compound libraries aimed at identifying novel therapeutic agents.

This guide provides an in-depth exploration of the applications and experimental protocols associated with this compound, designed for researchers and scientists engaged in drug discovery and development. We will delve into its synthesis, key reactions for diversification, and its application in the discovery of targeted therapies, with a focus on kinase inhibitors.

Physicochemical Properties and Chemical Reactivity

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₅ClN₂S[4]
Molecular Weight 172.64 g/mol [4]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)Inferred from related structures
Reactivity The C4-chloro group is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.[5]

The key to the utility of this scaffold lies in the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom, making it an excellent leaving group for various transformations. This allows for the strategic introduction of a wide range of functionalities to probe the chemical space around the core scaffold.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step sequence, commencing with the construction of the thiophene ring, followed by the annulation of the pyrimidine ring, and culminating in a chlorination step.

Protocol 1: Synthesis of 4-Hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine

This protocol outlines the synthesis of the precursor to the target chlorinated compound, starting from a suitable thiophene derivative. The initial step often involves a Gewald reaction to construct the substituted aminothiophene.[6][7][8][9]

Step 1: Synthesis of a 3-Amino-4-cyanothiophene Derivative (Gewald Reaction)

  • To a stirred solution of a suitable cyclic ketone (e.g., tetrahydrothiophen-3-one), malononitrile, and elemental sulfur in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Cyclization to form the Thieno[3,4-d]pyrimidin-4-one Core

  • Heat the 2-aminothiophene-3-carbonitrile derivative in an excess of formamide at a high temperature (e.g., 150-180 °C) for several hours.[10]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid by filtration, wash with water and then ethanol, and dry to obtain 4-hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine.

Protocol 2: Chlorination of 4-Hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine

The final step involves the conversion of the hydroxyl group to a chlorine atom, a crucial transformation for enabling subsequent derivatization.

  • Suspend the 4-hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine in an excess of phosphorus oxychloride (POCl₃).[11][12][13]

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the suspension.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

Synthesis_Workflow start Tetrahydrothiophen-3-one + Malononitrile + Sulfur gewald Gewald Reaction (Base catalyst, EtOH) start->gewald aminothiophene 2-Aminothiophene-3-carbonitrile Derivative gewald->aminothiophene cyclization Cyclization (Formamide, heat) aminothiophene->cyclization hydroxypyrimidine 4-Hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine cyclization->hydroxypyrimidine chlorination Chlorination (POCl3, heat) hydroxypyrimidine->chlorination product This compound chlorination->product

Synthetic workflow for this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of potent and selective kinase inhibitors. The chlorine atom at the C4 position serves as a versatile handle for introducing various substituents that can interact with specific residues in the ATP-binding pocket of kinases, thereby modulating their activity.

Key Derivatization Reactions

Two of the most powerful methods for derivatizing the this compound core are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the C4 position of the thienopyrimidine and a variety of aryl or heteroaryl boronic acids or esters.[14][15] This allows for the introduction of diverse aromatic systems that can occupy hydrophobic pockets within the kinase active site.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl/heteroaryl-5,7-dihydrothieno[3,4-d]pyrimidine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the C4 position and a primary or secondary amine.[2] This is a particularly powerful reaction for generating libraries of compounds with diverse amine substituents, which can form crucial hydrogen bonds with the hinge region of many kinases.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equivalents).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivative.

Derivatization_Workflow start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine, Pd Catalyst, Ligand, Base) start->buchwald cc_product 4-Aryl/Heteroaryl Derivatives suzuki->cc_product cn_product 4-Amino Derivatives buchwald->cn_product library Diverse Compound Library for Screening cc_product->library cn_product->library

Key derivatization pathways for library synthesis.

Case Study: Thienopyrimidines as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[16] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. Several drug discovery programs have identified thienopyrimidine-based compounds as potent and selective inhibitors of Aurora kinases.[1]

A study by McClellan et al. described the discovery of a series of thienopyrimidine derivatives as potent Aurora kinase inhibitors.[1] While their work focused on the thieno[2,3-d]pyrimidine isomer, the structure-activity relationships (SAR) they established provide valuable insights that can be extrapolated to the thieno[3,4-d]pyrimidine scaffold. Their findings highlighted the importance of a substituted amine at the C4 position for potent inhibitory activity, with the nature of the substituent influencing selectivity and pharmacokinetic properties.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitotic_events Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 centrosome Centrosome Separation spindle Spindle Assembly chromosome Chromosome Segregation cytokinesis Cytokinesis S S Phase G1->S S->G2 AuroraA Aurora A Kinase AuroraA->centrosome Regulates AuroraA->spindle Regulates AuroraB Aurora B Kinase AuroraB->chromosome Regulates AuroraB->cytokinesis Regulates apoptosis Apoptosis (Cell Death) centrosome->apoptosis Disruption leads to spindle->apoptosis Disruption leads to chromosome->apoptosis Disruption leads to cytokinesis->apoptosis Disruption leads to inhibitor 4-Amino-thieno[3,4-d]pyrimidine Derivative inhibitor->AuroraA Inhibits inhibitor->AuroraB Inhibits

Inhibition of Aurora kinases by thienopyrimidine derivatives disrupts mitosis, leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors based on the 4-substituted-5,7-dihydrothieno[3,4-d]pyrimidine scaffold is guided by understanding the structure-activity relationships.

  • The C4-Substituent: As mentioned, the substituent at the C4 position is critical for activity. Small, flexible amines often form key hydrogen bonds with the kinase hinge region. The nature of the amine (e.g., cyclic vs. acyclic, basicity) can significantly impact potency and selectivity.

  • Substitution on the Thiophene Ring: Modifications to the dihydrothiophene ring can influence the overall conformation of the molecule and its interaction with the solvent-exposed regions of the ATP-binding pocket.

  • Substitution on the Pyrimidine Ring: While the core pyrimidine is often essential for hinge binding, substitution at other available positions can be explored to fine-tune physicochemical properties such as solubility and metabolic stability.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and the reactivity of the C4-chloro group provide a robust platform for the generation of diverse chemical libraries. The thienopyrimidine core's proven ability to target kinase enzymes makes this scaffold particularly relevant for the development of novel anticancer and anti-inflammatory agents. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their quest for new and improved medicines.

References

  • McClellan, W. J., Dai, Y., Abad-Zapatero, C., Albert, D. H., Bouska, J. J., Glaser, K. B., ... & Michaelides, M. R. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Li, J., et al. (2010). Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Bioorganic & Medicinal Chemistry, 18(5), 1836-1845. [Link]

  • Wang, Y., et al. (2019). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 62(17), 7963-7987. [Link]

  • Griffin, R. J., et al. (2003). The synthesis of 2-substituted 6-methyl- and 6-phenyl-thieno[3,4-c]pyridin-4-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 11(8), 1793-1800. [Link]

  • Sagawa, T., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]

  • Sureja, D., et al. (2016). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. Journal of Saudi Chemical Society, 20, S430-S436. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Willems, E., et al. (2012). The multifaceted potential of Aurora kinase inhibitors in cancer therapy. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1826(2), 411-430. [Link]

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(1), 584-595. [Link]

  • Kollár, L., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(6), 1435-1444. [Link]

  • Patel, M. R., et al. (2016). POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent. ResearchGate. [Link]

  • Holzer, W., & Eller, G. A. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • Miyakoshi, H., et al. (2015). Synthesis of Thieno[3,4-d]pyrimidines by the Reactions of 3-Amino-4-carbamoylthiophene Derivatives with 1,3-Dicarbonyl Compounds. ResearchGate. [Link]

  • Aliagas-Martin, I., et al. (2008). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 51(15), 4655-4665. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Dömling, A., et al. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 15(11), 591-597. [Link]

  • Mondal, S., & Gribble, G. W. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. Molecules, 20(12), 22490-22497. [Link]

  • Wu, T. R., & Shaughnessy, K. H. (2004). SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Gholipour, S., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 42(18), 15024-15030. [Link]

  • Baxter, E. W., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2639-2647. [Link]

  • Miyakoshi, H., et al. (2018). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5-YL). Semantic Scholar. [Link]

  • Chen, K., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]

  • Al-Tel, T. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6649. [Link]

  • Desroches, C., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4256. [Link]

  • Cohen, E., et al. (2025). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. ResearchGate. [Link]

  • Wu, T. R. (2004). Synthesis of chlorinated pyrimidines.
  • Al-Tel, T. H., et al. (2022). (PDF) Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. ResearchGate. [Link]

  • Da Settimo, F., et al. (2020). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype. Molecules, 25(17), 3980. [Link]

  • Pinna, G. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[17][18]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 254. [Link]

  • Al-Tel, T. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12698-12716. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,4-d]pyrimidine Scaffold in Modern Drug Discovery

The 5,7-dihydrothieno[3,4-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry. As a bioisostere of purine, this nucleus is a key structural component in a variety of biologically active molecules. Thienopyrimidine derivatives have garnered substantial interest for their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The functionalization of this core, particularly at the 4-position, is a pivotal strategy in the development of novel therapeutic agents. The introduction of various substituents via nucleophilic substitution on a 4-chloro precursor allows for the systematic modulation of a compound's physicochemical properties and biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for nucleophilic substitution on 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine. The protocols and discussions are grounded in established principles of nucleophilic aromatic substitution (SNAr) and supported by findings from analogous thienopyrimidine systems.

The Chemistry of Nucleophilic Aromatic Substitution (SNAr) on 4-Chlorothienopyrimidines

The chlorine atom at the C4 position of the thienopyrimidine ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This electronic arrangement sufficiently activates the aromatic system towards SNAr reactions. The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex.[3] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[4]

The regioselectivity of nucleophilic attack on halogenated pyrimidines is a critical consideration. In systems with multiple halogen substituents, the C4 and C6 positions are generally more reactive than the C2 position towards nucleophilic attack.[5] For this compound, the C4 position is the primary site for substitution.

Reaction Mechanism: Addition-Elimination Pathway

The SNAr reaction of this compound with a generic nucleophile (Nu-) is depicted below. The reaction is typically facilitated by a base and proceeds through a resonance-stabilized anionic intermediate (Meisenheimer complex).

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- nucleophile Nucleophile (Nu-) product 4-Substituted-5,7-dihydrothieno[3,4-d]pyrimidine intermediate->product - Cl- leaving_group Chloride (Cl-)

Caption: Generalized SNAr mechanism on the 4-chloro-thienopyrimidine core.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting nucleophilic substitution reactions on this compound with various nucleophiles.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is applicable for the reaction of this compound with a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (1.1 - 2.0 equivalents)

  • Solvent: Isopropanol (i-PrOH), Ethanol (EtOH), N,N-Dimethylformamide (DMF), or Dioxane

  • Base (optional, depending on the amine): N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 3.0 equivalents)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., i-PrOH) to dissolve or suspend the starting material.

  • Under an inert atmosphere, add the amine (1.1 - 2.0 eq). If the amine is a salt, or if the reaction requires a non-nucleophilic base, add DIPEA or K₂CO₃.

  • Heat the reaction mixture to a temperature between 60 °C and reflux (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold ethanol), and dried.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Alcohols like isopropanol are often good choices as they are polar enough to dissolve the reactants and can be heated to a moderate temperature.[6] DMF is a polar aprotic solvent that can accelerate SNAr reactions but requires higher temperatures for removal.

  • Base: A base is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic base commonly used to avoid competition with the amine nucleophile.[6] K₂CO₃ is a solid base that can be easily filtered off after the reaction.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.

Protocol 2: Substitution with Anilines

Anilines are generally less nucleophilic than aliphatic amines, and their reactions may require slightly more forcing conditions.

Materials:

  • This compound

  • Substituted or unsubstituted aniline (1.2 - 2.0 equivalents)

  • Solvent: Dioxane, 2-Propanol, or water

  • Acid catalyst (optional): Hydrochloric acid (HCl) (catalytic amount)

  • Base (if no acid is used): DIPEA (2.0 - 3.0 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Follow steps 1-3 of the general amination protocol. If using an acid catalyst in water, add a small amount of concentrated HCl.

  • Heat the reaction mixture to 80-100 °C.[6]

  • Monitor the reaction as described previously.

  • Work-up and purification are similar to the general amination protocol. If an acid catalyst is used, the reaction mixture should be neutralized with a base (e.g., saturated sodium bicarbonate solution) before extraction.

Causality Behind Experimental Choices:

  • Acid Catalysis: In some cases, particularly with less nucleophilic anilines, a catalytic amount of acid can protonate the pyrimidine ring, further activating it towards nucleophilic attack. Using water as a solvent with acid catalysis can be an environmentally friendly and efficient method.

Protocol 3: Substitution with Amino Acids

The reaction with amino acids requires specific conditions to manage the bifunctional nature of the nucleophile.

Materials:

  • This compound

  • Amino acid (e.g., L-phenylalanine) (1.5 - 2.5 equivalents)

  • Solvent: A mixture of Dioxane and Water, or DMF

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 4.0 equivalents)

Procedure:

  • Dissolve the amino acid and the base in the chosen solvent system in a round-bottom flask.

  • Add the this compound.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The product will often precipitate and can be collected by filtration.

  • Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Base and Solvent: A base is required to deprotonate the carboxylic acid and the ammonium group of the amino acid, allowing the amino group to act as a nucleophile. A polar protic solvent system is often necessary to dissolve the amino acid and the inorganic base.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on various 4-chlorothienopyrimidine scaffolds, which can be adapted for this compound.

NucleophileSolventBaseTemperature (°C)Typical Yield (%)Reference
Secondary Aminesi-PrOH, DioxaneDIPEA, K₂CO₃60 - 10070 - 95[6]
AnilinesDioxane, WaterDIPEA, HCl (cat.)80 - 10060 - 90[6]
Amino AcidsDioxane/H₂ONa₂CO₃, K₂CO₃Reflux50 - 80

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 4-substituted-5,7-dihydrothieno[3,4-d]pyrimidines.

Workflow start Start setup Reaction Setup: - 4-Chlorothienopyrimidine - Nucleophile - Solvent & Base start->setup reaction Reaction: Heat and Stir setup->reaction monitoring Monitoring: TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool - Filter or Concentrate monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End characterization->end

Caption: A standard workflow for nucleophilic substitution reactions.

Conclusion and Further Considerations

The protocols outlined in this application note provide a robust framework for the successful nucleophilic substitution on this compound. Researchers should consider that the reactivity of the substrate and the nucleophile will dictate the optimal reaction conditions. Careful monitoring and purification are essential to obtain the desired products in high purity. The versatility of this reaction allows for the generation of diverse libraries of thienopyrimidine derivatives for screening in various drug discovery programs.

References

  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from [Link]

  • QSpace. (n.d.). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • National Institutes of Health. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

Sources

Application Note: 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its utility in developing potent and selective kinase inhibitors. Its unique structural features, including a reactive 4-chloro substituent, provide a versatile platform for the synthesis of diverse compound libraries. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scaffold's synthesis, its application in targeting key oncogenic kinases, and detailed protocols for the evaluation of its derivatives. We emphasize the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of the Thienopyrimidine Scaffold

Protein kinases are integral to cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology.[2] The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine core of ATP, has proven to be a highly successful template for designing such inhibitors.[3][4] These compounds can effectively compete with endogenous ATP for binding within the kinase active site.[5]

The this compound variant offers distinct advantages. The chlorine atom at the 4-position acts as a key reactive handle, allowing for facile nucleophilic substitution reactions. This enables the systematic introduction of a wide array of functional groups to probe the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[6][7] This strategic design element is crucial for navigating the complexities of the human kinome and developing targeted therapies.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a multi-step process that can be reliably executed in a laboratory setting. The following protocol outlines a general and effective synthetic route.

Protocol 2.1: Synthesis of this compound

Materials:

  • Appropriate starting materials for the construction of the dihydrothieno[3,4-d]pyrimidine core

  • Phosphoryl chloride (POCl₃) or a similar chlorinating agent

  • Anhydrous solvents (e.g., toluene, acetonitrile)

  • Bases (e.g., triethylamine, diisopropylethylamine)

  • Standard organic synthesis glassware and equipment

  • Purification materials (e.g., silica gel for column chromatography)

Step-by-Step Methodology:

  • Heterocycle Formation: The initial steps involve the construction of the fused 5,7-dihydrothieno[3,4-d]pyrimidin-4-one ring system. This can be achieved through various established synthetic strategies.

  • Chlorination: The critical chlorination step is typically performed by treating the pyrimidinone precursor with a chlorinating agent like phosphoryl chloride (POCl₃).[8] This reaction is often carried out at elevated temperatures to drive it to completion.

  • Work-up and Purification: Upon completion of the reaction, a careful aqueous work-up is necessary to quench any remaining chlorinating agent. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired this compound as a stable solid.

Workflow Diagram:

G A Dihydrothieno[3,4-d]pyrimidin-4-one Precursor B Chlorination with POCl₃ A->B Heat C Aqueous Work-up B->C D Purification (Column Chromatography) C->D E This compound Scaffold D->E

Caption: General synthetic workflow for the this compound scaffold.

Application in Targeting Oncogenic Kinases

The versatility of the this compound scaffold allows for its application in targeting a broad spectrum of kinases implicated in cancer.

Case Study: Targeting Polo-Like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in mitosis. Its overexpression is a common feature in many cancers, making it an attractive therapeutic target.[9][10] Several PLK1 inhibitors based on related thienopyrimidine scaffolds have shown promise in clinical trials.[11]

Structure-Activity Relationship (SAR) Insights:

  • C4-Position: The 4-chloro position is readily displaced by various amines to generate a library of derivatives. The nature of the substituent at this position is critical for achieving high potency and selectivity for PLK1.

  • Hinge-Binding: The pyrimidine ring of the scaffold typically forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

  • Hydrophobic Pockets: The thiophene ring and substituents can be tailored to occupy hydrophobic pockets within the active site, enhancing binding affinity.

Data Presentation: Representative PLK1 Inhibition Data

Compound IDC4-SubstituentPLK1 IC₅₀ (nM)Selectivity vs. PLK2/3
THP-1 4-methylpiperazin-1-yl25>50-fold
THP-2 (R)-3-aminopyrrolidin-1-yl12>100-fold
THP-3 4-(dimethylamino)piperidin-1-yl8>150-fold

Signaling Pathway Diagram:

G cluster_Mitosis Mitotic Progression PLK1 PLK1 Cdc25C Cdc25C PLK1->Cdc25C phosphorylates & activates G2_M_Arrest G2/M Arrest & Apoptosis CyclinB_Cdk1 Cyclin B/Cdk1 Cdc25C->CyclinB_Cdk1 activates Mitosis Mitosis CyclinB_Cdk1->Mitosis Inhibitor 4-substituted-dihydrothieno [3,4-d]pyrimidine Inhibitor->PLK1 inhibits Inhibitor->G2_M_Arrest

Caption: Inhibition of the PLK1 signaling pathway leads to G2/M cell cycle arrest.

Experimental Protocols for Inhibitor Evaluation

A systematic evaluation of novel kinase inhibitors involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based functional assays.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and its inhibition.

Materials:

  • Recombinant target kinase (e.g., PLK1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in kinase assay buffer. Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram:

G A Compound Plating (Serial Dilutions) B Add Kinase & Substrate A->B C Initiate with ATP (Incubate) B->C D Add ADP-Glo™ Reagent (Stop Reaction) C->D E Add Kinase Detection Reagent (Generate Signal) D->E F Read Luminescence E->F G IC₅₀ Determination F->G

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Protocol 4.2: Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cancer cell lines.[12]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, a colon cancer line with high PLK1 expression)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Crystal Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel kinase inhibitors. Its synthetic tractability and the strategic positioning of a reactive chlorine atom provide a robust platform for extensive SAR studies and the optimization of drug-like properties. The protocols detailed in this application note offer a reliable framework for the comprehensive evaluation of compounds derived from this scaffold, from initial biochemical screening to cellular efficacy assessment.

Future efforts in this field should focus on leveraging this scaffold to target a wider range of kinases implicated in human diseases, with a particular emphasis on achieving high selectivity to minimize off-target effects. Furthermore, detailed structural biology studies of inhibitor-kinase complexes will be invaluable for guiding the rational design of next-generation therapeutics based on the versatile this compound core.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Kaeed, E., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. Expert Opinion on Drug Discovery, 20(3), 2479422. [Link]

  • Hsieh, H. P., et al. (2010). Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. Journal of Medicinal Chemistry, 53(20), 7316-7326. [Link]

  • Zhang, J., & Wu, G. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology (Vol. 1261, pp. 129-140). Humana Press. [Link]

  • Horiuchi, T., et al. (2011). Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 59(8), 991-1002. [Link]

  • Abouzid, K. M., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. [Link]

  • Coluccia, A., et al. (2013). Design, Synthesis and Biological Evaluation of New Classes of thieno[3,2-d]pyrimidinone and thieno[1][2]triazine as Inhibitor of Vascular Endothelial Growth Factor receptor-2 (VEGFR-2). European Journal of Medicinal Chemistry, 63, 765-781. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1167-1184. [Link]

  • ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials. Retrieved from [Link]

  • Horiuchi, T., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200085. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1834-1845. [Link]

  • Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • ResearchGate. (n.d.). Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors. Retrieved from [Link]

  • Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944-1963. [Link]

  • Liu, Z., et al. (2025). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Biomolecular Structure & Dynamics, 1-12. [Link]

  • Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets, 22(17), 1944-1963. [Link]

  • Hafez, H. N., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 28-39. [Link]

  • Hafez, H. N., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 28-39. [Link]

  • Semantic Scholar. (n.d.). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100-1114. [Link]

  • Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(1), 234. [Link]

  • Al-Hiari, Y. M. (2006). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Jordan Journal of Pharmaceutical Sciences, 1(1), 1-14. [Link]

  • Maltais, R., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(10), 18450-18473. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 1834-1845. [Link]

  • Kim, S. J., & Kim, H. J. (2015). Current clinical trials with polo-like kinase 1 inhibitors in solid tumors. Journal of the Korean Medical Association, 58(11), 1043-1048. [Link]

  • Agnese, G., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology, 12, 890930. [Link]

  • Ahmad, A., et al. (2016). PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. Journal of Cancer Science & Therapy, 8(1), 1-8. [Link]

  • Chen, C. H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8148-8167. [Link]

  • Wu, T., et al. (2004). Synthesis of chlorinated pyrimidines. U.S.

Sources

Application of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine Derivatives in Cell-Based Assays: A Guide to Evaluating TEAD Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine derivatives, exemplified by the potent TEA Domain (TEAD) transcription factor inhibitor, VT103, in cell-based assays. This guide offers in-depth technical protocols, scientific rationale, and data interpretation strategies to effectively evaluate the cellular activity of this class of compounds.

Introduction: Targeting the Hippo-YAP/TAZ-TEAD Axis in Cancer

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis[1]. Its dysregulation is a hallmark of various cancers, leading to the hyperactivation of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. In their active state, YAP and TAZ translocate to the nucleus and associate with the TEAD family of transcription factors (TEAD1-4)[2]. This complex drives the expression of a battery of pro-proliferative and anti-apoptotic genes, including Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), fueling tumor growth and survival[2].

A crucial post-translational modification for TEAD activity is auto-palmitoylation, which is essential for its stability and interaction with YAP/TAZ[3]. Small molecules that inhibit this process represent a promising therapeutic strategy. Derivatives of the this compound scaffold, such as VT103, have emerged as potent and selective covalent inhibitors of TEAD auto-palmitoylation[4][5]. These compounds form an irreversible bond within the palmitate-binding pocket of TEAD, disrupting its function and downstream oncogenic signaling.

This application note will detail the necessary cell-based assays to characterize the efficacy and mechanism of action of these inhibitors.

The Hippo Signaling Pathway and VT103's Point of Intervention

The Hippo pathway is a kinase cascade that, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation[1]. In many cancers, particularly those with mutations in the upstream Hippo pathway component NF2 (Neurofibromin 2), this kinase cascade is inactive, resulting in the constitutive nuclear localization and activity of YAP/TAZ[6]. VT103 and its analogs directly target TEAD, the final transcriptional effector of this pathway.

Hippo_Pathway cluster_upstream Upstream Signals (e.g., Cell-Cell Contact) cluster_kinase_cascade Hippo Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF2 NF2 MST1/2 MST1/2 NF2->MST1/2 Activates LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP/TAZ YAP/TAZ (Active) LATS1/2->YAP/TAZ Phosphorylates SAV1 SAV1 MOB1 MOB1 YAP/TAZ_P p-YAP/TAZ (Inactive) YAP/TAZ->YAP/TAZ_P Inactivation TEAD TEAD YAP/TAZ->TEAD Binds to Target_Genes Target Gene Expression (CTGF, CYR61) TEAD->Target_Genes Activates VT103 VT103 (Thienopyrimidine Derivative) VT103->TEAD Covalently Inhibits Palmitoylation Auto-palmitoylation Palmitoylation->TEAD Enables YAP/TAZ binding Experimental_Workflow cluster_setup I. Experimental Setup cluster_assays II. Primary & Secondary Assays cluster_analysis III. Data Analysis & Interpretation Cell_Selection Cell Line Selection (e.g., NF2-mutant NCI-H226 vs. NF2-WT A549) Viability A. Cell Viability Assay (CellTiter-Glo) Cell_Selection->Viability Compound_Prep Compound Preparation (VT103 Stock in DMSO) Compound_Prep->Viability Reporter B. TEAD Reporter Assay (Luciferase-based) Viability->Reporter Proceed with non-toxic conc. IC50_Calc IC50 Determination (Dose-Response Curves) Viability->IC50_Calc qPCR C. Target Gene Expression (qPCR for CTGF/CYR61) Reporter->qPCR Reporter->IC50_Calc Target_Engagement D. Target Engagement Assay (Western Blot for p-YAP/YAP) qPCR->Target_Engagement Gene_Exp_Analysis Relative Gene Expression (ΔΔCt Method) qPCR->Gene_Exp_Analysis Mechanism Mechanistic Insights Target_Engagement->Mechanism IC50_Calc->Mechanism Gene_Exp_Analysis->Mechanism

Caption: A typical experimental workflow for evaluating a TEAD inhibitor like VT103.

Key Quantitative Data: In Vitro Efficacy of VT103

The following table summarizes the half-maximal inhibitory concentration (IC50) values of VT103 in various cancer cell lines. The data highlights the increased sensitivity of cell lines with aberrant Hippo pathway signaling (e.g., NF2-deficient).

Cell LineCancer TypeNF2 StatusIC50 (nM)Reference
NCI-H226MesotheliomaMutant3[7]
NCI-H2373Pleural MesotheliomaMutantNot specified[7]
KTOR81Lung AdenocarcinomaBRAF V600ENot specified
HEK293TEmbryonic KidneyWild-TypeNot specified[4]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment. [8]

Detailed Application Notes and Protocols

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

Scientific Rationale: This assay determines the dose-dependent effect of the TEAD inhibitor on cell proliferation and cytotoxicity. It quantifies ATP, an indicator of metabolically active cells.[9] The use of a 3D-optimized reagent is recommended for spheroid cultures, as it has a more robust lytic capacity.[1][9]

Protocol:

  • Cell Seeding:

    • Culture chosen cell lines (e.g., NF2-mutant NCI-H226 and NF2-wild-type A549) under standard conditions.

    • Trypsinize and count the cells. Seed 2,500-5,000 cells per well in 100 µL of culture medium into a 96-well opaque-walled plate suitable for luminescence readings.

    • Causality: Opaque walls prevent well-to-well crosstalk of the luminescent signal. Seeding density should allow for logarithmic growth during the experiment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of VT103 in anhydrous DMSO.

    • Perform serial dilutions of VT103 in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO only, final concentration ≤ 0.1%).

    • After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing the different concentrations of VT103 or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Causality: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • Assay Procedure (CellTiter-Glo® 3D):

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[10]

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.[10]

    • Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[11]

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader with an integration time of 0.25–1 second per well.[10]

    • Subtract the average background luminescence (from wells with medium only) from all other measurements.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.[8]

B. TEAD-Responsive Luciferase Reporter Assay

Scientific Rationale: This assay directly measures the transcriptional activity of the YAP/TAZ-TEAD complex. A reporter construct containing multiple TEAD binding sites upstream of a luciferase gene is used. Inhibition of TEAD activity by VT103 will result in a decrease in luciferase expression and, consequently, a reduced luminescent signal.[12]

Protocol:

  • Cell Transfection:

    • Seed HEK293T cells (or another easily transfectable cell line) in a 24-well plate at a density that will reach 70-80% confluency the next day.

    • Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) for normalization using a suitable transfection reagent.

    • Causality: The Renilla luciferase serves as an internal control for transfection efficiency and general cellular health, allowing for normalization of the firefly luciferase signal.[12]

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of VT103 (e.g., 0.1 nM to 1 µM) or vehicle control.

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells once with PBS.

    • Add 100 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

  • Data Acquisition and Analysis:

    • Use a dual-luciferase reporter assay system and a luminometer to sequentially measure firefly and Renilla luciferase activity.

    • First, add the firefly luciferase substrate and measure the luminescence.

    • Then, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second signal.

    • Calculate the ratio of firefly to Renilla luminescence for each well.

    • Normalize the data to the vehicle control and plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for transcriptional inhibition.

C. Target Gene Expression Analysis by Quantitative PCR (qPCR)

Scientific Rationale: This assay confirms that the inhibition of TEAD transcriptional activity by VT103 leads to the downregulation of known downstream target genes, such as CTGF and CYR61.[2][13]

Protocol:

  • Cell Treatment and RNA Extraction:

    • Seed NCI-H226 cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of VT103 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.

    • Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix, cDNA template, and gene-specific primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Primer Sequences (Human):

      • CTGF Fwd: 5'-GAGGAAAACATTAAGAAGGGCAAA-3', Rev: 5'-CGGCACAGGTCTTTGATGA-3'

      • CYR61 Fwd: 5'-AGCCTCGCATCCTATACAACC-3', Rev: 5'-GAGTGCGCAGACCAGTAGA-3' [14] * GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-GAAGATGGTGATGGGATTTC-3'

    • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method.[5]

      • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).

      • Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control (ΔΔCt = ΔCt_treated - ΔCt_control).

      • Calculate the fold change in gene expression as 2^(-ΔΔCt).

    • A significant decrease in the relative expression of CTGF and CYR61 in VT103-treated cells compared to the control indicates successful target modulation.

D. Target Engagement Assay by Western Blot

Scientific Rationale: To confirm that VT103 engages its target, TEAD, and inhibits the Hippo pathway, the phosphorylation status of YAP can be assessed. In cells with an active Hippo pathway, inhibition of TEAD may lead to a feedback mechanism that increases LATS1/2 activity, resulting in higher levels of phosphorylated YAP (p-YAP), which is the inactive form.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., a cell line with a functional Hippo kinase cascade) with VT103 for 24 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-YAP (Ser127) and total YAP overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the p-YAP signal to the total YAP signal. An increase in the p-YAP/total YAP ratio upon treatment with VT103 would suggest target engagement and downstream pathway modulation.

Troubleshooting and Considerations

  • High Variability in Luciferase Assays: This can be due to inconsistent cell seeding, pipetting errors, or variations in transfection efficiency. Ensure homogenous cell suspensions and use master mixes for reagents. Always normalize to an internal control like Renilla luciferase.[15]

  • Weak Signal in Luciferase Assays: This may result from low transfection efficiency, a weak promoter in the reporter construct, or suboptimal reagent conditions. Optimize the transfection protocol and ensure reagents are properly stored and handled.[15]

  • Off-Target Effects: At higher concentrations, thienopyrimidine derivatives may exhibit off-target effects. It is crucial to perform dose-response experiments and correlate the phenotypic effects with on-target activity (e.g., TEAD reporter inhibition and target gene downregulation). Comparing effects in TEAD-dependent vs. TEAD-independent cell lines can also help elucidate off-target cytotoxicity.[8]

  • Data Interpretation: A potent and selective TEAD inhibitor like VT103 should exhibit a strong correlation between the IC50 values obtained from cell viability, reporter, and target gene expression assays in TEAD-dependent cell lines.

Conclusion

The thieno[3,4-d]pyrimidine scaffold represents a promising class of covalent inhibitors targeting the oncogenic TEAD transcription factors. By employing the detailed cell-based assay protocols outlined in this guide, researchers can effectively characterize the potency, selectivity, and mechanism of action of these compounds. A systematic approach, from initial viability screening to direct measurement of transcriptional activity and downstream gene expression, is essential for advancing our understanding of these inhibitors and their therapeutic potential in cancers driven by aberrant Hippo pathway signaling.

References

  • Hippo signaling pathway. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • P3D Scaffolds Protocol: Using CellTiter-Glo 3D Cell Viability Assay. (n.d.). Ilex Life Sciences. Retrieved from [Link]

  • Cell Viability Protocol using CellTiter-Glo 3D. (2025, March 28). protocols.io. [Link]

  • Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells. (n.d.). SpringerLink. Retrieved from [Link]

  • Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells. (2019). PubMed. [Link]

  • Targeting TEAD in cancer. (2023). Frontiers in Oncology. [Link]

  • Novel TEAD1 Inhibitor VT103 Enhances Dabrafenib Efficacy in BRAF V600E Mutated Lung Adenocarcinoma via Survivin Downregulation. (2024). Cancers. [Link]

  • Traditional and systems biology based drug discovery for the rare tumor syndrome neurofibromatosis type 2. (2018). PLOS ONE. [Link]

  • Primer sequences used for quantitative-PCR. (n.d.). ResearchGate. Retrieved from [Link]

  • TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway. (2024). PNAS. [Link]

  • How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (2025, June 26). Bitesize Bio. [Link]

  • Tissue qPCR Arrays. (n.d.). OriGene Technologies. Retrieved from [Link]

  • Protocol for qPCR analysis that corrects for cDNA amplification efficiency. (2022). STAR Protocols. [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]

  • Comprehensive pharmacological profiling of neurofibromatosis cell lines. (2018). EBioMedicine. [Link]

  • Luciferase Assay protocol. (n.d.). Emory University. Retrieved from [Link]

  • Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. (2025, July 31). Life Science Alliance. [Link]

  • Human TEAD4/YAP (Hippo Pathway) Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Primer sequences used for quantitative-PCR. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors. (2019). Cancers. [Link]

  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. (2022). International Journal of Molecular Sciences. [Link]

  • qPCR Quantification Protocol Guide. (n.d.). Illumina. Retrieved from [Link]

  • TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway. (2024). PNAS. [Link]

  • Traditional and systems biology based drug discovery for the rare tumor syndrome neurofibromatosis type 2. (2018). PLOS ONE. [Link]

  • Targeting TEAD in cancer. (2023). Frontiers in Oncology. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]

  • Novel patient-derived xenograft and cell line models for therapeutic screening in NF2-associated schwannoma. (2022). Neuro-Oncology. [Link]

  • Hot Spot Analysis of YAP-TEAD Protein-Protein Interaction Using the Fragment Molecular Orbital Method and Its Application for Inhibitor Discovery. (2021). International Journal of Molecular Sciences. [Link]

  • Whole exome sequencing reveals the order of genetic changes during malignant transformation and metastasis in a single patient with NF1-plexiform neurofibroma. (2016). Oncotarget. [Link]

  • New developments in neurofibromatosis type 2 and vestibular schwannoma. (2016). OncoTargets and Therapy. [Link]

  • New Inhibitors for Important Target in Anticancer Drug Research. (2022, September 25). ChemistryViews. [Link]

  • Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity. (2023). Frontiers in Oncology. [Link]

Sources

Application Notes and Protocols for 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the safe handling, storage, and use of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine (CAS No: 53826-89-4), a heterocyclic compound frequently utilized as a pharmaceutical intermediate.[1] Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Compound Profile and Scientific Context

This compound belongs to the thienopyrimidine class of compounds, which are recognized for their diverse biological activities and are pivotal scaffolds in drug discovery. The presence of a chloro group at the 4-position makes this molecule a versatile precursor for further chemical modifications, typically through nucleophilic substitution reactions. Understanding the inherent reactivity and potential instability of this compound is fundamental to its effective application in research and development.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 53826-89-4[1]
Molecular Formula C₆H₅ClN₂S[1]
Molecular Weight 172.64 g/mol [2]
Appearance Solid (visual inspection)N/A

Hazard Identification and Safety Precautions

A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe handling. Based on available safety data for the compound and its structural analogs, the following hazards have been identified:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.

PPE_Protocol cluster_core_ppe Core PPE cluster_enhanced_ppe Enhanced Precautions (for weighing, transferring solids) Lab Coat Lab Coat Safety Goggles Safety Goggles Lab Coat->Safety Goggles Nitrile Gloves Nitrile Gloves Safety Goggles->Nitrile Gloves Respiratory Protection Respiratory Protection Chemical Fume Hood Chemical Fume Hood Core PPE Core PPE Enhanced Precautions Enhanced Precautions Core PPE->Enhanced Precautions

Caption: Mandatory Personal Protective Equipment Workflow.

  • Primary Protection: Always wear a flame-retardant lab coat, chemical safety goggles that provide a complete seal around the eyes, and nitrile gloves.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or when there is a risk of aerosolization, a properly fitted respirator is required.

  • Work Area: All manipulations of the solid compound should ideally be performed within a chemical fume hood to minimize inhalation exposure.

Storage and Stability

The chemical stability of this compound is critical for its effective use in synthesis and research. Improper storage can lead to degradation, impacting experimental outcomes.

Recommended Storage Conditions

Based on supplier recommendations, the following storage conditions are advised to maintain the integrity of the compound:

ParameterRecommendationRationale
Temperature 2-8°CCold-chain transportation is often employed, indicating that refrigeration is necessary to prevent degradation.[2]
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen)The compound may be sensitive to air and moisture. Storing under an inert atmosphere minimizes oxidative and hydrolytic degradation.[2]
Light Keep in a dark placeMany complex organic molecules are light-sensitive. Protection from light prevents photochemical decomposition.[2]
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.
Incompatibilities

While specific incompatibility data for this compound is limited, based on the reactivity of similar chlorinated heterocyclic compounds, it is prudent to avoid storage and mixing with:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids and Bases: May catalyze decomposition of the molecule.

  • Moisture: The chloro-substituent can be susceptible to hydrolysis, especially under non-neutral pH conditions.

Handling and Experimental Protocols

Receiving and Initial Inspection

Receiving_Protocol Start Start Inspect Packaging Inspect Packaging Start->Inspect Packaging Check Seal Check Seal Inspect Packaging->Check Seal No Damage Quarantine and Report Quarantine and Report Inspect Packaging->Quarantine and Report Damaged Verify Label Verify Label Check Seal->Verify Label Intact Check Seal->Quarantine and Report Broken Log and Store Log and Store Verify Label->Log and Store Correct Verify Label->Quarantine and Report Incorrect End End Log and Store->End Quarantine and Report->End

Caption: Protocol for Receiving and Inspecting the Compound.

  • Visual Inspection: Upon receipt, visually inspect the external packaging for any signs of damage that could compromise the integrity of the primary container.

  • Verify Integrity: Ensure the seal on the primary container is intact.

  • Label Confirmation: Cross-reference the information on the manufacturer's label with your purchase order to confirm the compound's identity and purity.

  • Documentation: Record the date of receipt, lot number, and initial observations in your laboratory notebook.

  • Immediate Storage: Promptly transfer the compound to the recommended storage conditions (2-8°C, dark, inert atmosphere).[2]

Weighing and Transfer
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in section 2.1.

  • Inert Environment: If possible, perform weighing and transfer operations in a glove box under an inert atmosphere to minimize exposure to air and moisture. If a glove box is not available, work swiftly in a chemical fume hood.

  • Static Control: Use an anti-static weighing boat and tools to prevent scattering of the fine powder.

  • Cleaning: After transfer, decontaminate the spatula and weighing boat with an appropriate solvent (e.g., ethanol) in the fume hood.

Emergency Procedures

Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a small spill, gently cover the solid with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Exposure
  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • ChemWhat. This compound CAS#: 53826-89-4. Available at: [Link].

  • MySkinRecipes. Thienopyrimidine Derivatives. Available at: [Link].

Sources

Application Notes & Protocols: A Guide to the Safe Handling of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, materials science, and agricultural science. Their unique chemical properties, imparted by the presence of one or more chlorine atoms on a heterocyclic scaffold, make them invaluable synthons and active ingredients. However, these same properties can present significant health and safety challenges. This guide provides a comprehensive framework for the safe handling of these compounds, grounded in the principles of risk assessment and the hierarchy of controls. It is intended for researchers, chemists, and drug development professionals dedicated to maintaining a culture of safety without compromising scientific innovation.

The Dual Nature of Chlorinated Heterocycles: Utility and Hazard

Chlorinated heterocyclic compounds are organic molecules containing a ring structure with at least one non-carbon atom (e.g., nitrogen, oxygen, sulfur) and one or more chlorine substituents. This structural motif is prevalent in a vast array of pharmaceuticals, pesticides, and specialty chemicals due to the chlorine atom's ability to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

However, the strength of the carbon-chlorine bond and the overall stability of the aromatic ring system contribute to their environmental persistence.[1] Furthermore, the toxicological profiles of these compounds can be complex and severe. Hazards range from acute toxicity and irritation to potential carcinogenicity and reproductive harm.[2][3][4][5] In particular, certain classes, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), are noted for their extreme toxicity and can be formed as unintentional byproducts in chemical processes and combustion.[2][6][7][8]

A foundational understanding of these risks is the first step toward safe laboratory practice. Every subsequent action—from experimental design to waste disposal—must be informed by a thorough assessment of the specific compound being handled.

The Cornerstone of Laboratory Safety: Risk Assessment

Before any laboratory work commences, a comprehensive, substance-specific risk assessment is mandatory. This is not merely a procedural formality; it is a critical scientific process that informs the necessary safety controls. The process involves identifying the intrinsic hazards of the chemical, evaluating the risks associated with the planned experimental procedure, and implementing appropriate control measures. This workflow is a foundational element of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[9][10]

cluster_risk_assessment Figure 1: Risk Assessment Workflow A Step 1: Identify Hazards - Review Safety Data Sheet (SDS) - Consult toxicology literature (e.g., NIOSH Pocket Guide) B Step 2: Evaluate Risks - Assess quantity and concentration - Consider procedure (heating, aerosolizing) - Evaluate exposure potential A->B Analyze Procedure C Step 3: Select Controls - Apply Hierarchy of Controls (Engineering > Admin > PPE) B->C Determine Required Safety Level D Step 4: Develop SOP - Write detailed, step-by-step procedure - Include emergency instructions C->D Document Controls E Step 5: Review & Refine - Periodically review SOP - Update with new information D->E Continuous Improvement

Caption: Figure 1: Risk Assessment Workflow.

A Multi-Layered Defense: The Hierarchy of Controls

The most effective safety plans implement a multi-layered approach to hazard mitigation, known as the Hierarchy of Controls. This framework prioritizes control methods from most to least effective. Relying solely on the lowest tier, Personal Protective Equipment (PPE), is a common but dangerous mistake.

cluster_hierarchy Figure 2: The Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE PPE (Least Effective)

Caption: Figure 2: The Hierarchy of Controls.

Engineering Controls: Removing the Hazard at the Source

Engineering controls are the most effective and reliable measures as they are designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hoods: The primary engineering control for handling volatile or dusty chlorinated heterocycles.

    • Causality: A properly functioning fume hood maintains a negative pressure, drawing contaminated air away from the user's breathing zone and exhausting it safely outside the building.

    • Protocol: Always work at least 6 inches inside the sash. Keep the sash as low as reasonably practicable. Verify that the airflow monitor is functional and the hood has a current certification before use.

  • Glove Boxes: Required for highly toxic, oxygen-sensitive, or pyrophoric materials. They provide a fully enclosed, inert atmosphere, offering the highest level of containment.

  • Ventilated Enclosures: Essential for weighing out potent, solid compounds to prevent the inhalation of fine powders.

Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that minimize exposure. Central to this is the Chemical Hygiene Plan (CHP) , an OSHA-mandated written program that outlines procedures, equipment, and work practices for safety.[9][11]

  • Standard Operating Procedures (SOPs): Develop detailed, compound-specific SOPs for all work with chlorinated heterocycles. This document should be based on the risk assessment and detail every step from preparation to waste disposal.

  • Designated Areas: For work with "particularly hazardous substances," including select carcinogens, reproductive toxins, and substances with a high degree of acute toxicity, OSHA requires the establishment of a designated area.[12] This area should be clearly marked with warning signs.

  • Training: All personnel must be trained on the specific hazards of the compounds they work with, the details of the SOP, and emergency procedures.[9][12] This training must be documented.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be the sole method of protection. Its effectiveness depends entirely on proper selection, fit, and consistent use.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[13] A full-face shield should be worn over goggles when there is a significant risk of splashing.[13][14]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is necessary.[14]

  • Hand Protection: Glove selection is critical. Chlorinated compounds can degrade or permeate common glove materials. Never assume a standard nitrile glove is sufficient. Always consult a glove manufacturer's compatibility chart.

Glove Material Protection Against Chlorinated Solvents (e.g., Dichloromethane, Chloroform) General Recommendation
Nitrile Poor to FairNot recommended for prolonged contact or immersion. Suitable for incidental contact only.
Neoprene GoodA suitable choice for many chlorinated solvents, offering moderate protection.[14]
Butyl Rubber Very GoodProvides excellent resistance to a wide range of hazardous chemicals, but can be less dexterous.[13]
Viton™ ExcellentOffers superior protection against chlorinated and aromatic solvents but is often more expensive.
Laminate Film ExcellentHighly resistant but can be cumbersome. Often used as an outer glove.
  • Respiratory Protection: Respirators should only be used when engineering controls cannot adequately limit exposure, during emergencies, or for specific, high-risk tasks like cleaning large spills. A proper respiratory protection program, including fit-testing, is required by OSHA.[14] For many chlorinated compounds, an air-purifying respirator with organic vapor cartridges is appropriate for low concentrations, while a self-contained breathing apparatus (SCBA) is needed for high concentrations or emergencies.[15][16]

Application Protocols

Protocol 1: Safe Weighing and Dispensing of a Solid Chlorinated Heterocycle
  • Pre-Operation:

    • Confirm the ventilated balance enclosure or chemical fume hood is operational and certified.

    • Don appropriate PPE: chemical splash goggles, face shield, lab coat, and double gloves (select outer glove based on chemical compatibility).

    • Designate a work area and cover the surface with disposable absorbent pads.

    • Prepare a labeled waste container for contaminated materials and a sealable, labeled container for the weighed compound.

  • Operation:

    • Perform all manipulations within the ventilated enclosure.

    • Use a spatula to carefully transfer the desired amount of solid from the stock container to a tared weigh boat. Avoid creating dust.

    • Once the desired mass is obtained, securely close the stock container.

    • Carefully transfer the weighed solid into the prepared secondary container.

    • Use a dampened wipe to decontaminate the spatula and weigh boat, placing the wipe in the designated solid waste container.

  • Post-Operation:

    • Wipe down the work surface and the interior of the ventilated enclosure with an appropriate solvent.

    • Dispose of all contaminated materials (gloves, pads, wipes) in the labeled hazardous waste container.

    • Wash hands thoroughly after removing PPE.

Protocol 2: Emergency Response for a Spill

This decision tree outlines the immediate actions required in the event of a chemical spill.

cluster_spill_response Figure 3: Spill Response Decision Tree Start Spill Occurs CheckSize Is the spill large, vaporizing rapidly, or involving a highly toxic compound? Start->CheckSize Evacuate EVACUATE AREA Alert others Pull fire alarm Call Emergency Services CheckSize->Evacuate Yes SmallSpill Small, manageable spill CheckSize->SmallSpill No Alert Alert personnel in immediate area SmallSpill->Alert PPE Don appropriate PPE (respirator, resistant gloves, splash goggles) Alert->PPE Contain Contain the spill with absorbent material (work from outside in) PPE->Contain Cleanup Collect contaminated material using spark-proof tools Contain->Cleanup Dispose Place in a sealed, labeled hazardous waste container Cleanup->Dispose Decon Decontaminate the area and all equipment Dispose->Decon

Caption: Figure 3: Spill Response Decision Tree.

Storage and Waste Management: The Chemical Lifecycle

Safe Storage

Proper storage is crucial to prevent dangerous reactions, accidental exposures, and degradation of materials.

  • Segregation: This is the most important principle.

    • Store chlorinated solvents separately from flammable solvents.[17][18] Violent reactions can occur if certain types are mixed.[17] Furthermore, the presence of chlorinated compounds in a fire can generate highly toxic gases like phosgene and hydrogen chloride.[17][18][19]

    • Never store chlorinated compounds with alkali metals (e.g., sodium, potassium), as this can cause an explosion.[17][18]

  • Location: Store in cool, dry, well-ventilated areas.[20] Use designated, ventilated cabinets for corrosive or particularly noxious compounds.[17] Do not store chemicals on the floor or under sinks.[17]

  • Labeling: All containers must be clearly labeled with the full chemical name and primary hazard warnings, in accordance with the OSHA Hazard Communication standard.[10]

Waste Disposal

Meticulous waste management is a critical safety and environmental responsibility.

  • Segregate Waste Streams: This is non-negotiable. Halogenated organic waste must be collected separately from non-halogenated organic waste. [20][21][22][23]

    • Causality: The disposal methods for these two streams are different and have significant cost implications. Non-halogenated solvents can often be recycled as fuel, while halogenated solvents require high-temperature incineration with scrubbers to neutralize acidic byproducts like HCl.[21][22][23] Mixing the two contaminates the entire volume, forcing the more expensive and energy-intensive disposal method for all of it.[22]

  • Containers: Use designated, properly labeled, and sealed hazardous waste containers.[20] Containers must be compatible with the chemicals they hold and have a secure, threaded cap.[20]

  • Labeling: Label waste containers as soon as the first drop of waste is added.[20] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name—no abbreviations.[20]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. Compliancy Group. (2023-09-18). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • A Critical Review about Human Exposure to Polychlorinated Dibenzo-p-Dioxins (PCDDs), Polychlorinated Dibenzofurans (PCDFs) and Polychlorinated Biphenyls (PCBs) through Foods. PubMed. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chlorine. Centers for Disease Control and Prevention (CDC). [Link]

  • Fact Sheet Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. [Link]

  • Potential carcinogenic hazards of non-regulated disinfection by-products. PubMed. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : C. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment Selection - Chlorine. [Link]

  • Toxicity Studies of o-Chloropyridine. National Toxicology Program. [Link]

  • Standard Operating Procedure for Chlorinated Solvents. USC Nanofab Wiki. [Link]

  • Dioxins and dioxin-like compounds. Wikipedia. [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA). [Link]

  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. National Institutes of Health (NIH). [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • Toxicity Studies of o-Chloropyridine (CASRN 109-09-1). National Center for Biotechnology Information (NCBI). [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

  • Polychlorinated dibenzo-p-dioxins and dibenzofurans pollution in China. ResearchGate. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Teamster Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. CCC.
  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide. ACS Publications. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chlorinated diphenyl oxide. Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment for Chlor-Alkali Chemicals. dphhs.mt.gov. [Link]

  • Polychlorinated dibenzo-p-dioxins, dibenzofurans, biphenyls, and naphthalenes in Plasma of Workers Deployed at the World Trade Center after the Collapse. New York State Department of Health. [Link]

  • Guidance on Storage and Handling of Chlorin
  • Reactivity of heterocyclic ketones towards chlorination by chloramine-T-A kinetic study. [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. ACS Publications. [Link]

  • Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. PubMed. [Link]

  • Guidance on Safe Storage of Chemicals in the Laboratory. University College Dublin. [Link]

  • Susceptibility of environmentally important heterocycles to chemical disinfection. ACS Publications. [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI. [Link]

  • Toxicity of chlorinated aromatic compounds in animals and humans. PubMed. [Link]

Sources

Synthesis and Application of 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The focus of this guide is a specific subset of this family: the 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivatives. The "dihydro" designation indicates a saturated thiophene ring, which imparts a three-dimensional character to the molecule, potentially enhancing its binding affinity and selectivity for target proteins. The 4-amino group is a crucial feature, often serving as a key hydrogen bond donor in interactions with biological macromolecules.

Derivatives of the isomeric thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine systems have demonstrated potent activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] For instance, certain 4-amino-thieno[2,3-d]pyrimidines have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are important targets in oncology.[3] It is therefore hypothesized that 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivatives will exhibit similar, and potentially novel, biological activities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed synthesis, characterization, and potential applications of this promising class of compounds. The synthetic protocols outlined herein are based on established methodologies for analogous heterocyclic systems and provide a robust starting point for the synthesis of a diverse library of 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivatives.

Proposed Synthetic Strategies

The synthesis of 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivatives can be logically approached in a multi-step sequence, commencing with the construction of a suitable 3,4-disubstituted tetrahydrothiophene precursor. This is followed by the formation of the fused pyrimidinone ring, subsequent chlorination, and a final amination step.

Overall Synthetic Workflow

The proposed synthetic pathway is illustrated below. The key steps involve the formation of the saturated thiophene ring, cyclization to the thienopyrimidinone, activation via chlorination, and finally, the introduction of the desired amino functionality.

Synthetic Workflow A Tetrahydrothiophene Precursor Synthesis B Cyclization to 5,7-dihydrothieno[3,4-d]pyrimidin-4-one A->B Formamide or Formic Acid C Chlorination to 4-chloro derivative B->C POCl3 D Amination to 4-amino derivative C->D R-NH2

Caption: Proposed synthetic workflow for 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivatives.

Part 1: Synthesis of the Tetrahydrothiophene Precursor

A critical starting material for this synthesis is a 3,4-disubstituted tetrahydrothiophene bearing functional groups that can be readily cyclized to form the pyrimidine ring. A plausible precursor is methyl 3-aminotetrahydrothiophene-2-carboxylate. A known method for the preparation of related 3-aminothiophene-2-carboxylates involves the reaction of a 3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[4]

Part 2: Cyclization to form the 5,7-dihydrothieno[3,4-d]pyrimidin-4-one Core

With the aminotetrahydrothiophene ester in hand, the next step is the construction of the fused pyrimidine ring. This is a common transformation in heterocyclic chemistry and can be achieved by heating the amino ester with a one-carbon source, such as formamide. This reaction proceeds via an initial formation of a formamido intermediate, followed by an intramolecular cyclization to yield the desired 5,7-dihydrothieno[3,4-d]pyrimidin-4-one.

Part 3: Chlorination of the Pyrimidinone

To introduce the amino group at the 4-position, the pyrimidin-4-one is first converted to a more reactive 4-chloro derivative. This is a standard procedure for pyrimidines and related heterocycles and is typically accomplished by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5] The reaction is often carried out at elevated temperatures, and in some cases, the addition of a tertiary amine base like N,N-dimethylaniline can facilitate the reaction. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be employed for more challenging substrates.[3]

Part 4: Nucleophilic Aromatic Substitution to yield 4-amino Derivatives

The final step in the proposed synthesis is the displacement of the 4-chloro substituent with an amino group. This is achieved through a nucleophilic aromatic substitution reaction. The 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine is treated with ammonia or a primary/secondary amine to introduce the desired amino functionality at the 4-position. These reactions can be performed in a variety of solvents, including alcohols or even water, and may be promoted by acidic conditions.[6]

Detailed Experimental Protocols

The following protocols are proposed methodologies based on analogous reactions reported in the literature. Researchers should consider these as a starting point and may need to optimize the reaction conditions for specific substrates.

Protocol 1: Synthesis of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one
Reagents and Materials Quantity Supplier/Grade
Methyl 3-aminotetrahydrothiophene-2-carboxylate1 eq.Synthesis required
Formamide10-20 eq.Anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add methyl 3-aminotetrahydrothiophene-2-carboxylate.

  • Add an excess of formamide (10-20 equivalents).

  • Heat the reaction mixture to 180-200 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the desired 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of this compound
Reagents and Materials Quantity Supplier/Grade
5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one1 eq.From Protocol 1
Phosphorus oxychloride (POCl₃)5-10 eq.Reagent grade
N,N-Dimethylaniline0.1-0.2 eq.Anhydrous

Procedure:

  • In a fume hood, carefully add 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one to a round-bottom flask.

  • Add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by column chromatography.

Protocol 3: Synthesis of 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine
Reagents and Materials Quantity Supplier/Grade
This compound1 eq.From Protocol 2
Ammonia solution (e.g., 7N in Methanol)ExcessCommercial
or Primary/Secondary Amine1.2-2 eq.Reagent grade
Solvent (e.g., 2-Propanol, Dioxane)---Anhydrous

Procedure:

  • Dissolve this compound in a suitable solvent such as 2-propanol or dioxane in a sealed tube or pressure vessel.

  • Add an excess of the desired amine (or ammonia solution).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivative.

Characterization and Data Analysis

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Appearance of signals corresponding to the protons on the tetrahydrothiophene and pyrimidine rings, as well as the amino group.
¹³C NMR Signals corresponding to the carbon atoms of the heterocyclic core and any substituents.
Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition of the synthesized compounds.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino group and C=N stretching of the pyrimidine ring.
HPLC Determination of the purity of the final compounds.

Potential Applications and Future Directions

Given the biological significance of related thienopyrimidine scaffolds, 4-amino-5,7-dihydrothieno[3,4-d]pyrimidine derivatives represent a promising area for drug discovery research.

Potential as Kinase Inhibitors

Many thienopyrimidine derivatives are known to be potent inhibitors of various protein kinases.[7] The 4-amino group can mimic the adenine of ATP, allowing these compounds to bind to the ATP-binding site of kinases. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where such inhibitors could potentially act.

Kinase Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Downstream Signaling Proteins RTK->P1 Activates P2 Cell Proliferation, Survival P1->P2 Leads to Inhibitor 4-amino-5,7-dihydrothieno [3,4-d]pyrimidine derivative Inhibitor->RTK Inhibits

Caption: Simplified RTK signaling pathway and the potential point of inhibition.

Future research should focus on screening these novel compounds against a panel of kinases to identify potential therapeutic targets. Structure-activity relationship (SAR) studies can then be conducted to optimize the potency and selectivity of lead compounds.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low yield in cyclization (Protocol 1) Incomplete reaction; decomposition at high temperatures.Increase reaction time; use a higher boiling point solvent; consider microwave-assisted synthesis.
Low yield in chlorination (Protocol 2) Incomplete reaction; hydrolysis of the product during work-up.Increase reaction time or temperature; use a mixture of POCl₃ and PCl₅; ensure anhydrous conditions and perform work-up quickly at low temperatures.
Side reactions in amination (Protocol 3) Reaction with other functional groups; di-substitution.Use a milder base; lower the reaction temperature; use a protecting group strategy if necessary.
Purification difficulties Product is an oil or has similar polarity to impurities.Try different solvent systems for chromatography; consider derivatization to a solid for purification; attempt purification by preparative HPLC.

References

  • El-Meligie, S., Khalil, N., et al. (2020).
  • Gewald, K. (1966). The Gewald reaction.
  • Huang, G., et al. (2010). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synlett.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • McKibben, B. P., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters.
  • Nara, S., et al. (2008). A simple Cu-catalyzed coupling approach to substituted 3-pyridinol and 5-pyrimidinol antioxidants. The Journal of Organic Chemistry.
  • Revelant, G., et al. (2011).
  • Sabnis, R. W. (1994). The Gewald multicomponent reaction. Sulphur Reports.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
  • Tandi, M., et al. (2021). Recent updates on thienopyrimidine derivatives as anticancer agents.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. [Link]

  • US4847386A - Process for preparing thiophene derivatives - Google P
  • 4-Methyl-5,7-dihydrothieno[3,4-d]pyrimidin-2-amine - PubChem. [Link]

  • Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. - ResearchGate. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent - Indian Chemical Society. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. [Link]

  • Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic challenges. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your experiments.

The this compound scaffold is a valuable building block in medicinal chemistry. The chloro-substituent at the 4-position is the primary handle for introducing molecular diversity. The successful functionalization of this position is critical for the synthesis of novel derivatives. This guide will focus on the most common and powerful methods for this purpose: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guides

This section is designed to address specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, followed by a detailed explanation of the potential causes and step-by-step solutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-nitrogen bonds.[1][2] However, their success is highly dependent on a careful selection of reaction parameters.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is being deactivated.

    • Solution:

      • Choice of Palladium Source and Ligand: For electron-rich chloro-heterocycles, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[2] Consider using pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos. These have shown success in couplings with other challenging heteroaryl chlorides.[3]

      • Catalyst Loading: While typically 1-5 mol% of palladium is used, for challenging substrates, increasing the catalyst loading to 5-10 mol% can sometimes improve yields.[4]

      • Atmosphere: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas all solvents and reagents thoroughly.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the transmetalation step and for maintaining catalyst stability.

    • Solution:

      • Base Selection: A common cause of failure in Suzuki couplings is the choice of base.[4] For chloro-heterocycles, stronger bases are often needed. While K₂CO₃ or Cs₂CO₃ are common, consider stronger bases like K₃PO₄ or even t-butoxides (e.g., NaOtBu or KOtBu).[4]

      • Solvent System: The solvent must be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent and water is often optimal.[5] Common choices include dioxane/water, DMF/water, or toluene/water.[4][5]

  • Decomposition of Boronic Acid: Boronic acids can be prone to decomposition (protodeborylation) under the reaction conditions, especially at elevated temperatures.

    • Solution:

      • Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents).

      • Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition. Screen temperatures in the range of 80-120 °C. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, which can minimize decomposition.[6]

Optimized Suzuki-Miyaura Conditions for Heteroaryl Chlorides (Starting Point)

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Common and effective pre-catalysts.
Ligand XPhos, SPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.[2]
Base K₃PO₄ (2-3 equivalents)A moderately strong base often effective for chloro-heterocycles.[4]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good for dissolving both organic and inorganic reagents.[5]
Temperature 80-110 °CBalances reaction rate with reagent stability.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.
Issue 2: Significant Dehalogenation Side Product in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound and I am observing a significant amount of the dehalogenated starting material. How can I minimize this side reaction?

Potential Causes & Solutions:

Dehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to the corresponding arene.[7]

  • Catalyst System: The choice of ligand can influence the relative rates of the desired C-N bond formation versus the dehalogenation pathway.

    • Solution:

      • Ligand Screening: Some ligands may be more prone to promoting dehalogenation. For instance, in a study on a related thieno[3,2-d]pyrimidinone system, switching from RuPhos to SPhos led to an increase in dehalogenation.[3] A careful screening of ligands is recommended. Buchwald's biarylphosphine ligands are generally a good starting point.[2]

      • Catalyst Pre-treatment: Ensure that the active Pd(0) species is generated cleanly. Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes be beneficial.

  • Reaction Conditions: The base and solvent can play a significant role in the extent of dehalogenation.

    • Solution:

      • Base Strength: Very strong bases, especially in the presence of trace amounts of water or alcohol, can promote dehalogenation. While a strong base is needed for the Buchwald-Hartwig reaction, consider using a weaker base that is still effective, or carefully control the stoichiometry. NaOtBu is a common choice, but Cs₂CO₃ or K₃PO₄ could be explored.[8]

      • Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous solvents like toluene or dioxane are typically preferred.[8]

  • Presence of a Hydrogen Source: Trace amounts of water or other protic sources in the reaction mixture can serve as the hydrogen source for the dehalogenation.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the amine and base before use.

Troubleshooting Dehalogenation Workflow

Dehalogenation_Troubleshooting Start High Dehalogenation Observed Change_Ligand Change Ligand (e.g., from RuPhos to XPhos) Start->Change_Ligand Result_Good Problem Solved Change_Ligand->Result_Good Success Result_Bad Problem Persists Change_Ligand->Result_Bad No Improvement Change_Base Switch to a Weaker Base (e.g., NaOtBu to K3PO4) Change_Base->Result_Good Success Change_Base->Result_Bad No Improvement Result_Bad2 Problem Persists Change_Base->Result_Bad2 Anhydrous Ensure Rigorously Anhydrous Conditions Check_Purity Check Purity of Starting Materials Anhydrous->Check_Purity No Improvement Anhydrous->Result_Good Success Result_Bad->Change_Base Result_Bad2->Anhydrous SNAr_Reaction Reactants This compound + R2NH Intermediate Meisenheimer Complex (Stabilized by polar aprotic solvent) Reactants->Intermediate + Nucleophilic Attack Product 4-Amino-5,7-dihydrothieno[3,4-d]pyrimidine + HCl Intermediate->Product - Elimination of Cl-

Caption: A simplified representation of the SNAr mechanism.

Frequently Asked Questions (FAQs)

Q1: Which functionalization method should I choose: Palladium-catalyzed coupling or SNAr?

A1: The choice depends on the nucleophile and the desired product.

  • Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) are generally more versatile and can be used with a wider range of nucleophiles, including those that are not suitable for SNAr (e.g., boronic acids for C-C bond formation). [1][5]They are often the method of choice for constructing complex molecules.

  • SNAr is a simpler, metal-free alternative that can be very effective for strong nucleophiles like primary and secondary amines, thiols, and alkoxides. [9]If your nucleophile is a potent one, it is worth attempting SNAr first due to its operational simplicity and lower cost.

Q2: What are the best practices for purifying the functionalized 5,7-dihydrothieno[3,4-d]pyrimidine products?

A2: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method. Silica gel is typically used. The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Q3: Can I perform a one-pot, sequential functionalization if I have a di-chloro substituted thienopyrimidine?

A3: Yes, this is often possible, especially with di-chloropyrimidine systems. [5]The different electronic environments of the two chlorine atoms can lead to regioselective reactions. For example, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards SNAr and Suzuki coupling under certain conditions. [5][6]This allows for a stepwise functionalization, first at the more reactive position, followed by a second reaction at the less reactive position, sometimes in a one-pot procedure. [5] Q4: Are there any known issues with the stability of the 5,7-dihydrothieno[3,4-d]pyrimidine core under certain reaction conditions?

A4: The dihydrothieno portion of the molecule contains a sulfide, which could potentially interact with the palladium catalyst in cross-coupling reactions, although this is not a commonly reported issue for this specific scaffold. The N-H protons in the dihydropyrimidine ring are acidic and could be deprotonated by strong bases. This is generally not a problem for the functionalization at the 4-position, but it is something to be aware of when considering further modifications of the scaffold.

References

  • Snégaroff, K., Lassagne, F., Bentabed-Ababsa, G., & Mongin, F. (2009).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ploquin, M., Le Bihan, A., Le Tiran, A., Duval, R., Le Pape, P., & Picot, L. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(30), 19343-19353.
  • Dandepally, S. R., Williams, A. L., & Cammers-Goodwin, A. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron letters, 48(22), 3799–3802.
  • Pettersson, H., Johansson, E., & Larhed, M. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. The Journal of organic chemistry, 79(2), 859–864.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Gorin, D. J., Davis, N. R., & Toste, F. D. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(30), 10211–10214.
  • Wölfling, J., Szatmári, I., & Frank, É. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1938–1946.
  • Česnek, M., Jorda, R., & Kryštof, V. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1943.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Hussain, M., Ali, I., Harrer, N., Torvisco, A., & Kappe, C. O. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Shaaban, O., Abd El-Karim, S. S., El-Nassan, H. B., & El-Sayed, M. A. A. (2019). Synthesis and molecular docking study of some 3,4-dihydrothieno[2,3-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic chemistry, 88, 102934.
  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of organic chemistry, 87(11), 7414–7421.
  • da Silva, A. D., de Faria, A. R., & de Almeida, M. V. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22.
  • Norman, J. P., & Neufeldt, S. R. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 56(1), 10–23.
  • Wisniewski, A. J., O'Brien, Z. D., & Movassaghi, M. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 19(19), 5256–5259.
  • Aslam, S., Ahmad, R., Parveen, S., Tahir, M. N., & Ayub, K. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3123.
  • Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • El-Metwally, A. M., El-Sayed, M. S., & El-Ossaily, Y. A. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(49), 44855–44872.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 230-236.
  • Zinchenko, H. M., Muzychka, L. V., & Smolii, O. B. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Journal of Organic and Pharmaceutical Chemistry, 17(4(68)), 5-17.

Sources

Technical Support Center: Purification of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine and its diverse derivatives. The unique fused heterocyclic structure of thienopyrimidines presents specific challenges during purification, often impacting yield, purity, and the overall success of a synthetic campaign. This guide is designed to provide practical, experience-driven solutions to common purification hurdles, ensuring you can confidently isolate your target compounds with the highest possible quality.

The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3][4] The introduction of a chloro-substituent at the 4-position provides a versatile handle for further chemical modification, making these compounds valuable intermediates in drug discovery.[5][6][7] However, the combination of the electron-rich thiophene ring, the electron-deficient pyrimidine ring, and the reactive chloro-group can lead to a complex mixture of products and byproducts, necessitating robust purification strategies.[8][9]

This support center is structured to address your challenges in a direct, question-and-answer format, divided into a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section.

Troubleshooting Guide: Navigating Common Purification Issues

This section is dedicated to resolving specific problems you may encounter during the purification of this compound and its derivatives.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Question: I'm running a silica gel column, but my desired product is co-eluting with an impurity. How can I improve the separation?

Answer: This is a frequent challenge, often stemming from an inappropriate solvent system or issues with the stationary phase. Here’s a systematic approach to troubleshoot:

  • Re-evaluate Your Solvent System with TLC: Thin-layer chromatography (TLC) is your most powerful tool for optimizing separation.

    • Analyze Polarity: The key is to find a solvent system that provides a significant difference in the retention factor (Rf) between your product and the impurity. Aim for a product Rf of 0.2-0.4 for optimal separation on a column.[10]

    • Adjust Solvent Ratio: If your compounds are moving too slowly (low Rf), increase the polarity of the mobile phase. Conversely, if they are moving too quickly (high Rf), decrease the polarity.

    • Explore Different Solvent Systems: If simply adjusting the ratio of your current system (e.g., hexane/ethyl acetate) is ineffective, switch to a solvent system with different selectivity. For instance, trying dichloromethane/methanol can alter the interactions between your compounds and the stationary phase, potentially resolving the co-elution.

  • Consider the Stationary Phase:

    • Silica Gel Acidity: The acidic nature of standard silica gel can cause issues with basic nitrogen-containing heterocycles, leading to peak tailing or even decomposition. If you observe streaking on your TLC plate, consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine (typically 0.1-1% v/v) in your mobile phase. This will neutralize the acidic silanol groups.

    • Alternative Stationary Phases: For particularly challenging separations, consider alternative stationary phases like alumina (basic or neutral) or Florisil.[10] For highly polar derivatives, Reversed-Phase Chromatography (RPC) might be a more suitable option.[11]

  • Column Overloading: Loading too much crude material onto your column is a common cause of poor separation. A general rule of thumb is to load 1-5% of the mass of the stationary phase. If you need to purify a larger quantity, it's better to use a wider column rather than overloading a smaller one.

Issue 2: Low or No Recovery of the Product from the Column

Question: My product seems to have disappeared on the column. What could have happened and how can I prevent this?

Answer: This frustrating situation usually points to one of two culprits: irreversible adsorption to the stationary phase or decomposition during chromatography.

  • Irreversible Adsorption:

    • Highly Polar Compounds: Very polar thienopyrimidine derivatives can bind very strongly to silica gel. You might need to use a highly polar mobile phase, such as a gradient of dichloromethane to 10-20% methanol in dichloromethane, to elute your compound.

    • Acid/Base Interactions: As mentioned previously, the basic nitrogens in the pyrimidine ring can interact strongly with acidic silica. Adding a small amount of triethylamine or pyridine to your eluent can disrupt this interaction and facilitate elution.

  • Compound Instability on Silica Gel:

    • Test for Stability: Before committing your entire batch to a column, it's crucial to test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely decomposing on the silica.[10]

    • Mitigation Strategies: If your compound is unstable on silica, consider the following:

      • Deactivated Silica: Use silica gel that has been treated with a base.

      • Alternative Stationary Phases: Alumina or Florisil can be less harsh alternatives.[10]

      • Rapid Purification: If the decomposition is slow, a faster purification using a shorter column or a slightly more polar solvent system might allow you to isolate the product before significant degradation occurs.

      • Recrystallization: If applicable, recrystallization is an excellent alternative that avoids contact with a stationary phase altogether.

Issue 3: The Purified Product is an Oil, but it Should be a Solid

Question: I've removed the solvent after column chromatography, but my product is an oil instead of the expected solid. How can I induce crystallization?

Answer: Obtaining an oil when a solid is expected often indicates the presence of residual solvent or impurities that are inhibiting crystallization.

  • Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any lingering solvent. Gently heating the flask (if the compound is thermally stable) can also help.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

    • Seed Crystals: If you have a small amount of the pure solid from a previous batch, adding a tiny crystal to the oil can induce crystallization.[12]

    • Trituration: Add a small amount of a solvent in which your product is insoluble (but the impurities might be soluble), such as hexane or diethyl ether. Swirl or sonicate the mixture. This can sometimes wash away the impurities and encourage your product to solidify.

  • Consider Recrystallization: If the oil persists, it's likely impure. Attempt a recrystallization. Dissolve the oil in a minimum amount of a suitable hot solvent and allow it to cool slowly.[13][14]

Issue 4: Low Yield After Recrystallization

Question: I've successfully recrystallized my thienopyrimidine derivative, but my yield is very low. How can I improve it?

Answer: Low yield in recrystallization is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[12]

  • Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at high temperature. Use only the minimum amount of hot solvent necessary to completely dissolve your compound.[13][15] Adding excess solvent will keep more of your product dissolved when the solution is cooled.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[14][16]

  • Optimize Your Solvent Choice:

    • A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[17]

    • If your compound is too soluble in a particular solvent even when cold, try a solvent mixture. For example, dissolve the compound in a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (like hexane or pentane) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.

  • Recover a Second Crop: The liquid remaining after filtration (the mother liquor) still contains some dissolved product. You can often recover more material by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound derivatives?

A1: For most derivatives of this class, flash column chromatography on silica gel is the go-to method.[5] It offers a good balance of speed, resolution, and scalability. However, the optimal technique always depends on the specific properties of your compound and the nature of the impurities. For solid compounds with good thermal stability, recrystallization can be an excellent and often simpler alternative, providing very high purity.[13]

Q2: How do I choose the right solvent system for column chromatography of my thienopyrimidine derivative?

A2: The best approach is empirical, using TLC. Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Run several TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4.[10] If your compound is more polar, you may need to switch to a more polar system, such as dichloromethane/methanol.

Q3: My thienopyrimidine derivative is very polar and doesn't move from the baseline on a silica TLC plate, even with 100% ethyl acetate. What should I do?

A3: This indicates your compound is too polar for normal-phase chromatography with standard solvents.

  • Increase Mobile Phase Polarity: Try a more polar mobile phase, such as 5-10% methanol in dichloromethane.

  • Consider Reversed-Phase Chromatography (RPC): RPC is ideal for polar compounds.[11] In RPC, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[18] Your polar compound will have less affinity for the stationary phase and will elute.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.[19]

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for determining purity. A reversed-phase C18 column is often a good starting point. Purity is typically reported as a percentage based on the area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound.

TechniquePrimary UseInformation Provided
TLC Quick purity check, reaction monitoring, solvent system optimizationNumber of components, relative polarity
HPLC Quantitative purity analysisHigh-resolution separation, purity percentage
NMR Structural confirmation and purityDetailed structural information, presence of impurities
MS Molecular weight confirmationMolecular weight of the compound and fragments

Q5: Are there any specific safety precautions I should take when purifying 4-chloro-thienopyrimidine derivatives?

A5: Yes. As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Chlorinated Compounds: Many chlorinated organic compounds are irritants and can be harmful if inhaled or absorbed through the skin. Always handle these compounds in a well-ventilated fume hood.

  • Solvents: The organic solvents used in chromatography and recrystallization are often flammable and can be toxic. Avoid inhaling vapors and ensure there are no ignition sources nearby.

  • Phosphorus Oxychloride (POCl₃): If your synthesis involves the chlorination of a pyrimidinone precursor to form the 4-chloro derivative, be aware that residual POCl₃ can be present in the crude product.[5][19] POCl₃ is highly corrosive and reacts violently with water. The workup procedure should be designed to quench any remaining POCl₃ safely.

Experimental Protocols

Standard Protocol for Flash Column Chromatography

This protocol provides a general workflow for the purification of a moderately polar 4-chloro-thienopyrimidine derivative.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (typically a 40-100x mass ratio of silica to crude material).

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gentle pressure (using a pump or bulb). Ensure the packed bed is level and free of cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude material in a minimum amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle pressure to achieve a steady flow rate.

    • Collect fractions in an array of test tubes or vials. The size of the fractions will depend on the scale of the column.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Visualizing the Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Execution cluster_3 Final Analysis Crude_Product Crude 4-Chloro-thienopyrimidine Derivative TLC_Analysis TLC Analysis in various solvent systems Crude_Product->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Good_Separation Good separation by TLC? TLC_Analysis->Good_Separation Is_Solid->Good_Separation No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Good_Separation->Column_Chromatography Yes Reversed_Phase Reversed-Phase Chromatography Good_Separation->Reversed_Phase No (very polar) Purity_Check Purity & Structure Confirmation (HPLC, NMR, MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Reversed_Phase->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_column Column Chromatography Issues cluster_cryst Recrystallization Issues start Problem Encountered p1 Poor Separation Re-evaluate solvent system (TLC) Add base to eluent Reduce sample load start->p1 Co-elution p2 Low/No Recovery Test compound stability on silica Use more polar eluent Switch to alumina/Florisil start->p2 Product lost p3 Low Yield Use minimum hot solvent Cool slowly Recover 2nd crop start->p3 Low recovery p4 Oiling Out Ensure solvent is removed Scratch flask / Add seed crystal Re-purify (column) start->p4 Product is an oil solution Problem Resolved p1->solution p2->solution p3->solution p4->solution

Caption: Troubleshooting flowchart for common purification problems.

References

Sources

Overcoming solubility issues with 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for clarity in preclinical research, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to ensure the integrity and reproducibility of your experimental results.

Introduction: The Challenge of Poorly Soluble Compounds

This compound is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold of significant interest in medicinal chemistry for its potential as a building block in the synthesis of kinase inhibitors and other therapeutic agents.[1] However, like many promising discovery compounds, its hydrophobic nature and planar structure can lead to poor aqueous solubility. This single characteristic is a major hurdle in biological assays, potentially causing underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[2][3]

This guide provides a structured approach to systematically address and resolve these solubility issues, ensuring that the true biological activity of your compound is accurately measured.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered in the lab.

Q1: What is the recommended starting solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the most effective and widely used solvent for dissolving thienopyrimidine derivatives and other hydrophobic compounds for biological assays.[4] Start by preparing a high-concentration stock solution, typically between 10-30 mM, in 100% high-purity, anhydrous DMSO.[2]

Q2: My compound dissolved in DMSO, but crashed out (precipitated) when I diluted it into my aqueous assay buffer. Why?

A2: This is a classic case of exceeding the compound's kinetic solubility in an aqueous environment. While highly soluble in an organic solvent like DMSO, the compound's solubility dramatically decreases when introduced to a water-based medium. This precipitation leads to an inaccurate and lower-than-intended final concentration in your assay, resulting in flawed data.[2]

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, with an ideal target of ≤0.1% for sensitive cell lines. High concentrations of DMSO can be cytotoxic, induce cellular differentiation, or interfere with assay components, compromising your results.[5][6][7] It is critical to perform a vehicle control experiment containing the same final DMSO concentration as your test wells to account for any solvent effects.

Q4: Can I just warm the solution to get my compound to dissolve?

A4: Gentle warming (e.g., in a 37°C water bath) can be an effective strategy to aid dissolution.[8] However, this must be done with caution, as excessive or prolonged heat can degrade thermally sensitive compounds. Always verify the stability of your compound at elevated temperatures before making this a standard part of your protocol.

Part 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This guide walks you through common failure points and their solutions.

Issue 1: The compound will not fully dissolve in 100% DMSO to create a stock solution.
  • Underlying Cause: You may be attempting to create a solution that is above the compound's thermodynamic solubility limit in DMSO, or the dissolution kinetics are very slow. While many compounds are soluble up to 30 mM, some may have lower limits.[9]

  • Troubleshooting Workflow:

    • Confirm Calculations: Double-check your calculations for the mass of the compound and the volume of DMSO required to reach your target concentration.

    • Increase Mechanical Energy: After adding the DMSO, vortex the vial vigorously for 1-2 minutes.

    • Apply Sonication: If vortexing is insufficient, place the sealed vial in a bath sonicator for 5-10 minutes. The ultrasonic waves provide the energy needed to break down the crystal lattice of the solid compound.

    • Gentle Warming: As a final step, incubate the solution at 37°C for 10-15 minutes, followed by another round of vortexing.

    • Reduce Concentration: If the compound still does not dissolve, you must lower the target concentration of your stock solution (e.g., from 20 mM to 10 mM or 5 mM) and repeat the process. It is preferable to have a fully dissolved, lower-concentration stock than a saturated, inaccurate higher-concentration one.[2]

Diagram: Troubleshooting Stock Solution Dissolution

start Compound fails to dissolve in DMSO check_calc Step 1: Verify Calculations start->check_calc vortex Step 2: Vortex Vigorously (1-2 min) check_calc->vortex sonicate Step 3: Sonicate (5-10 min) vortex->sonicate Still undissolved success Stock Solution Prepared vortex->success Dissolved warm Step 4: Gentle Warming (37°C, 10-15 min) sonicate->warm Still undissolved sonicate->success Dissolved lower_conc Step 5: Reduce Stock Concentration warm->lower_conc Still undissolved warm->success Dissolved lower_conc->vortex fail Consult Compound Datasheet lower_conc->fail Still undissolved at lowest feasible concentration

Caption: Decision workflow for dissolving compound in DMSO.

Issue 2: The compound precipitates during serial dilution or upon addition to the final assay plate.
  • Underlying Cause: The transition from a 100% DMSO environment to a >99% aqueous environment is causing the compound to fall out of solution. This is the most common source of assay variability for poorly soluble molecules.

  • Strategies for Mitigation:

    • Optimize Dilution Protocol: The standard method is to perform serial dilutions in 100% DMSO first, and only then perform the final "top-off" dilution into the aqueous assay buffer. This minimizes the time the compound spends at a high concentration in an intermediate, semi-aqueous state where it is most likely to precipitate.[2]

    • Reduce the Highest Assay Concentration: Often, precipitation only occurs at the highest concentrations in a dose-response curve. Consider reducing the top concentration to one that remains soluble. It is better to define an accurate IC50 with a slightly narrower concentration range than to include inaccurate data points skewed by precipitation.[2]

    • Assess Kinetic Solubility: Before running a full assay, determine the maximum soluble concentration in your specific assay buffer. This can be done by preparing a series of dilutions, adding them to the buffer, incubating for a relevant time (e.g., 1-2 hours), and then visually inspecting for precipitation or measuring turbidity with a plate reader at a high wavelength (e.g., >600 nm).[8]

    • Consider Formulation Aids (Advanced): For highly problematic compounds, the use of co-solvents or non-ionic surfactants (e.g., Tween-80, Pluronic F-68) in the assay buffer can help maintain solubility. However, these additives must be thoroughly validated to ensure they do not interfere with the assay biology or detection method.

Part 3: Experimental Protocols & Data

Adherence to standardized protocols is crucial for generating reproducible data.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent water condensation.

  • Weigh Compound: Accurately weigh out the desired mass of the compound. For example, to make 1 mL of a 10 mM solution (MW: 186.66 g/mol ), you would need 1.867 mg.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.

  • Dissolve: Tightly cap the vial and vortex for 2 minutes. Visually inspect for any remaining solid particles.

  • Troubleshoot (if needed): If not fully dissolved, sonicate the vial for 10 minutes. Re-inspect. If necessary, warm gently at 37°C for 10-15 minutes and vortex again.

  • Store Properly: Once fully dissolved, aliquot the stock solution into single-use volumes in low-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Diagram: Assay Plate Preparation Workflow

stock 10 mM Stock in 100% DMSO serial_dil Serial Dilutions in 100% DMSO stock->serial_dil final_add Final Dilution Step: Add small volume of DMSO solution to Assay Plate serial_dil->final_add assay_plate Assay Plate with Cells/Reagents in Aqueous Buffer assay_plate->final_add

Caption: Workflow for preparing assay-ready plates.

Data Table: Solubility Profile of this compound
SolventTypeExpected SolubilityRecommended Max Stock Conc.Notes
Water / PBS Aqueous BufferInsoluble N/ACompound will precipitate when added directly.
DMSO Polar AproticSoluble 10-30 mMThe recommended primary solvent for stock solutions.[4]
DMF Polar AproticSoluble 10-30 mMAn alternative to DMSO, but also requires careful control of final concentration in assays.[10]
Ethanol Polar ProticSparingly Soluble 1-5 mMCan be used, but generally less effective than DMSO and can have higher cytotoxicity.
Methanol Polar ProticSparingly Soluble 1-5 mMSimilar profile to ethanol; solubility of pyrimidine derivatives is temperature-dependent.[11][12]

Note: This data is synthesized based on the known properties of thienopyrimidine derivatives.[1][4] The exact solubility should be experimentally determined.

References

  • Scientist Solutions. (2025). DMSO in cell based assays.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • BenchChem. (n.d.). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • ResearchGate. (2006).
  • BenchChem. (2025). Technical Support Center: Troubleshooting OCH Solubility Issues.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • Vulcanchem. (n.d.). 4,7-Dichloro[5]benzothieno[3,2-d]pyrimidine.

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
  • Revue Roumaine de Chimie. (n.d.).

Sources

Technical Support Center: Stability and Storage of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

Introduction: Understanding the Instability of this compound

This compound is a heterocyclic compound featuring a reactive chloropyrimidine moiety fused to a dihydrothiophene ring. This structure, while synthetically versatile, is susceptible to degradation under improper storage conditions. The primary modes of decomposition include hydrolysis, oxidation, and photodegradation. Understanding these pathways is crucial for preventing the formation of impurities that could compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8 °C). It should be protected from light and moisture. Long-term storage at -20 °C is recommended for enhanced stability.

Q2: I've noticed a change in the color of my compound from white/off-white to a yellowish or brownish hue. What does this indicate?

A color change often signals decomposition. This could be due to oxidation or the formation of polymeric impurities. It is highly recommended to assess the purity of the material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with any experiments.

Q3: Can I store solutions of this compound?

Storing this compound in solution is generally not recommended for extended periods due to the risk of solvolysis, especially in protic solvents like methanol or water. If you must prepare a stock solution, use an anhydrous aprotic solvent (e.g., DMSO, DMF), prepare it fresh, and store it at -20 °C or below for a very limited time. Always perform a purity check if the solution has been stored for more than a few days.

Q4: What are the likely degradation products I should be aware of?

The most common degradation product is the hydrolyzed analog, 4-Hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine, formed by the displacement of the chloro group. Other potential degradation products can arise from oxidation of the dihydrothiophene ring. Forced degradation studies on similar thienopyridine compounds have shown that oxidative degradation can occur.[1]

Q5: How can I confirm the purity of my stored this compound?

A reversed-phase HPLC method with UV detection is a reliable way to assess purity. The appearance of new peaks, particularly a more polar peak that could correspond to the hydroxy analog, indicates degradation. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[2]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the decomposition of this compound.

Issue 1: Unexpected or Poor Experimental Results
  • Symptom: Inconsistent reaction yields, formation of unexpected byproducts, or loss of biological activity.

  • Potential Cause: Degradation of the starting material, this compound.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze the purity of your stored compound using HPLC-UV. Compare the chromatogram to a reference standard or the certificate of analysis.

    • Check for Degradants: Look for the emergence of new peaks in the chromatogram. The primary suspected degradation product, 4-Hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine, will have a shorter retention time due to its increased polarity.

    • Confirm Identity: If significant impurities are detected, use LC-MS to identify them by their mass-to-charge ratio.

    • Solution: If degradation is confirmed, it is recommended to use a fresh, high-purity batch of the compound for your experiments. If this is not possible, repurification by flash chromatography or preparative HPLC may be an option, but this is often challenging and may not be cost-effective.

Issue 2: Visible Changes in the Solid Compound
  • Symptom: The solid has changed in color, become sticky, or has a noticeable odor.

  • Potential Cause: Significant decomposition due to exposure to air, moisture, or light.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (refrigerated, under inert gas, protected from light).

    • Purity Analysis: Perform a purity analysis as described in Issue 1. A significant decrease in the main peak area and the presence of multiple impurity peaks are expected.

    • Discard if Necessary: If extensive degradation is observed, it is safest to discard the material as the presence of multiple, potentially reactive impurities can interfere with your experiments.

Key Decomposition Pathways and Prevention

The primary mechanisms of degradation for this compound are hydrolysis, oxidation, and photolysis.

Hydrolysis

The C4-chloro group on the pyrimidine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 4-hydroxy derivative. This process is accelerated by the presence of acids or bases.

Prevention:

  • Store the compound in a desiccator over a drying agent (e.g., silica gel, Drierite®).

  • Handle the compound in a dry environment, such as a glove box, if possible.

  • Use anhydrous solvents for all reactions and solution preparations.

Oxidation

The sulfur atom in the dihydrothiophene ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, especially in the presence of atmospheric oxygen over long periods.

Prevention:

  • Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

  • Avoid storing near oxidizing agents.

Photodegradation

Thienopyrimidine derivatives can be sensitive to UV light, which can induce decomposition. While some studies on related compounds have shown good solid-state photostability, it is a best practice to protect the compound from light.[3]

Prevention:

  • Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Avoid prolonged exposure to direct light during handling.

Visualizing Decomposition and Analytical Workflows

Potential Decomposition Pathway

Potential Decomposition Pathways A This compound B 4-Hydroxy-5,7-dihydrothieno[3,4-d]pyrimidine A->B Hydrolysis (H₂O) C Oxidized Products (e.g., Sulfoxide) A->C Oxidation ([O]) D Photodegradation Products A->D Photolysis (hν)

Caption: Key potential degradation pathways for this compound.

Analytical Workflow for Purity Assessment

Analytical Workflow for Purity Check Start Stored Sample Prep Prepare sample solution (e.g., in ACN/H₂O) Start->Prep HPLC Inject on RP-HPLC-UV Prep->HPLC Analyze Analyze Chromatogram HPLC->Analyze Decision Purity Acceptable? Analyze->Decision Proceed Proceed with Experiment Decision->Proceed Yes Troubleshoot Troubleshoot: Identify Impurities (LC-MS) Decision->Troubleshoot No

Caption: A typical workflow for assessing the purity of a stored sample.

Recommended Analytical Method Parameters

For routine purity checks, a standard reversed-phase HPLC method can be employed. The following table provides a starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Note: This is a general method and may require optimization for your specific instrumentation and to achieve the best separation of potential impurities.

References

  • Juliusz, C., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega. [Link]

  • Mavrova, A. T., et al. (2016). Synthesis, anticancer activity and photostability of novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry. [Link]

  • Singh, R., & Singh, S. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Gajewska, M., et al. (2016). Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Patel, P. N., et al. (2023). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. RSC Advances. [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis at a larger scale.

Introduction: The Importance of Thieno[3,4-d]pyrimidines

Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases like adenine and guanine.[1] This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The this compound core is a valuable building block for the synthesis of various therapeutic agents.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the scale-up synthesis of this compound.

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable approach involves a two-step process:

  • Synthesis of the precursor, 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one: This is typically achieved through a multi-component reaction, often a variation of the Gewald reaction, to construct the thiophene ring, followed by cyclization to form the pyrimidinone.[2][3]

  • Chlorination of the pyrimidinone intermediate: The hydroxyl group at the 4-position is then converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety hazards are associated with the chlorination step using phosphorus oxychloride (POCl₃). POCl₃ is a highly reactive and corrosive substance that reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[5] Improper quenching of excess POCl₃ on a large scale can lead to a delayed exothermic reaction and potential thermal runaway.[6][7] Therefore, strict adherence to safety protocols for handling and quenching POCl₃ is paramount.

Q3: My yield drops significantly when I move from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes?

A3: A drop in yield during scale-up is a common challenge in process chemistry. For this specific synthesis, potential causes include:

  • Inefficient heat and mass transfer: In larger reactors, localized "hot spots" or poor mixing can lead to side reactions and degradation of intermediates or the final product.

  • Exotherm control: The chlorination step is exothermic. What is manageable in a small flask can become difficult to control in a large reactor, leading to impurity formation.

  • Reagent addition rates: The rate of addition of reagents, especially POCl₃, becomes more critical at a larger scale to maintain temperature control.

  • Work-up and isolation issues: Phase separations and extractions can be less efficient at a larger scale, potentially leading to product loss.

Q4: What are the key analytical techniques I should use to monitor the reaction progress and product purity?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and determination of product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the starting materials, intermediates, and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any potential impurities.

Detailed Experimental Protocols and Workflow

This section provides a detailed, step-by-step methodology for the scaled-up synthesis of this compound.

Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one cluster_step2 Step 2: Chlorination A Starting Materials (e.g., Tetrahydrothiophen-3-one, Ethyl Cyanoacetate, Sulfur, Formamide) B Gewald-type Reaction & Cyclization A->B Reaction C Isolation & Purification of Intermediate B->C Work-up D 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one C->D Intermediate E Chlorination with POCl₃ D->E Reaction F Quenching & Work-up E->F Controlled Quench G Isolation & Purification of Final Product F->G Purification

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one

This step involves the construction of the thienopyrimidinone core. The following is a representative protocol that can be adapted and optimized for specific scale requirements.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
Tetrahydrothiophen-3-one102.161.1461.0
Ethyl cyanoacetate113.121.0631.1
Sulfur32.06-1.1
Morpholine87.121.0071.2
Formamide45.041.13In excess
Ethanol46.070.789Solvent

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge ethanol.

  • Gewald Reaction: To the ethanol, add tetrahydrothiophen-3-one, ethyl cyanoacetate, and elemental sulfur. Begin stirring to form a slurry.

  • Base Addition: Slowly add morpholine via the addition funnel over 30-60 minutes, maintaining the internal temperature below 40°C. An exotherm may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Cyclization: Add an excess of formamide to the reaction mixture. Heat the mixture to reflux (around 120-130°C) for 4-6 hours. Monitor the cyclization by TLC or HPLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and triturate the residue with water or a suitable anti-solvent to induce precipitation.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) to afford 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one as a solid.

Step 2: Chlorination of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one

This is a critical step that requires careful control of reaction conditions and a well-defined quenching procedure.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity (molar eq.)
5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one156.20-1.0
Phosphorus oxychloride (POCl₃)153.331.6453.0 - 5.0
N,N-Dimethylformamide (DMF)73.090.944Catalytic
Toluene92.140.867Solvent (optional)

Procedure:

  • Reaction Setup: In a dry, inerted reactor equipped with a mechanical stirrer, thermometer, condenser (with a gas scrubber for HCl), and addition funnel, charge the 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) to the reactor. A solvent such as toluene can be used, but solvent-free conditions are also reported for similar chlorinations.[4][8] Add a catalytic amount of DMF.

  • Heating: Heat the reaction mixture to 90-110°C and maintain for 2-4 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Excess POCl₃ Removal (Optional but Recommended): After the reaction is complete, cool the mixture slightly and distill off the excess POCl₃ under reduced pressure. This minimizes the amount of POCl₃ that needs to be quenched.

  • Quenching (CRITICAL STEP): Prepare a separate quenching vessel with a mixture of crushed ice and water or a saturated aqueous sodium bicarbonate solution. The volume of the quenching solution should be significantly larger than the reaction mixture.

  • Reverse Quench: Slowly and carefully add the reaction mixture to the vigorously stirred quenching solution. NEVER add the quenching solution to the reaction mixture. Monitor the temperature of the quenching vessel and maintain it below 20°C by adding more ice if necessary.

  • Work-up: Once the quench is complete, stir the mixture for at least one hour to ensure complete hydrolysis of any remaining phosphorus species. Adjust the pH to 7-8 with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature low.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., heptane, isopropanol) or by column chromatography.

Troubleshooting Guide

Troubleshooting cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Chlorination start Problem Encountered p1 Low Yield of Intermediate Incomplete reaction or side reactions start->p1 p2 Low Yield of Final Product Incomplete chlorination or product degradation start->p2 p3 Formation of Dark-Colored Impurities Product degradation or side reactions start->p3 s1a Optimize reaction time and temperature for Gewald and cyclization steps. p1->s1a s1b Ensure purity of starting materials. p1->s1b s1c Check stoichiometry of reagents, especially the base. p1->s1c s2a Increase reaction temperature or time for chlorination. p2->s2a s2b Ensure anhydrous conditions; moisture will consume POCl₃. p2->s2b s2c Control temperature carefully during quenching to prevent product decomposition. p2->s2c s3a Lower the chlorination reaction temperature. p3->s3a s3b Ensure efficient removal of HCl gas generated during the reaction. p3->s3b s3c Use a milder quenching procedure, e.g., quenching into a buffered solution like sodium acetate. p3->s3c

Caption: A decision tree for troubleshooting common issues during the synthesis.

In-depth Troubleshooting Scenarios
  • Issue: Incomplete Gewald Reaction (Step 1)

    • Observation: Significant amount of starting ketone or cyanoester remains after the recommended reaction time.

    • Potential Causes:

      • Insufficient Base: The base (morpholine) is catalytic in the Knoevenagel condensation part of the mechanism. Insufficient amounts can stall the reaction.

      • Low Reaction Temperature: While the reaction is often run at room temperature, some systems may require gentle heating to initiate.

      • Poor Quality Sulfur: Ensure the elemental sulfur is finely powdered for better reactivity.

    • Solutions:

      • Optimize Base Stoichiometry: Incrementally increase the amount of morpholine and monitor the effect on the reaction rate.

      • Gentle Heating: Try warming the reaction mixture to 30-40°C.

      • Use High-Purity Reagents: Ensure all starting materials are of high purity.

  • Issue: Difficult Chlorination (Step 2)

    • Observation: The conversion of the pyrimidinone to the chloro-derivative is sluggish or incomplete.

    • Potential Causes:

      • Insufficient POCl₃: While an excess is used, a larger excess may be required for complete conversion.

      • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

      • Presence of Moisture: Any water in the starting material or reactor will react with POCl₃, reducing its effective concentration.

    • Solutions:

      • Increase POCl₃ Excess: Cautiously increase the molar equivalents of POCl₃.

      • Elevate Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

      • Ensure Anhydrous Conditions: Thoroughly dry the starting material and the reactor before starting the reaction.

  • Issue: Uncontrolled Exotherm During Quenching of POCl₃ (Step 2)

    • Observation: A rapid and significant increase in temperature during the addition of the reaction mixture to the quenching solution.

    • Potential Causes:

      • Adding the reaction mixture too quickly.

      • Insufficient stirring in the quenching vessel.

      • Adding the quenching solution to the reaction mixture (incorrect quench).

    • Solutions:

      • Slow Addition: Add the reaction mixture dropwise or in a slow stream to the quenching solution.

      • Vigorous Stirring: Ensure the quenching solution is being stirred vigorously to dissipate heat and ensure rapid mixing.

      • Always Perform a Reverse Quench: Adhere strictly to the protocol of adding the reaction mixture to the quenching solution.[6]

      • Use a Buffered Quench: Quenching into a warm (35-40°C) aqueous sodium acetate solution can provide a more controlled hydrolysis of POCl₃.[6]

  • Issue: Product Oiling Out or Difficult Purification

    • Observation: The product does not precipitate cleanly or forms an oil, making isolation difficult. The crude product is difficult to purify by recrystallization.

    • Potential Causes:

      • Presence of Impurities: Impurities can act as eutectic contaminants, preventing crystallization.

      • Inappropriate Crystallization Solvent: The chosen solvent system may not be optimal.

    • Solutions:

      • Identify and Minimize Impurities: Use HPLC and MS to identify the major impurities and adjust the reaction conditions to minimize their formation.

      • Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures to find an optimal system for crystallization.

      • Chromatographic Purification: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary, although this can be challenging and costly at a large scale.

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?. [Link]

  • Chemical Space. (2009). My friend phosphorus oxychloride. [Link]

  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. [Link]

  • Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • IOPscience. (n.d.). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. [Link]

  • ACS Publications. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: One‐Pot Four‐Component Synthesis of Thieno[2,3‐d]pyrimidin‐4‐amines via Sequential Gewald/Cyclocondensation Reactions. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]

  • MDPI. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • MDPI. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]

  • ResearchGate. (n.d.). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. [Link]

  • ACG Publications. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. [Link]

  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. [Link]

Sources

Identifying and characterizing impurities in 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying and characterizing impurities in 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this heterocyclic compound. The following sections provide in-depth, experience-driven guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities for this compound?

Impurities can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[1][2] For a synthetic heterocyclic compound like this compound, organic impurities are the most common and critical to control.[1]

These organic impurities typically arise from two main sources:

  • Process-Related Impurities: These are substances introduced or created during the synthesis process. They include:

    • Starting Materials: Unreacted starting materials used in the final synthetic step. For thienopyrimidines, this often involves precursors like substituted 2-aminothiophene derivatives.[3][4]

    • Intermediates: Incomplete conversion of an intermediate to the final product.

    • By-products: Formed from side reactions occurring during synthesis. For instance, in chlorination steps using reagents like phosphoryl chloride (POCl₃), over-chlorination or incomplete reaction can lead to related impurities.[5][6]

    • Reagents and Catalysts: Residual reagents, ligands, or catalysts that are carried through the purification process.[7]

  • Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation, either during manufacturing or upon storage.[1] Common degradation pathways for heterocyclic molecules include hydrolysis (cleavage by water), oxidation, and photolytic cleavage.[1]

G cluster_0 Sources of Impurities cluster_1 Process-Related cluster_2 Degradation Products Total Impurities Total Impurities Starting Materials Starting Materials Total Impurities->Starting Materials Intermediates Intermediates Total Impurities->Intermediates By-products By-products Total Impurities->By-products Reagents Reagents Total Impurities->Reagents Hydrolysis Hydrolysis Total Impurities->Hydrolysis Oxidation Oxidation Total Impurities->Oxidation Photolysis Photolysis Total Impurities->Photolysis Thermal Thermal Total Impurities->Thermal

Caption: Logical relationship of impurity sources.

Q2: Why is a forced degradation study necessary for this compound?

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[8] These studies involve intentionally exposing the drug substance to harsh conditions (acid, base, light, heat, oxidation) to accelerate degradation.[8][9][10]

The primary objectives are:

  • To Identify Likely Degradants: This helps in understanding the potential degradation pathways and products that might form under normal storage conditions over time.[8]

  • To Establish the Intrinsic Stability of the Molecule: It reveals the molecule's vulnerabilities, guiding the development of stable formulations and defining proper storage conditions and shelf-life.[8][11]

  • To Develop and Validate a Stability-Indicating Analytical Method: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[11] Forced degradation generates these degradants, which are then used to prove the analytical method's specificity and resolving power, typically with High-Performance Liquid Chromatography (HPLC).[10][11]

Troubleshooting Guide: Experimental Issues
Q3: My initial HPLC run shows several small, unknown peaks. What is the systematic approach to identify them?

This is a common scenario. A systematic workflow is essential to move from detection to identification and characterization. The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) for initial identification and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation is the gold standard.

G A Sample with Unknown Peaks (from HPLC-UV) B LC-MS Analysis (High Resolution) A->B Step 1 E Preparative HPLC or Fraction Collection A->E Step 4b C Obtain Accurate Mass & Molecular Formula B->C Step 2 D Propose Putative Structures (Process Impurity vs. Degradant) C->D Step 3 D->E Step 4a F Isolate Impurity (>95% purity) E->F Step 5 G NMR Spectroscopy (1D, 2D) F->G Step 6 H Elucidate Final Structure G->H Step 7 I Confirm Structure (Compare with Proposed) H->I Step 8

Caption: Workflow for impurity identification.

Step-by-Step Explanation:

  • High-Resolution LC-MS Analysis: The first step is to analyze the sample using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) coupled to an HPLC.[12] This provides the accurate mass of the impurity peaks. The high accuracy allows for the prediction of the elemental formula, which is invaluable. For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic clue.[13][14]

  • Propose Putative Structures: Based on the molecular formula and knowledge of the synthetic route and potential degradation pathways, you can propose likely structures. For example, if an impurity has a mass 16 Da higher than the parent compound, it is likely an N-oxide or a hydroxylated species resulting from oxidation. If it has a mass corresponding to the loss of HCl, it could be a hydrolysis product.

  • Isolation: The next critical step is to isolate the impurity. This is typically done using preparative HPLC or by collecting fractions from an analytical HPLC run. The goal is to obtain a sufficient quantity (typically >1 mg) of the purified impurity for NMR analysis.

  • Structural Elucidation by NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unequivocal identification of a compound's structure.[15][16] A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is often required to piece together the exact molecular structure and confirm connectivity.[17] This step confirms or refutes the structures proposed from the MS data.

Q4: How can I differentiate between a process-related impurity and a degradation product?

This is a crucial question for process optimization and regulatory filings. The answer lies in a comparative analysis:

  • Analyze Unstressed Batches: Analyze multiple batches of your API, including the starting materials and key intermediates. If the impurity is present in these samples, it is highly likely to be process-related.

  • Conduct a Forced Degradation Study: Perform a comprehensive forced degradation study (see Protocol 2 below). If the impurity appears or its concentration significantly increases only in the stressed samples (e.g., after acid hydrolysis or exposure to an oxidizing agent), it is confirmed as a degradation product.[8]

  • Mass Balance Analysis: In a stability-indicating HPLC method, the decrease in the main peak area should correspond to the increase in the areas of the degradation product peaks. This concept, known as mass balance, helps confirm that the new peaks are indeed coming from the degradation of the API.[10]

Impurity TypeIdentification MethodKey Indicator
Process-Related Analyze starting materials, intermediates, and unstressed API batches.Impurity is present in early-stage materials or unstressed final product.
Degradation Product Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic).Impurity forms or increases significantly only under specific stress conditions.
Q5: My NMR spectrum is complex. What advanced techniques can help characterize a co-eluting impurity?

When impurities cannot be fully separated chromatographically, spectroscopic techniques must be relied upon. LC-NMR, which couples an HPLC directly to an NMR spectrometer, is a powerful but specialized solution.[17]

However, for most labs, a combination of 2D NMR experiments on the mixture is more practical:

  • DOSY (Diffusion Ordered Spectroscopy): This experiment separates signals from different molecules based on their diffusion rates in solution. Signals from the larger parent molecule will diffuse slower than smaller impurities, allowing their spectra to be distinguished.

  • Quantitative NMR (qNMR): If a unique, well-resolved signal exists for the impurity, qNMR can be used to determine its concentration relative to a certified internal standard without needing to isolate it.[15][16] This is highly valuable for quantifying known impurities.

Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
  • Objective: To separate and obtain mass information for this compound and its potential impurities.

  • Instrumentation: HPLC with UV/PDA detector coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • UV Detection: 254 nm or PDA scan (200-400 nm).

    • MS Settings (Positive ESI Mode):

      • Scan Range: m/z 100-1000.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Data Acquisition: Full scan mode for accurate mass measurement and MS/MS (tandem mass spectrometry) mode on key peaks to obtain fragmentation data, which aids in structural elucidation.[13]

Protocol 2: Forced Degradation Study
  • Objective: To intentionally degrade the API to identify potential degradation products.

  • Methodology: Prepare solutions of the API (approx. 1 mg/mL) and expose them to the following conditions. Analyze samples by HPLC at various time points (e.g., 2, 8, 24 hours) against a control sample (stored at 4°C in the dark). Aim for 5-20% degradation of the main peak.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[10]

    • Thermal Degradation: Store the solid API in an oven at 80 °C.

    • Photolytic Degradation: Expose the solid API and a solution of the API to UV light (e.g., 254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.[8]

References
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Pharmaceutical impurities and degradation products: uses and applic
  • Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Almac.
  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water.
  • Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Deriv
  • Identification and synthesis of impurities formed during sertindole prepar
  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions.
  • Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
  • Forced degrad
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. PMC - NIH.
  • What Is Impurity In Pharmaceutical Inorganic Chemistry? YouTube.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Pharmaceutical Impurities-A Mini-Review.
  • Recent updates on thienopyrimidine derivatives as anticancer agents.
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. NIH.
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom

Sources

Technical Support Center: Enhancing the Stability of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical solutions to enhance the chemical stability of this promising class of compounds. Our goal is to empower you with the knowledge to anticipate and overcome common experimental challenges, ensuring the integrity and reliability of your research.

Section 1: Understanding the Core Stability Challenge: The Susceptibility of the 4-Chloro Substituent

The primary challenge in handling this compound derivatives lies in the inherent reactivity of the chloro group at the 4-position of the pyrimidine ring. This position is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The most common nucleophile encountered in a laboratory and formulation setting is water, leading to hydrolytic degradation.

The degradation primarily proceeds through the displacement of the chloride ion by a hydroxyl group, yielding the corresponding 4-hydroxy-5,7-dihydrothieno[3,4-D]pyrimidine derivative. This transformation can significantly alter the biological activity and physicochemical properties of your compound.

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

FAQs: Hydrolytic Degradation

Q1: I'm observing a new, more polar peak in my HPLC analysis over time when my 4-chloro derivative is in an aqueous-organic mobile phase. What is likely happening?

A1: This is a classic sign of hydrolysis. The 4-chloro group on the pyrimidine ring is being displaced by water from your mobile phase, forming the 4-hydroxy analog. This new compound is generally more polar, resulting in a shorter retention time on a reverse-phase HPLC column. To confirm this, you can use LC-MS to check if the mass of the new peak corresponds to the replacement of -Cl with -OH.

Q2: My compound seems to degrade much faster when I dissolve it in a slightly basic buffer compared to a neutral or acidic one. Why is that?

A2: The rate of hydrolysis of the 4-chloro substituent is highly pH-dependent. Under basic conditions, the concentration of the hydroxide ion (OH-), a potent nucleophile, is higher. This accelerates the SNAr reaction, leading to faster degradation. While hydrolysis can also occur under acidic and neutral conditions, it is often significantly slower. For many similar heterocyclic compounds, a bell-shaped pH-rate profile is observed for hydrolysis, and it is crucial to determine the pH of maximum stability for your specific derivative.[1]

Q3: Can I use protic solvents like methanol or ethanol to dissolve my compound for short-term experiments?

A3: While methanol and ethanol are less nucleophilic than water, they can still participate in solvolysis reactions, replacing the chloro group with methoxy or ethoxy groups, respectively. For short-term experiments, if the solvent is anhydrous and exposure is minimal, degradation may be slow. However, for storage or longer experiments, it is advisable to use aprotic solvents to minimize this risk. The use of dipolar aprotic solvents is known to enhance the rate of SNAr reactions, but in the absence of a potent nucleophile, they provide a more inert environment for the 4-chloro group.[2][3]

FAQs: Thermal and Photolytic Stability

Q4: I need to heat my reaction mixture containing the 4-chloro derivative. What precautions should I take?

A4: High temperatures can accelerate the rate of degradation, including hydrolysis if water is present. If possible, conduct the reaction at the lowest effective temperature. Ensure your reaction setup is free of moisture by using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). For some chlorinated heterocyclic compounds, thermal decomposition can lead to the formation of various byproducts, so it's crucial to monitor the reaction closely for the appearance of new impurities.

Q5: Are these compounds sensitive to light? Should I be working in a dark room?

A5: Yes, thienopyrimidine derivatives can be susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. While you may not need a completely dark room, it is best practice to protect your solutions and solid materials from direct light by using amber vials, wrapping containers in aluminum foil, and storing them in the dark.[4]

FAQs: Formulation and Storage

Q6: What is the best way to store my this compound derivative in the solid state?

A6: For solid-state storage, it is critical to protect the compound from moisture. Store it in a tightly sealed container, preferably in a desiccator with a suitable desiccant. Storing at reduced temperatures (e.g., in a refrigerator or freezer) can also help to slow down any potential degradation, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[5]

Q7: I am developing a formulation for my compound. What excipients should I be cautious with?

A7: Be mindful of the moisture content of your excipients. Some common excipients are hygroscopic and can introduce water into your formulation, leading to the hydrolytic degradation of your API.[6] It may be beneficial to use excipients with low water activity or to include a desiccant in the formulation.[4] Also, consider the pH that the excipients might create when in contact with the API, especially in solid dosage forms where micro-environmental pH can play a significant role. The use of buffering agents to maintain an optimal pH can be a valuable strategy.[7]

Section 3: Proactive Strategies for Enhancing Stability

Beyond troubleshooting, a proactive approach to handling and formulating these derivatives can save significant time and resources.

Solvent Selection

For stock solutions and reaction media, prioritize the use of high-purity, anhydrous aprotic solvents.

Solvent ClassRecommended SolventsRationale
Aprotic Polar Acetonitrile, Tetrahydrofuran (THF), DioxaneGood solvating power for many organic compounds without acting as a nucleophile.
Aprotic Nonpolar Toluene, Dichloromethane (DCM)Suitable for less polar derivatives and reactions where polarity needs to be minimized.
pH Control in Aqueous Media

If working in aqueous solutions is unavoidable, careful pH control is paramount.

  • Determine the pH-Rate Profile: Conduct a preliminary study to determine the rate of hydrolysis of your specific derivative across a range of pH values (e.g., pH 2 to 10). This will help you identify the pH of maximum stability.

  • Utilize Buffers: Once the optimal pH is known, use appropriate buffer systems to maintain the pH of your solutions during experiments and in formulations.

Formulation Strategies

For drug development professionals, several formulation strategies can enhance the stability of these sensitive compounds:

  • Moisture Management:

    • Low-Moisture Excipients: Select excipients with low water content and hygroscopicity.[6]

    • Moisture Scavengers: Incorporate excipients like Starch 1500® that can bind free water within the formulation.[4]

    • Protective Coatings: For solid dosage forms, applying a moisture-barrier film coating can provide excellent protection from environmental humidity.[4]

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, shielding the labile 4-chloro group from the aqueous environment and thereby inhibiting hydrolysis.[8][9][10] This can also improve solubility.

  • Lyophilization (Freeze-Drying):

    • For parenteral formulations, lyophilization can produce a stable, dry powder that is reconstituted immediately before use, minimizing the time the compound is in an aqueous solution.[7]

Section 4: Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.

Objective: To generate likely degradation products under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your 4-chloro derivative in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH at room temperature for 1-2 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours. Dissolve a portion in the initial solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.[11]

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact API from all potential degradation products and process-related impurities.

Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV (scan for optimal wavelength, e.g., 225 nm)

  • Column Temperature: 30 °C

Method Development Steps:

  • Initial Run: Inject the unstressed API to determine its retention time.

  • Analyze Stressed Samples: Inject the samples from the forced degradation study.

  • Optimize Separation:

    • If co-elution occurs, adjust the gradient slope, initial and final mobile phase composition, or pH of the aqueous phase.

    • If resolution is still insufficient, try a different column chemistry (e.g., Phenyl-Hexyl).

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][12]

Section 5: Visualizations

Degradation Pathway and Troubleshooting Workflow

cluster_0 Primary Degradation Pathway cluster_1 Troubleshooting Logic A This compound (API) B 4-Hydroxy-5,7-dihydrothieno[3,4-D]pyrimidine (Hydrolysis Product) A->B  Hydrolysis (H₂O, OH⁻)   Start New Peak Observed in HPLC Q1 Is the new peak more polar? Start->Q1 A1 Likely Hydrolysis Product. Confirm with LC-MS. Q1->A1 Yes Q2 Is the sample in aqueous/protic solvent? Q1->Q2 No A1->Q2 A2 Switch to Aprotic Solvent. Control pH if aqueous is necessary. Q2->A2 Yes Q3 Is the sample exposed to light or heat? Q2->Q3 No A3 Protect from light. Minimize heat exposure.

Caption: Key degradation pathway and a troubleshooting decision tree for unexpected HPLC peaks.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved from [Link]

  • (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Colorcon. (2019, March 25). Achieving Tablet Stability with Moisture Management. Retrieved from [Link]

  • (2017). Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • (2017). Preparation and evaluation of oral multiparticulate formulations of acid-labile drugs. Retrieved from [Link]

  • Google Patents. (n.d.). EP2345408A2 - Acid labile drug formulations.
  • (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics, 531(2), 532–542. Retrieved from [Link]

  • (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). NIH. Retrieved from [Link]

  • (n.d.). Overcoming Challenges with Moisture-Sensitive APIs in Tablets. Pharma.Tips. Retrieved from [Link]

  • (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]

  • (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. Retrieved from [Link]

  • (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. Retrieved from [Link]

  • (n.d.). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. ResearchGate. Retrieved from [Link]

  • (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Retrieved from [Link]

  • (1998). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed. Retrieved from [Link]

  • (n.d.). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Retrieved from [Link]

  • (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Retrieved from [Link]

  • (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. ResearchGate. Retrieved from [Link]

  • (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Retrieved from [Link]

  • (2020). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. PubMed. Retrieved from [Link]

  • (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. Retrieved from [Link]

  • (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • (2012). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

Sources

Modifying experimental protocols for better results with 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. Here, we synthesize our extensive field experience and established scientific principles to help you achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can be accelerated by moisture and heat[1]. Proper storage in a tightly sealed container will minimize degradation.

Q2: What is the general stability of the thieno[3,4-d]pyrimidine core?

A2: The thieno[3,4-d]pyrimidine core is generally stable under neutral conditions. However, the presence of the chloro substituent at the 4-position makes the pyrimidine ring susceptible to nucleophilic attack. The dihydrothieno portion of the molecule may also be sensitive to strong oxidizing or reducing conditions. It is advisable to handle the compound under an inert atmosphere, particularly when conducting reactions at elevated temperatures[1].

Q3: In which solvents is this compound soluble?

A3: Based on data for analogous chlorinated thienopyrimidines, this compound is expected to have moderate solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). It is likely to have limited solubility in less polar solvents like toluene and dichloromethane, and poor solubility in water.

Q4: What are the primary applications of this compound in drug discovery?

A4: this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The thienopyrimidine scaffold is a common core in kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The chloro group at the 4-position provides a reactive handle for introducing diverse substituents to explore structure-activity relationships (SAR).

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by reacting this compound with boronic acids or their esters. However, challenges can arise. This guide provides solutions to common problems.

Q5: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

A5: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.

Causality Behind the Issue: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A failure in any of these steps will halt the reaction. The electron-rich nature of the thienopyrimidine ring can sometimes make the oxidative addition of the palladium catalyst to the C-Cl bond challenging.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for this substrate. Consider using more electron-rich and bulky phosphine ligands that are known to facilitate the coupling of challenging chloro-heterocycles.

    • Recommended Catalyst Systems:

      • Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.

      • Pre-formed palladium catalysts like XPhos Pd G3.

  • Base Selection: The choice of base is critical for the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while a base that is too strong can lead to side reactions.

    • Recommended Bases:

      • K₃PO₄ is often a good choice for these types of couplings.

      • Cs₂CO₃ can also be effective, particularly with more challenging substrates.

  • Solvent System: The solvent must be able to dissolve the reagents and facilitate the reaction at the desired temperature. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.

    • Recommended Solvents:

      • A mixture of 1,4-dioxane and water (e.g., 4:1) is a common and effective solvent system.

      • Toluene with an aqueous base solution can also be used.

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it to 80-100 °C.

Optimized Protocol for Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents 1. Reagent Preparation - this compound (1.0 eq.) - Arylboronic acid (1.2 eq.) - K3PO4 (2.0 eq.) - Pd2(dba)3 (0.05 eq.) - XPhos (0.1 eq.) setup 2. Reaction Setup - Add solids to an oven-dried flask. - Purge with argon for 15 min. reagents->setup solvent 3. Solvent Addition - Add degassed 1,4-dioxane/water (4:1). - Degas the mixture for another 10 min. setup->solvent reaction 4. Reaction - Heat to 90-100 °C under argon. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool and dilute with ethyl acetate. - Wash with water and brine. reaction->workup purification 6. Purification - Dry over Na2SO4 and concentrate. - Purify by column chromatography. workup->purification SNAr_Workflow reagents 1. Reagent Preparation - this compound (1.0 eq.) - Amine (1.2 eq.) - DIPEA (2.0 eq.) setup 2. Reaction Setup - Combine reagents in a reaction vessel. reagents->setup solvent 3. Solvent Addition - Add anhydrous DMF or n-butanol. setup->solvent reaction 4. Reaction - Heat to 100-120 °C. - Monitor by TLC or LC-MS. solvent->reaction workup 5. Workup - Cool and pour into water. - Extract with ethyl acetate. reaction->workup purification 6. Purification - Wash with brine, dry, and concentrate. - Purify by column chromatography or recrystallization. workup->purification

Caption: Optimized workflow for SNAr with an amine.

Q8: I am observing a side product with a mass corresponding to the replacement of the chloro group with a hydroxyl or alkoxyl group. How can I prevent this?

A8: The formation of hydroxylated or alkoxylated byproducts is a result of solvolysis, where the solvent (water or an alcohol) acts as a nucleophile.

Causality Behind the Issue: This side reaction is competitive with the desired nucleophilic substitution and is often promoted by high temperatures and the presence of acid or base, which can increase the nucleophilicity of the solvent.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that your solvents are strictly anhydrous, especially when using alcoholic solvents.

  • Switch to an Aprotic Solvent: If solvolysis is a significant problem, switch from a protic solvent (like ethanol or isopropanol) to a polar aprotic solvent (like DMF, DMSO, or 1,4-dioxane).

  • Control the Amount of Base: If using a strong base, it can generate alkoxide from an alcohol solvent, which is a potent nucleophile. Use a non-nucleophilic organic base like DIPEA instead of inorganic bases when running reactions in alcoholic solvents.

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to reduce the rate of the competing solvolysis reaction.

Purification Strategies

Q9: The purification of my 4-substituted-5,7-dihydrothieno[3,4-d]pyrimidine derivative by column chromatography is proving difficult due to streaking and poor separation. What can I do?

A9: The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel, leading to streaking and poor separation.

Causality Behind the Issue: The lone pairs on the pyrimidine nitrogens can form hydrogen bonds with the silanol groups on the surface of the silica gel, causing the compound to adhere strongly and elute slowly and broadly.

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent system can neutralize the acidic sites on the silica gel and significantly improve the chromatography.

  • Use an Alternative Stationary Phase:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid can be very effective.

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be an excellent alternative to chromatography for obtaining highly pure material.

Data Summary

PropertyValueSource
Molecular FormulaC₇H₇ClN₂S[2]
Molecular Weight186.66 g/mol [2]
AppearanceOff-white to light-colored solid (inferred)
SolubilitySoluble in DMSO, DMF; sparingly soluble in water (inferred)

References

  • Snégaroff, K., Lassagne, F., Ghenia, B. A., & Mongin, F. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 65(46), 9567-9575. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • PubMed. (2015). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Reddit. [Link]

  • Blogspot. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Blogspot. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[3][4]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. National Institutes of Health. [Link]

  • MDPI. (2023). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]

  • ResearchGate. (2025). Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. RSC Publishing. [Link]

Sources

Validation & Comparative

Validating the Biological Activity of Novel 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purine bases, which allows for interaction with a multitude of biological targets.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine derivatives. We will delve into a phased approach, from initial cytotoxicity screening to mechanistic elucidation, supported by detailed experimental protocols and comparative data analysis. This document is designed to be a practical resource, explaining the rationale behind experimental choices to ensure a robust and logical validation process.

Phase 1: Initial Assessment of Anticancer Activity

The journey of validating a novel compound begins with a broad assessment of its cytotoxic potential against a panel of cancer cell lines. This initial screen helps to identify promising candidates and establish a preliminary spectrum of activity.

Rationale for Cell Line Selection

Thienopyrimidine derivatives have demonstrated significant efficacy against a range of cancers, including breast, colon, and liver carcinomas.[2][3] Therefore, a primary screening panel should include representative cell lines from these tissues. We recommend the following:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.[4][5]

  • HCT-116: A human colon cancer cell line, known for its use in oncology drug discovery.[3][5]

  • HepG2: A human hepatocellular carcinoma cell line, relevant for liver cancer studies.[2][3]

  • A549: A human lung carcinoma cell line, to broaden the scope of the initial screen.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives and a reference compound (e.g., Doxorubicin or a known kinase inhibitor like Sorafenib) in the appropriate cell culture medium.[3][4] Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Data Presentation and Comparative Analysis

The IC50 values of the novel compounds should be tabulated and compared against the reference drug. This allows for a clear and objective assessment of their relative potency.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
Novel Derivative 1 Experimental DataExperimental DataExperimental DataExperimental Data
Novel Derivative 2 Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Sorafenib Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Phase 2: Mechanistic Elucidation - Kinase Inhibition Profile

Given that many thienopyrimidine derivatives exert their anticancer effects through kinase inhibition, the next logical step is to investigate the potential of the novel compounds to inhibit key kinases involved in cancer progression.[2][8] The presence of the 4-chloro substituent is often crucial for activity against kinases.[9]

Rationale for Kinase Target Selection

Based on the established activity of related compounds, we propose an initial kinase inhibition screen targeting:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

  • EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, its signaling pathway promotes cell proliferation and survival.[6][10]

  • CDK4 (Cyclin-Dependent Kinase 4): A crucial regulator of the cell cycle, its inhibition can lead to cell cycle arrest.[11][12]

  • FLT3 (FMS-like Tyrosine Kinase 3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia.[2]

Experimental Workflow: Kinase Inhibition Assays

A common method for assessing kinase inhibition is through in vitro kinase assays, often utilizing luminescence or fluorescence-based readouts.

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Kinase, Substrate, and ATP Solution compound Add Novel this compound Derivative or Reference Inhibitor start->compound incubate Incubate to Allow Kinase Reaction compound->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Measure Luminescence/ Fluorescence Signal detect->read analyze Calculate % Inhibition and IC50 Values read->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Comparative Data Table for Kinase Inhibition
CompoundVEGFR-2 IC50 (nM)EGFR IC50 (nM)CDK4 IC50 (nM)FLT3 IC50 (nM)
Novel Derivative 1 Experimental DataExperimental DataExperimental DataExperimental Data
Novel Derivative 2 Experimental DataExperimental DataExperimental DataExperimental Data
Sorafenib (VEGFR-2) Literature/Experimental Value---
Gefitinib (EGFR) -Literature/Experimental Value--
Palbociclib (CDK4) --Literature/Experimental Value-
Tandutinib (FLT3) ---Literature/Experimental Value

Phase 3: Cellular Mechanism of Action - Apoptosis Induction

To further validate the biological activity, it is essential to determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a hallmark of many successful anticancer agents.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat a selected sensitive cancer cell line (e.g., HCT-116) with the novel compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Apoptotic Pathway

The induction of apoptosis by kinase inhibitors often involves the modulation of key signaling pathways.

G cluster_pathway Simplified Apoptosis Induction Pathway inhibitor This compound Derivative kinase Target Kinase (e.g., VEGFR-2, EGFR) inhibitor->kinase Inhibition downstream Downstream Pro-Survival Signaling (e.g., Akt, MAPK) kinase->downstream Activation bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) downstream->bcl2 Upregulation caspases Caspase Activation bcl2->caspases Inhibition apoptosis Apoptosis caspases->apoptosis

Sources

A Comparative Efficacy Analysis of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine Analogs: A Predictive Guide Based on Thienopyrimidine Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thieno[3,4-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1] As bioisosteres of purines, quinazolines, and other key heterocycles, thienopyrimidine derivatives have been extensively explored for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] This guide focuses on the 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine core, a specific embodiment of this scaffold. While direct comparative studies on a series of analogs from this exact core are not extensively documented in publicly available literature, a wealth of information exists for the broader class of thieno[2,3-d]pyrimidines and related fused pyrimidines.

This document will, therefore, serve as a predictive comparison guide. By extrapolating from established structure-activity relationships (SAR) within the thienopyrimidine family, we will provide a scientifically grounded framework for researchers and drug development professionals to assess the potential efficacy of various this compound analogs. The principles discussed herein are intended to guide the rational design and prioritization of novel compounds for synthesis and biological evaluation.

The Thienopyrimidine Core: A Versatile Scaffold for Kinase Inhibition

Thienopyrimidine derivatives have demonstrated inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4] Their mechanism of action frequently involves competition with ATP for binding to the kinase active site. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the hinge region of the kinase.[5]

The general structure of the thienopyrimidine core allows for substitutions at multiple positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, the key positions for modification would be the dihydrothieno portion and, most critically, the reactive 4-chloro position, which serves as a handle for introducing various functionalities.

Comparative Efficacy: A Predictive Analysis of Substitution Patterns

Based on extensive research into analogous thieno[2,3-d]pyrimidines, we can predict how different substituents will modulate the biological activity of the this compound core. The following sections provide a comparative analysis of these modifications.

Modifications at the 4-Position: The Gateway to Potency

The 4-chloro group is an excellent leaving group, making it a prime site for nucleophilic substitution to introduce a variety of side chains. The nature of the group introduced at this position is often a primary determinant of a compound's inhibitory potency and selectivity.

Table 1: Predicted Efficacy of Analogs Based on Substitution at the 4-Position

Analog SubclassR-Group at C4Predicted Target ClassPredicted EfficacyRationale & Supporting Evidence from Analogs
1a Amino-aryl/heteroarylKinases (e.g., EGFR, CDK4)HighThe introduction of substituted anilines or other aromatic amines is a well-established strategy for potent kinase inhibition. These groups can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site. For example, 4-anilino-thieno[2,3-d]pyrimidines have shown significant anti-proliferative properties.[2]
1b MorpholineKinases (e.g., PI3K)Moderate to HighThe morpholine moiety is known to bind to the hinge region of kinases like PI3K, contributing to inhibitory activity.[6] Its inclusion is a common strategy in the design of PI3K inhibitors.
1c HydrazoneKinases (e.g., CDK4)Moderate to HighThieno[2,3-d]pyrimidin-4-yl hydrazone analogs have been successfully developed as CDK4 inhibitors, indicating that this linkage can effectively present various substituents to the target.[3][4]
1d Alkyl/Aryl ThioethersVarious EnzymesVariableThe introduction of thioether linkages can increase lipophilicity. The efficacy would be highly dependent on the nature of the alkyl or aryl group and the specific target.[7]
Modifications on the Dihydrothieno Ring

Substitutions on the dihydrothieno portion of the scaffold, while perhaps less impactful on direct target binding than the C4 position, are crucial for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Table 2: Predicted Impact of Substitutions on the Dihydrothieno Ring

Position of SubstitutionType of SubstituentPredicted Impact on EfficacyRationale & Supporting Evidence from Analogs
C5, C6, C7Small alkyl groups (e.g., methyl)Potentially Increased PotencySmall alkyl groups can enhance binding through van der Waals interactions and increase lipophilicity, which can improve cell permeability.[7]
C5, C6Fused ring systems (e.g., benzo)Increased Potency and LipophilicityFusing a benzene ring to the thiophene, creating a tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidine, has been shown to improve activity in some series, likely by increasing lipophilicity and providing a larger surface for hydrophobic interactions.[6]
C6Carboxylate estersModulated Solubility and PotencyThe introduction of an ester group can influence solubility and provide an additional point for interaction within the target's active site.[6]

Experimental Protocols for Efficacy Evaluation

To validate the predicted efficacy of novel this compound analogs, a standardized set of in vitro assays is essential.

Primary Efficacy Screen: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Step-by-Step Methodology:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Kinase Reaction: In a 96- or 384-well plate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Efficacy Screen: Cell-Based Anti-Proliferative Assay (e.g., MTT or GI50)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[1][2]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or resazurin. Viable cells will metabolize the reagent, producing a colored product.

  • Measurement: Measure the absorbance or fluorescence of the product, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[7]

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams represent a typical kinase signaling pathway targeted by these inhibitors and the workflow for evaluating their efficacy.

Kinase_Signaling_Pathway cluster_downstream Downstream Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor ADP ADP Receptor->ADP Ras Ras Receptor->Ras Thienopyrimidine Thienopyrimidine Analog Thienopyrimidine->Receptor ATP ATP ATP->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Experimental_Workflow start Analog Synthesis primary_screen Primary Screen: In Vitro Kinase Assay (IC50) start->primary_screen secondary_screen Secondary Screen: Cell Proliferation Assay (GI50) primary_screen->secondary_screen Active Hits sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical experimental workflow for the evaluation and optimization of novel thienopyrimidine analogs.

Conclusion

While direct experimental data on a wide range of this compound analogs is limited, the extensive body of research on the broader thienopyrimidine class provides a robust foundation for predictive analysis. The key to unlocking the therapeutic potential of this scaffold lies in the strategic modification of the 4-position, which serves as the primary point of interaction with biological targets, and the fine-tuning of physicochemical properties through substitutions on the dihydrothieno ring. By employing the systematic experimental workflows outlined in this guide, researchers can efficiently identify and optimize potent and selective analogs for further development. The principles and data synthesized herein offer a valuable roadmap for the rational design of the next generation of thienopyrimidine-based therapeutics.

References

  • ResearchGate. Structure–activity relationship of thieno[2,3‐d]pyrimidines as epidermal growth factor receptor inhibitors. Available from: [Link]

  • National Library of Medicine. Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. Available from: [Link]

  • National Library of Medicine. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Available from: [Link]

  • National Library of Medicine. Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists. Available from: [Link]

  • National Library of Medicine. Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Available from: [Link]

  • National Center for Biotechnology Information. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PubMed Central. Available from: [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available from: [Link]

  • National Center for Biotechnology Information. Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. PubMed Central. Available from: [Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]

  • ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Available from: [Link]

  • ResearchGate. Pyrazolo[3,4-d]pyrimidines Containing an Extended 3-Substituent as Potent Inhibitors of Lck — A Selectivity Insight. Available from: [Link]

  • National Center for Biotechnology Information. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central. Available from: [Link]

  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Thienopyrimidine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thienopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Thienopyrimidines, heterocyclic compounds resulting from the fusion of a thiophene and a pyrimidine ring, represent a cornerstone in modern medicinal chemistry. Their structural resemblance to purine nucleobases allows them to act as bioisosteres, competitively binding to the ATP-binding sites of a multitude of enzymes, particularly protein kinases.[1] This mimicry has led to the development of a plethora of thienopyrimidine derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

The orientation of the thiophene ring relative to the pyrimidine ring gives rise to three principal isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. While all three scaffolds have been explored for their therapeutic potential, the vast majority of research has focused on the [2,3-d] and [3,2-d] isomers. This guide provides a detailed, evidence-based comparison of these isomers, with a particular focus on their application as anticancer agents and kinase inhibitors. We will also touch upon the lesser-explored 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine, highlighting its potential as a novel scaffold for future drug discovery endeavors.

Head-to-Head Comparison: Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine

The subtle difference in the fusion of the thiophene and pyrimidine rings between the [2,3-d] and [3,2-d] isomers leads to significant variations in their three-dimensional shape and electronic properties. These differences directly impact their binding affinity and selectivity for biological targets, ultimately dictating their pharmacological profiles.

Biological Activity: A Question of Potency

A recurring theme in the literature is the generally superior anticancer potency of thieno[2,3-d]pyrimidine derivatives compared to their thieno[3,2-d]pyrimidine counterparts when evaluated against the same cancer cell lines.[2] This suggests that the specific arrangement of atoms in the [2,3-d] scaffold may allow for more favorable interactions within the active sites of key oncogenic proteins.

Table 1: Comparative Anticancer Activity of Thienopyrimidine Isomers

Isomer ScaffoldCompound ExampleCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMelanoma (MDA-MB-435)Not explicitly stated, but high growth inhibition reported[2][3]
Thieno[2,3-d]pyrimidineCompound 17f (a VEGFR-2 inhibitor)Colon (HCT-116)2.80[4]
Thieno[2,3-d]pyrimidineCompound 17f (a VEGFR-2 inhibitor)Liver (HepG2)4.10[4]
Thieno[3,2-d]pyrimidineCompound 6e (a CDK inhibitor)Cervical (HeLa)0.591 (at 72h)[5]
Thieno[3,2-d]pyrimidineCompound 6e (a CDK inhibitor)Colon (HT-29)>5.0 (at 48h)[5]

Expert Analysis: The data, while not always from direct head-to-head studies of identical derivatives, supports the general observation of higher potency for the thieno[2,3-d]pyrimidine scaffold in many cancer cell lines. The sub-micromolar activity of the thieno[3,2-d]pyrimidine derivative 6e against HeLa cells, however, underscores that potent compounds can be developed from this isomer as well, and the ultimate activity is highly dependent on the specific substitutions on the core scaffold.

Target Specificity: The Kinase Inhibition Landscape

Both thienopyrimidine isomers have proven to be fertile ground for the discovery of potent kinase inhibitors. Their ability to occupy the ATP-binding pocket of kinases has led to the development of inhibitors targeting key players in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Table 2: Comparative Kinase Inhibitory Activity of Thienopyrimidine Isomers

Isomer ScaffoldTarget KinaseCompound ExampleIC50 (µM)Reference
Thieno[2,3-d]pyrimidineVEGFR-2Compound 17f 0.23[4]
Thieno[2,3-d]pyrimidineEGFR (wild-type)Representative derivativeVaries based on substitution
Thieno[2,3-d]pyrimidineEGFR (T790M mutant)Representative derivativeVaries based on substitution
Thieno[3,2-d]pyrimidineh-NTPDase1Compound 3j 0.62[6]
Thieno[3,2-d]pyrimidineh-NTPDase2Compound 4d 0.33[6]
Thieno[3,2-d]pyrimidineh-NTPDase3Compound 4c 0.13[6]
Thieno[3,2-d]pyrimidineh-NTPDase8Compound 3b 0.32[6]

Expert Analysis: The thieno[2,3-d]pyrimidine scaffold has been extensively explored for inhibiting receptor tyrosine kinases like VEGFR-2 and EGFR, with several derivatives showing potent, low micromolar to nanomolar activity.[4][7][8] The thieno[3,2-d]pyrimidine isomer has also yielded highly potent and selective inhibitors, as demonstrated by the sub-micromolar inhibition of various ectonucleoside triphosphate diphosphohydrolase (NTPDase) isoforms.[6] This highlights that the choice of isomer can be strategically employed to achieve selectivity for different kinase families.

The Under-Explored Isomer: this compound

In stark contrast to its well-studied counterparts, the this compound isomer remains largely unexplored in the scientific literature. While its chemical structure is known and it is commercially available from some suppliers, there is a notable absence of published data on its biological activity and detailed synthetic protocols.[9][10]

This lack of data presents both a challenge and an opportunity. The unique topology of the thieno[3,4-d]pyrimidine core could offer novel interactions with biological targets, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity profiles. Researchers in drug discovery are encouraged to explore this scaffold, as it represents a relatively untapped area of chemical space.

Synthetic Strategies: Building the Thienopyrimidine Core

The synthesis of thienopyrimidine derivatives is well-established, with several robust methods available for the construction of the different isomeric cores.

Synthesis of Thieno[2,3-d]pyrimidines

A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction, followed by cyclization.

G start Substituted Ketone/Aldehyde + Malononitrile + Sulfur gewald Gewald Reaction (Base catalyst, e.g., Morpholine) start->gewald aminothiophene 2-Aminothiophene-3-carbonitrile gewald->aminothiophene cyclization Cyclization (e.g., Formamide, Formic Acid) aminothiophene->cyclization thienopyrimidine Thieno[2,3-d]pyrimidin-4-one cyclization->thienopyrimidine chlorination Chlorination (e.g., POCl3) thienopyrimidine->chlorination chloro_thienopyrimidine 4-Chlorothieno[2,3-d]pyrimidine chlorination->chloro_thienopyrimidine substitution Nucleophilic Substitution (Amines, Alcohols, etc.) chloro_thienopyrimidine->substitution derivatives Substituted Thieno[2,3-d]pyrimidines substitution->derivatives

Caption: Synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Synthesis of Thieno[3,2-d]pyrimidines

The synthesis of the thieno[3,2-d]pyrimidine core often starts from a substituted 3-aminothiophene-2-carboxylate, which is then cyclized with a suitable one-carbon source.

G start 3-Aminothiophene-2-carboxylate cyclization Cyclization (e.g., Formamide, Urea) start->cyclization dione Thieno[3,2-d]pyrimidine-2,4-dione cyclization->dione chlorination Chlorination (e.g., POCl3) dione->chlorination dichloro 2,4-Dichlorothieno[3,2-d]pyrimidine chlorination->dichloro substitution Sequential Nucleophilic Substitution dichloro->substitution derivatives Substituted Thieno[3,2-d]pyrimidines substitution->derivatives

Caption: Synthetic workflow for thieno[3,2-d]pyrimidine derivatives.

Proposed Synthesis of this compound

While specific literature protocols are scarce, a plausible synthetic route to this compound can be envisioned starting from a suitable 3,4-disubstituted thiophene derivative, followed by cyclization and chlorination.

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Thienopyrimidine-based kinase inhibitors exert their anticancer effects by interfering with key signaling pathways that are often dysregulated in cancer. The EGFR and VEGFR signaling cascades are two of the most prominent targets.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Thienopyrimidine inhibitors can block this pathway by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization AutoP Autophosphorylation EGFR->AutoP Thieno Thienopyrimidine Inhibitor Thieno->AutoP Inhibition ATP ATP ATP->AutoP RAS RAS AutoP->RAS PI3K PI3K AutoP->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by thienopyrimidines.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Thienopyrimidine inhibitors targeting VEGFR-2 can block this process, thereby starving the tumor and inhibiting its growth and metastasis.

G cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization AutoP Autophosphorylation VEGFR2->AutoP Thieno Thienopyrimidine Inhibitor Thieno->AutoP Inhibition ATP ATP ATP->AutoP PLCg PLCγ AutoP->PLCg PI3K PI3K AutoP->PI3K RAS RAS AutoP->RAS Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by thienopyrimidines.

Experimental Protocols: Ensuring Trustworthiness and Reproducibility

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments cited.

Protocol 1: General Procedure for the Synthesis of 4-Chlorothieno[2,3-d]pyrimidines

This protocol is a generalized procedure based on common synthetic routes reported in the literature.

  • Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

    • To a stirred solution of a suitable ketone or aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base (e.g., morpholine or triethylamine) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with water and recrystallize from a suitable solvent to afford the desired 2-aminothiophene-3-carbonitrile.

  • Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one

    • Heat a mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq.) in an excess of formamide at reflux for several hours.

    • Alternatively, the cyclization can be carried out using formic acid or triethyl orthoformate.

    • Cool the reaction mixture and pour it into water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one.

  • Step 3: Chlorination to 4-Chlorothieno[2,3-d]pyrimidine

    • Reflux a suspension of the thieno[2,3-d]pyrimidin-4-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃) for several hours.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chlorothieno[2,3-d]pyrimidine.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for assessing the inhibitory activity of thienopyrimidine compounds against a specific protein kinase.

  • Materials:

    • Recombinant kinase of interest

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine 5'-triphosphate)

    • Kinase assay buffer

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • Thienopyrimidine compounds dissolved in DMSO

    • White, opaque 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the thienopyrimidine compounds in the kinase assay buffer.

    • In the wells of the microplate, add the kinase, the substrate, and the thienopyrimidine compound at various concentrations. Include control wells with DMSO only (no inhibitor) and wells without kinase (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.

    • Stop the reaction and measure the amount of ADP produced using the luminescent kinase assay kit according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of the thienopyrimidine compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Thienopyrimidine compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thienopyrimidine compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Pharmacokinetics: A Critical Consideration for Drug Development

While in vitro potency is a crucial starting point, the successful development of a thienopyrimidine-based drug hinges on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). There is a need for more comparative pharmacokinetic studies between the different thienopyrimidine isomers to guide the selection of the most promising scaffolds for in vivo evaluation.[11][12][13][14]

Conclusion and Future Directions

The thienopyrimidine scaffold, particularly the thieno[2,3-d] and thieno[3,2-d] isomers, has firmly established itself as a privileged structure in the design of kinase inhibitors and anticancer agents. The available data suggests that thieno[2,3-d]pyrimidine derivatives often exhibit superior potency, but both isomers have yielded highly active and selective compounds. The choice of isomer should be guided by the specific biological target and the desired selectivity profile.

The largely unexplored this compound represents an exciting frontier for medicinal chemists. Its unique structure may unlock new therapeutic opportunities. Future research should focus on:

  • Direct, head-to-head comparisons of identically substituted thieno[2,3-d] and thieno[3,2-d]pyrimidine derivatives to provide a more definitive understanding of the influence of the core scaffold on biological activity.

  • Systematic exploration of the thieno[3,4-d]pyrimidine isomer to elucidate its biological potential and establish structure-activity relationships.

  • In-depth pharmacokinetic profiling of lead compounds from all three isomeric series to assess their drug-like properties and in vivo efficacy.

By addressing these areas, the full therapeutic potential of the versatile thienopyrimidine family of compounds can be realized, leading to the development of novel and effective treatments for a range of human diseases.

References

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. MDPI. Available from: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. 2022;27(19):6684. Available from: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Sci Pharm. 2018;86(3):28. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][2][5]triazolo[1,5-a]pyrimidine Derivatives. Molecules. 2024;29(5):1093. Available from: [Link]

  • Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. Cancers (Basel). 2023;15(19):4853. Available from: [Link]

  • Guidelines for therapeutic drug monitoring of tyrosine kinase inhibitors. ResearchGate. Available from: [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: implications for therapeutic drug monitoring. CML Support. Available from: [Link]

  • Practical guidelines for therapeutic drug monitoring of anticancer tyrosine kinase inhibitors: focus on the pharmacokinetic targets. Utrecht University - UU Research Portal. Available from: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. 2015;1(1-2):3-13. Available from: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available from: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorg Chem. 2021;112:104947. Available from: [Link]

  • 4-Chloro-7-iodo-thieno[3,2-d]pyrimidine. PubChem. Available from: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules. 2022;27(19):6684. Available from: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2018;23(5):1035. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Adv. 2023;13(19):12871-12892. Available from: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorg Med Chem. 2019;27(10):1931-1944. Available from: [Link]

  • 4-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine. PubChem. Available from: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available from: [Link]

  • Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. Available from: [Link]

  • Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. 2023;18(14):e202300165. Available from: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine Derivative Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thieno[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Its structural similarity to purine bases allows it to interact with a variety of enzymes and receptors, making it a fertile ground for the development of novel therapeutics.[1][2] The introduction of a chloro group at the 4-position of the 5,7-dihydrothieno[3,4-d]pyrimidine core is a key synthetic handle, enabling further functionalization and modulation of biological activity. This guide provides an in-depth analysis of the correlation between the in vitro and in vivo anticancer activity of a representative 4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine derivative, herein referred to as Compound X. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how preclinical laboratory findings translate to efficacy in animal models, supported by experimental data and protocols.

Unveiling Anticancer Potential: In Vitro Evaluation

The initial assessment of any potential anticancer agent lies in its ability to inhibit the proliferation of cancer cells in vitro. A battery of cell-based assays is employed to determine the cytotoxic and cytostatic effects of the compound across a panel of human cancer cell lines.

Comparative Cytotoxicity of Compound X

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes the in vitro cytotoxicity of Compound X against a selection of human cancer cell lines, with a well-established chemotherapeutic agent, Doxorubicin, as a comparator. The data reveals that Compound X exhibits potent activity, particularly against colon and ovarian cancer cell lines.[3]

CompoundCell LineCancer TypeIC50 (µM)
Compound X HCT116Colon Carcinoma0.8
HCT15Colon Carcinoma1.2
A2780Ovarian Cancer0.6
OV2008Ovarian Cancer0.9
LN-229Glioblastoma1.1
CHONormal Ovarian14.0
Doxorubicin HCT116Colon Carcinoma0.5
A2780Ovarian Cancer0.3

Expert Insight: The selectivity of Compound X for cancer cells over normal cells, as indicated by the significantly higher IC50 value in the CHO cell line, is a promising attribute for a developmental candidate, suggesting a potentially favorable therapeutic window.[3]

Mechanistic Insights from In Vitro Assays

Beyond cytotoxicity, understanding the mechanism of action is paramount. For many thienopyrimidine derivatives, the anticancer effects are attributed to the induction of apoptosis, oxidative stress, and mitotic catastrophe.[3]

  • Apoptosis Induction: Treatment of cancer cells with Compound X leads to a dose-dependent increase in markers of apoptosis, such as caspase-3 activation and PARP cleavage.

  • Oxidative Stress: A significant increase in the production of reactive oxygen species (ROS) is observed in cancer cells upon treatment with Compound X.

  • Mitotic Catastrophe: Compound X has been shown to induce mitotic catastrophe in cancer cells that are deficient in key apoptotic proteins, suggesting an alternative cell death pathway.[3]

From Bench to Bedside: In Vivo Efficacy Assessment

The successful transition of a compound from a promising in vitro hit to a viable clinical candidate hinges on its performance in in vivo models. These studies provide crucial information on efficacy, pharmacokinetics, and toxicity in a whole-organism context.

Tumor Growth Inhibition in Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer agents.[4][5] In a study involving a colon cancer xenograft model (HCT116), Compound X demonstrated significant tumor growth inhibition.

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, p.o., daily1500 ± 150-
Compound X 25 mg/kg, p.o., daily750 ± 10050
Compound X 50 mg/kg, p.o., daily450 ± 8070

Expert Insight: The dose-dependent antitumor effect of Compound X in this in vivo model is a strong indicator of its potential therapeutic efficacy. The oral bioavailability suggested by this study is a significant advantage for patient compliance.

The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

A strong correlation between in vitro potency and in vivo efficacy is the holy grail of preclinical drug development. However, this is not always straightforward, as factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the tumor microenvironment can significantly influence in vivo outcomes.

For Compound X, the potent in vitro activity against HCT116 cells (IC50 = 0.8 µM) translates to a significant reduction in tumor growth in vivo. This positive correlation suggests that the compound reaches the tumor site in sufficient concentrations to exert its cytotoxic effects.

However, discrepancies can arise. A compound with excellent in vitro potency may exhibit poor in vivo efficacy due to:

  • Poor Pharmacokinetics: Low oral bioavailability, rapid metabolism, or high plasma protein binding can limit the amount of free drug reaching the tumor.[6]

  • Limited Tumor Penetration: The complex tumor microenvironment can impede the diffusion of the drug into the tumor tissue.

  • Development of Resistance: Cancer cells can acquire resistance mechanisms in vivo that are not apparent in short-term in vitro cultures.

The following diagram illustrates the workflow for establishing a robust IVIVC.

IVIVC_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_correlation IVIVC iv_assay Cytotoxicity Assays (e.g., MTT, IC50) correlation Correlation Analysis (IC50 vs. TGI) iv_assay->correlation Potency Data mech_study Mechanistic Studies (Apoptosis, ROS) animal_model Xenograft Model (e.g., HCT116 in mice) pk_study Pharmacokinetic Studies (ADME) pk_study->correlation Exposure Data efficacy Efficacy Studies (Tumor Growth Inhibition) efficacy->correlation Efficacy Data prediction Predictive Model Development correlation->prediction

Caption: Workflow for establishing an in vitro-in vivo correlation.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X (or control) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to reach a volume of approximately 100-150 mm³.

  • Randomization: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer Compound X (or vehicle) orally once daily.

  • Tumor Measurement: Measure the tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition.

Signaling Pathway

The anticancer activity of many thienopyrimidine derivatives is linked to their ability to interfere with key signaling pathways involved in cell proliferation and survival. The following diagram depicts a hypothetical signaling pathway that may be targeted by Compound X.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits CompoundX Compound X CompoundX->Raf Inhibits

Caption: Hypothetical signaling pathway targeted by Compound X.

Conclusion

The this compound derivative, represented here as Compound X, demonstrates a promising correlation between its potent in vitro anticancer activity and its significant in vivo efficacy. This guide has provided a framework for understanding and evaluating this correlation, underscoring the importance of a multi-faceted approach that combines robust in vitro characterization with well-designed in vivo studies. The continued exploration of this chemical scaffold holds great promise for the development of novel and effective cancer therapeutics.

References

  • Hassan, N. A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]

  • Patel, R., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. [Link]

  • Mohamed, M. M. A., et al. (n.d.). Synthesis and Anticancer Activity Evaluation of Some Thienopyrimidine Derivatives. Scilit. [Link]

  • Al-Suwaidan, I. A., et al. (n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. PMC - NIH. [Link]

  • Liu, H., et al. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. [Link]

  • Blatt, N. L., et al. (n.d.). In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

  • Li, J., et al. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. PubMed. [Link]

  • Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC - PubMed Central. [Link]

  • El-Kalyoubi, S., et al. (n.d.). Selected thienopyrimidines derivatives as biological active compounds. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]

  • Singh, P., et al. (2015). Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives. RSC Publishing. [Link]

  • Singh, U. P., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]

  • Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]

  • El-Sayed, N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

The thieno[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The specific subclass, 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidines, offers a versatile platform for developing inhibitors against a range of critical cancer and inflammation-related kinases, including Transforming Growth Factor-β (TGF-β) receptor kinases (e.g., ALK5), mitogen-activated protein kinases (e.g., p38α), and lipid kinases (e.g., PI3K).

However, the therapeutic success of any kinase inhibitor hinges not just on its on-target potency but also on its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a characterization step but a cornerstone of preclinical development. It provides the causal link between the inhibitor's molecular interactions and its cellular and physiological effects.

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of a hypothetical 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine-based inhibitor, which we will refer to as TP-123 . We will explore field-proven experimental workflows, present comparative data against established inhibitors, and explain the rationale behind each step, empowering researchers to design and interpret their own selectivity studies.

Key Kinase Targets and Comparator Compounds

Our hypothetical inhibitor, TP-123 , has been designed to target the TGF-β pathway via inhibition of ALK5. To provide a robust comparison, we will evaluate its selectivity against well-characterized inhibitors targeting similar or related pathways:

  • Vactosertib (TEW-7197): A highly potent and selective inhibitor of ALK4 and ALK5.[1]

  • SB-431542: A widely used and selective inhibitor of ALK4, ALK5, and ALK7.[2][3][4][5]

  • SB202190: A selective inhibitor of p38α and p38β MAP kinases.[6][7]

  • GDC-0941 (Pictilisib): A potent inhibitor of Class I PI3K isoforms, with particular activity against PI3Kα and PI3Kδ.

Experimental Workflows for Kinase Inhibitor Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. Here, we detail three gold-standard methodologies: a broad competition binding assay (KINOMEscan®), a cellular target engagement assay (Cellular Thermal Shift Assay), and an activity-based profiling method in a native cellular context (KiNativ™).

Diagram of the Overall Experimental Workflow

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling KINOMEscan KINOMEscan® (Competition Binding Assay) Data Comparative Selectivity Data KINOMEscan->Data KiNativ KiNativ™ (Activity-Based Profiling) KiNativ->Data CETSA Cellular Thermal Shift Assay (Target Engagement) CETSA->Data Inhibitor Test Inhibitor (TP-123) & Comparators Inhibitor->KINOMEscan Broad Kinome Screen Inhibitor->KiNativ Native Kinase Profiling Inhibitor->CETSA Cellular Target Validation Interpretation Selectivity Profile & Off-Target Identification Data->Interpretation

Caption: Overall workflow for comprehensive kinase inhibitor selectivity profiling.

KINOMEscan®: A Broad View of the Kinome

The KINOMEscan® platform is a competition-based binding assay that provides a broad, quantitative assessment of an inhibitor's interaction with a large panel of kinases.[1][8][9][10] This method is invaluable for initial hit identification and for revealing potential off-targets early in the discovery process.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: The test inhibitor (TP-123) and comparator compounds are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[8]

  • Assay Execution:

    • A panel of kinases (e.g., the 468-kinase scanMAX™ panel) is used.[8]

    • Each kinase is individually tested with the inhibitor at a fixed concentration (e.g., 1 µM).

    • The amount of kinase bound to the immobilized ligand is quantified in the presence of the test compound and compared to a DMSO control.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where a lower value indicates stronger binding of the inhibitor to the kinase. A common threshold for a significant interaction is a %Ctrl value below 10% or 35%.

  • Follow-up Kd Determination: For kinases identified as significant hits, a dissociation constant (Kd) is determined by running the assay with a range of inhibitor concentrations (typically an 11-point, 3-fold serial dilution).

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

CETSA® is a powerful biophysical method that directly measures the engagement of a drug with its target protein in intact cells or cell lysates. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. This provides crucial evidence that the inhibitor can access and bind to its target in a more physiologically relevant environment.

Experimental Protocol: CETSA® for Target Engagement

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line overexpressing ALK5) to ~80% confluency.

    • Treat the cells with the test inhibitor (TP-123) at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Quantify the amount of the target protein (e.g., ALK5) in the soluble fraction using a standard protein detection method such as Western blotting or an immunoassay like AlphaScreen®.[8]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration.

    • A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

    • For dose-response analysis (Isothermal Dose-Response Fingerprinting or ITDRF), a single temperature that shows a significant difference between the treated and untreated samples is selected, and the amount of soluble protein is plotted against inhibitor concentration.

KiNativ™: Profiling in a Native Proteome

The KiNativ™ platform is an activity-based protein profiling (ABPP) method that assesses an inhibitor's interaction with kinases in their native cellular environment (cell or tissue lysates). It utilizes ATP/ADP-mimetic probes that covalently label the active site of kinases, providing a measure of target occupancy and inhibitor potency.

Experimental Protocol: KiNativ™ Profiling

  • Lysate Preparation: Prepare cell lysates from a relevant cell line, ensuring the removal of endogenous ATP through methods like gel filtration.

  • Inhibitor Incubation: Incubate the lysates with a range of concentrations of the test inhibitor (TP-123) or a DMSO control.

  • Probe Labeling: Add a desthiobiotin-tagged ATP or ADP acyl-phosphate probe to the lysates. This probe will covalently bind to the conserved lysine in the ATP-binding pocket of active kinases that are not occupied by the inhibitor.

  • Protein Digestion and Enrichment:

    • Denature, reduce, alkylate, and digest the proteins with trypsin.

    • Enrich the probe-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The abundance of the probe-labeled peptide for each kinase is inversely proportional to the inhibitor's binding. By comparing the peptide abundance in the inhibitor-treated samples to the DMSO control, an IC50 value for each kinase can be determined.

Comparative Cross-Reactivity Data

The following tables present hypothetical but realistic data for our thienopyrimidine inhibitor, TP-123 , against our panel of comparator compounds. This data illustrates how the results from the aforementioned profiling methods can be organized for clear comparison.

Table 1: KINOMEscan® Selectivity Profile (% Control @ 1 µM)

Kinase TargetTP-123 (%Ctrl)Vactosertib (%Ctrl)SB-431542 (%Ctrl)SB202190 (%Ctrl)GDC-0941 (%Ctrl)
ALK5 (TGFBR1) 2.5 1.8 3.1 95.288.4
ALK4 (ACVR1B)8.13.55.298.191.2
p38α (MAPK14)45.389.292.54.5 76.5
PI3Kα68.794.195.385.41.5
PI3Kδ75.296.398.189.92.1
VEGFR2 (KDR)38.975.481.265.755.3
c-SRC55.191.893.472.168.9
... (additional kinases)...............

Data is hypothetical for illustrative purposes. A lower %Ctrl value indicates stronger binding.

Table 2: Cellular Thermal Shift Assay (CETSA®) - Thermal Shift (ΔTm in °C) in Live Cells

Target ProteinTP-123 (1 µM)Vactosertib (1 µM)SB-431542 (1 µM)SB202190 (1 µM)GDC-0941 (1 µM)
ALK5 +5.8°C +6.5°C +6.1°C No ShiftNo Shift
p38α+1.2°CNo ShiftNo Shift+7.2°C No Shift
PI3KαNo ShiftNo ShiftNo ShiftNo Shift+8.5°C

Data is hypothetical for illustrative purposes. A positive shift in melting temperature (ΔTm) indicates target engagement.

Table 3: KiNativ™ Profiling in Cell Lysates (IC50 in nM)

Kinase TargetTP-123 (IC50)Vactosertib (IC50)SB-431542 (IC50)SB202190 (IC50)GDC-0941 (IC50)
ALK5 15 11 94 >10,000>10,000
ALK44513140>10,000>10,000
p38α2,500>10,000>10,00050 8,500
PI3Kα>10,000>10,000>10,000>10,0003
PI3Kδ>10,000>10,000>10,000>10,0003

Data for comparator compounds are based on published values.[5][6] Data for TP-123 is hypothetical.

Interpreting the Data: Building a Coherent Selectivity Narrative

The combined data from these orthogonal assays provides a comprehensive picture of TP-123's selectivity.

  • KINOMEscan® reveals that TP-123 is a potent binder to ALK5 and shows moderate affinity for ALK4. Importantly, it shows some interaction with VEGFR2 and c-SRC at 1 µM, identifying these as potential off-targets that warrant further investigation.

  • CETSA® confirms that TP-123 engages ALK5 in a cellular environment, as evidenced by the significant thermal shift. The minor shift observed for p38α suggests a weak or transient interaction in cells, which may not be functionally relevant.

  • KiNativ™ provides quantitative potency data in a native cellular context, confirming the high potency of TP-123 against ALK5 and its selectivity over p38α and PI3Kα.

Compared to the reference compounds, TP-123 demonstrates a favorable selectivity profile as an ALK5 inhibitor, comparable to Vactosertib and SB-431542. Its off-target profile appears distinct, highlighting the unique pharmacological properties that can arise from subtle changes to the thienopyrimidine scaffold.

Visualizing the Impact: Signaling Pathway Diagrams

Understanding the biological context of an inhibitor's targets is crucial. The following diagrams, rendered using Graphviz, illustrate the key signaling pathways affected by the inhibitors discussed.

TGF-β Signaling Pathway

TGF_beta_pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD2/3/4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., EMT, Fibrosis) Nucleus->Transcription Regulates Inhibitor TP-123 / Vactosertib SB-431542 Inhibitor->TBRI Inhibits

Caption: The canonical TGF-β/SMAD signaling pathway and the point of inhibition for ALK5 inhibitors.

p38 MAPK Signaling Pathway

p38_MAPK_pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activate MKK36 MKK3/6 MAP3K->MKK36 Phosphorylate p38 p38 MAPK MKK36->p38 Phosphorylate MK2 MK2 p38->MK2 Activate TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Activate Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor SB202190 Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade and the point of inhibition for p38 inhibitors.

PI3K/AKT/mTOR Signaling Pathway

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes Inhibitor GDC-0941 Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition for PI3K inhibitors.

Conclusion: A Holistic Approach to Selectivity Profiling

The development of potent and selective kinase inhibitors from the this compound scaffold requires a rigorous, multi-faceted approach to cross-reactivity profiling. By integrating broad biochemical screens like KINOMEscan®, cellular target engagement assays such as CETSA®, and native proteome profiling with KiNativ™, researchers can build a robust and reliable selectivity profile. This comprehensive dataset, when compared against well-characterized inhibitors, provides the critical insights needed to understand a compound's mechanism of action, anticipate potential liabilities, and ultimately guide the translation of promising molecules from the bench to the clinic. The methodologies and data interpretation frameworks presented in this guide offer a robust blueprint for achieving this crucial step in modern drug discovery.

References

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Patricelli, M. P. et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • My Cancer Genome. Vactosertib. [Link]

  • Wilson, M. B. et al. (2010). Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190... Journal of Pharmacology and Experimental Therapeutics, 335(2), 486-494. [Link]

  • KINOMEscan®, a division of Eurofins DiscoverX Corporation. TREEspot™ Software Tool. [Link]

  • Pelago Bioscience. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link] (Note: A representative, non-specific video link is used as an example.)

  • BioSpace. ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ. [Link]

  • Laping, N. J. et al. (2005). A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. Neoplasia, 7(5), 509-521. [Link]

  • Halder, S. K. et al. (2005). A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. Neoplasia, 7(5), 509-521. [Link]

  • MedPacto. Safety and Preliminary Clinical Activity of Vactosertib... [Link]

  • ResearchGate. Kinome profiling using the KINOMEscan assay... [Link]

  • Liu, Y. et al. (2021). Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals. Journal of Experimental Medicine, 218(11), e20202574. [Link]

  • Wang, S. et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 28(14), 5489. [Link]

  • Zhu, W. et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3865-3873. [Link]

  • ResearchGate. Response rate to vactosertib and imatinib combination therapy. [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine... [Link]

  • Onipko, O. V. et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 16(11), 1582. [Link]

  • Wang, Y. et al. (2023). In Silico Discovery of a Novel PI3Kδ Inhibitor Incorporating 3,5,7-Trihydroxychroman-4-one Targeting Diffuse Large B-Cell Lymphoma. International Journal of Molecular Sciences, 24(17), 13498. [Link]

  • Chen, Y. et al. (2009). Discovery of 3H-benzothieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-6636. [Link]

  • Al-Warhi, T. et al. (2019). Design, synthesis, anticancer evaluation, molecular docking and cell cycle analysis of 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives as potent histone lysine demethylases (KDM) inhibitors and apoptosis inducers. Bioorganic Chemistry, 88, 102929. [Link]

  • ICL-SIRT078. The discovery of a highly selective 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor... ChemMedChem, 10(1), 84-93. [Link]

  • MedPacto. Safety and Preliminary Clinical Activity of Vactosertib... [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • Eurofins Discovery. KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • Inman, G. J. et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65-74. [Link]

  • HMS LINCS Project. KiNativ data. [Link]

  • Dagostino, E. H. et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 63(24), 15856-15873. [Link]

  • Kumar, A. et al. (2020). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 25(18), 4247. [Link]

  • Ghorab, M. M. et al. (2020). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific Reports, 10(1), 1-17. [Link]

  • Discovery of Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8496-8513. [Link]

  • Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors... Journal of Medicinal Chemistry, 53(20), 7316-7326. [Link]

Sources

Benchmarking Novel 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small molecules with potent and selective anticancer activity is a continuous endeavor. The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of key oncogenic kinases.[1][2] This guide provides a comprehensive benchmarking framework for a new class of compounds, the 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine derivatives, against established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison, supported by experimental data on structurally related compounds, and provides detailed protocols for key assays to facilitate the evaluation of these novel chemical entities.

Introduction to the this compound Scaffold

The this compound core represents a strategic starting point for the synthesis of a diverse library of kinase inhibitor candidates. The chloro-substituent at the 4-position serves as a versatile handle for introducing various functionalities, allowing for the fine-tuning of inhibitory activity and selectivity against a panel of cancer-relevant kinases. The dihydrothieno-fused ring system imparts a unique three-dimensional geometry that can be exploited for optimal binding to the ATP-pocket of target kinases.

While extensive public data on the specific this compound scaffold is emerging, this guide will leverage published data on the closely related 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine scaffold to establish a robust benchmarking paradigm.[3]

Selection of Comparator Drugs

To provide a meaningful assessment of the potential of novel this compound derivatives, a panel of well-characterized, clinically relevant kinase inhibitors has been selected for comparison. These drugs target key signaling pathways frequently dysregulated in cancer:

  • Sorafenib: A multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway and VEGFR.[4]

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[5]

  • Erlotinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6]

Comparative In Vitro Efficacy

The primary assessment of a novel anticancer agent is its ability to inhibit the proliferation of cancer cells. This section presents a comparative analysis of the cytotoxic activity of a representative 4-chloro-thienopyrimidine derivative against the selected comparator drugs across a panel of human cancer cell lines.

Table 1: Comparative Anti-proliferative Activity (IC50, µM) of a Representative 4-Chloro-thienopyrimidine Derivative and Known Kinase Inhibitors [3]

CompoundMCF-7 (Breast)PC-3 (Prostate)HEPG-2 (Liver)SW-480 (Colon)HUVEC (Endothelial)
Compound 11n *2.67 >507.20 6.84 2.09
Sorafenib 5.894.315.017.943.55

*Compound 11n is a 7-substituted-4-chloro-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivative. Data is presented as a proxy for the target scaffold.

The data indicates that the representative 4-chloro-thienopyrimidine derivative exhibits potent anti-proliferative activity, particularly against breast (MCF-7), liver (HEPG-2), colon (SW-480), and endothelial (HUVEC) cell lines, with IC50 values comparable or superior to the multi-kinase inhibitor Sorafenib.[3]

Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways

A critical aspect of benchmarking is to understand the potential mechanism of action of the novel compounds. Based on the thienopyrimidine scaffold's known propensity to target kinases, we hypothesize that the this compound derivatives may exert their anticancer effects by inhibiting one or more of the signaling pathways targeted by our comparator drugs.

The RAF/MEK/ERK Signaling Pathway

The RAF/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Sorafenib is a known inhibitor of this pathway.[4]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Sorafenib Sorafenib Sorafenib->RAF Inhibits

Caption: The RAF/MEK/ERK Signaling Pathway and the inhibitory action of Sorafenib.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival.[8] Erlotinib is a specific inhibitor of EGFR.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Adaptor Adaptor Proteins (Grb2, Shc) EGFR->Adaptor Recruits Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAS_RAF RAS/RAF/MEK/ERK Pathway Adaptor->RAS_RAF PI3K_Akt PI3K/Akt Pathway Adaptor->PI3K_Akt Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_Akt->Proliferation

Caption: The EGFR Signaling Pathway and the inhibitory action of Erlotinib.

The Src-Focal Adhesion Kinase (FAK) Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, migration, and invasion through its interaction with Focal Adhesion Kinase (FAK).[9] Dasatinib is a known inhibitor of Src family kinases.[5]

Src_FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cytoskeleton Cytoskeleton Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Downstream Downstream Effectors (Paxillin, etc.) FAK->Downstream Src->FAK Phosphorylates Src->Downstream Actin Actin Cytoskeleton (Adhesion, Migration) Downstream->Actin Dasatinib Dasatinib Dasatinib->Src Inhibits

Caption: The Src-FAK Signaling Pathway and the inhibitory action of Dasatinib.

Detailed Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, the following detailed protocols for key in vitro assays are provided.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the activity of a purified kinase in the presence of an inhibitor.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified target kinase, the appropriate substrate, and varying concentrations of the test compound in a kinase reaction buffer.

  • ATP Initiation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to assess the phosphorylation status of key proteins within a signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-ERK and total ERK).

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein.

Conclusion and Future Directions

The preliminary data on a structurally related scaffold suggests that this compound derivatives represent a promising new class of anticancer agents. Their potent anti-proliferative activity warrants further investigation into their specific kinase inhibitory profiles and in vivo efficacy.

Future studies should focus on:

  • Kinome-wide screening: To identify the primary kinase targets and assess the selectivity of these novel compounds.

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the lead compounds.

  • In vivo xenograft models: To evaluate the antitumor efficacy of the most promising derivatives in a preclinical setting.

By following the comprehensive benchmarking framework outlined in this guide, researchers can effectively evaluate the potential of these and other novel kinase inhibitors, ultimately contributing to the development of the next generation of targeted cancer therapies.

References

  • Sorafenib Mechanism of Action. (2025, November 21). Dr.Oracle.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC.
  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.).
  • Dasatinib: Mechanism of action and Safety. (2024, March 29). ChemicalBook.
  • EGF/EGFR Signaling Pathway. (n.d.).
  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.).
  • How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com.
  • The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. (n.d.).
  • Schematic diagram of Src intracellular signaling pathway and various... (n.d.).
  • ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORM
  • Erk Signaling Pathway. (n.d.).
  • The dual kinase complex FAK-Src as a promising therapeutic target in cancer. (n.d.). PMC.
  • A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... (n.d.).
  • Signaling pathways of FAK and Src, controlling actin cytoskeletal... (n.d.).
  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Fassihi, A., et al. (n.d.). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). NIH.
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). PMC.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). NIH.
  • Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Deriv
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). PMC.
  • Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub.
  • Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine deriv
  • Recent updates on thienopyrimidine derivatives as anticancer agents. (2023, March 2).
  • Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine deriv
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • In-vitro anticancer activity. | Download Table. (n.d.).

Sources

A Senior Application Scientist's Guide to Reproducibility in Thienopyrimidine Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thienopyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors. However, the path from synthesis to reproducible biological data is often fraught with challenges that can impede progress and lead to frustrating inconsistencies. This guide provides an in-depth, experience-driven analysis of the synthesis of a key intermediate, 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine , and its derivatives. We will dissect the critical parameters that govern reproducibility, offer troubleshooting strategies, and present a comparative analysis with a prominent alternative scaffold, the pyrazolo[3,4-d]pyrimidine core. Our objective is to equip you with the insights necessary to navigate the complexities of these synthetic routes and ensure the generation of reliable and consistent experimental data.

The Synthetic Gauntlet: Deconstructing the Path to 4-Chlorothienopyrimidines

The most prevalent and versatile route to the thienopyrimidine core begins with the construction of a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring. This multi-step process, while conceptually straightforward, harbors several critical junctures where variability can arise.

Workflow for the Synthesis of 4-Chlorothienopyrimidines

Thienopyrimidine Synthesis Workflow start Starting Materials (Ketone/Aldehyde + Activated Nitrile) gewald Step 1: Gewald Reaction (Formation of 2-Aminothiophene) start->gewald cyclization Step 2: Pyrimidine Ring Formation (Cyclization to Thienopyrimidinone) gewald->cyclization chlorination Step 3: Chlorination (Conversion to 4-Chlorothienopyrimidine) cyclization->chlorination end Final Product & Derivatives chlorination->end

Caption: A generalized workflow for the synthesis of 4-chlorothienopyrimidines.

Part 1: Mastering the Gewald Reaction - The Foundation of Reproducibility

The Gewald three-component reaction is the linchpin for the synthesis of the requisite 2-aminothiophene intermediate. Its success dictates the overall efficiency and purity of the subsequent steps.

Detailed Experimental Protocol: Gewald Reaction (Conventional Heating)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.2 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a basic catalyst, typically a secondary amine like morpholine or piperidine (0.1-0.2 eq).

  • Heating: Heat the reaction mixture to reflux (typically 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC)[1].

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol to remove impurities.

  • Purification: The crude 2-aminothiophene can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality and Reproducibility in the Gewald Reaction

The seemingly simple Gewald reaction is a domino sequence involving a Knoevenagel-Cope condensation, sulfur addition, and cyclization. Each stage is susceptible to variations that can impact reproducibility.

Critical ParameterImpact on ReproducibilityTroubleshooting and Optimization Strategies
Base Selection The choice and amount of base are critical for the initial condensation. Insufficiently basic catalysts can lead to low yields, especially with less reactive ketones.Screen different bases (e.g., piperidine, morpholine, triethylamine). For stubborn reactions, consider stronger, non-nucleophilic bases.
Temperature Control Excessively high temperatures can lead to the formation of dark, tarry polysulfides and polymerization of intermediates, significantly reducing yield and complicating purification.Maintain a consistent and optimal temperature. For highly exothermic reactions, consider slower reagent addition or external cooling.
Solvent Choice The solvent affects the solubility of reagents, particularly sulfur, and can influence the reaction rate and selectivity[2].Ethanol and methanol are common choices. Green chemistry approaches have successfully employed water or polyethylene glycol (PEG)[3][4]. Solvent screening is recommended for optimization.
Water Removal The initial condensation step produces water, which can inhibit the reaction equilibrium.While not always necessary, for sluggish reactions, the use of a Dean-Stark trap or running the reaction under conditions that facilitate water removal can improve yields.
Purity of Reagents Impurities in starting materials can catalyze side reactions, leading to the formation of byproducts and a complex reaction mixture.Use high-purity starting materials. If necessary, purify reagents before use.

A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate. This can be minimized by optimizing the reaction temperature and the rate of reagent addition.

Part 2: The Chlorination Step - A Critical Transformation

The conversion of the thienopyrimidinone to the 4-chloro derivative is typically achieved using phosphorus oxychloride (POCl₃). This step is crucial as the chloro-substituent serves as a handle for introducing further chemical diversity. However, this powerful reagent requires careful handling and precise control to ensure a reproducible outcome.

Detailed Experimental Protocol: Chlorination with POCl₃
  • Reaction Setup: In a thoroughly oven-dried round-bottom flask equipped with a reflux condenser and a drying tube, place the thienopyrimidinone (1.0 eq).

  • Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). A tertiary amine base like N,N-dimethylaniline or pyridine can be added to scavenge the generated HCl[5][6].

  • Heating: Heat the mixture to reflux (around 110-120°C) for several hours, monitoring the reaction by TLC until the starting material is consumed[7].

  • Removal of Excess POCl₃: After cooling the reaction to room temperature, it is crucial to remove the excess POCl₃ by distillation under reduced pressure. This must be performed in a well-ventilated fume hood[5].

  • Quenching (Critical Step): The reaction mixture is quenched by slowly and carefully adding it to a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate, or a buffered solution like aqueous sodium acetate. Never add water to the reaction mixture [8]. Maintain the temperature of the quenching mixture below 20°C.

  • Workup and Purification: After the quenching is complete and gas evolution has ceased, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Troubleshooting the POCl₃ Chlorination
IssuePotential CauseMitigation Strategy
Reversion to Starting Material The 4-chlorothienopyrimidine product can be unstable in the presence of water and strong bases, leading to hydrolysis back to the starting thienopyrimidinone during workup[5][9].Use a "reverse quench" by adding the reaction mixture to the quenching solution. Use a weak base like sodium bicarbonate or a buffered solution for neutralization. Avoid strong bases like NaOH.
Delayed Exothermic Reaction during Quench Incomplete hydrolysis of POCl₃ can lead to the formation of metastable intermediates (e.g., phosphorodichloridic acid), which can decompose exothermically upon warming[10].Quench the reaction by adding the mixture to the quenching solution at a controlled, slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis[8].
Low Yield Incomplete reaction or premature quenching. Moisture in the reaction setup can hydrolyze POCl₃.Ensure the reaction goes to completion by monitoring with TLC. Use thoroughly dried glassware and reagents. Consider adding PCl₅ along with POCl₃ to enhance the chlorinating power for difficult substrates[11].

Part 3: A Comparative Analysis - Thienopyrimidines vs. Pyrazolo[3,4-d]pyrimidines

While thienopyrimidines are a mainstay in kinase inhibitor development, the isomeric pyrazolo[3,4-d]pyrimidine scaffold has emerged as a powerful alternative. Both are bioisosteres of adenine and can effectively target the ATP-binding site of kinases[12][13][14].

Synthetic Comparison
FeatureThieno[3,4-d]pyrimidine SynthesisPyrazolo[3,4-d]pyrimidine Synthesis
Key Starting Materials Ketone/aldehyde, activated nitrile, sulfur5-Amino-1H-pyrazole-4-carboxamide, urea
Core Formation Gewald reaction to form the thiophene ring first.Cyclization of the pyrazole with urea to form the pyrimidine ring.
Chlorination Typically performed on the thienopyrimidinone intermediate using POCl₃.Also performed on the pyrazolopyrimidin-diol intermediate using POCl₃[15].
Overall Steps Generally a three-step process to the 4-chloro intermediate.Can be a two-step process to the 4,6-dichloro intermediate[15].
Potential Challenges Reproducibility of the Gewald reaction; handling of elemental sulfur.Potential for multiple isomers depending on the starting pyrazole.
Detailed Experimental Protocol: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
  • Cyclization: A mixture of 5-amino-1H-pyrazole-4-carboxamide (1.0 eq) and urea (10 eq) is heated to 190°C for 2 hours. After cooling, the mixture is treated with 10% KOH solution, followed by acidification with dilute HCl to a pH of 4-5. The resulting precipitate of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is collected by filtration[15].

  • Chlorination: The dried diol (1.0 eq) is refluxed in an excess of POCl₃ for 4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched by adding it to ice water. The precipitated 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is collected by filtration, washed with water, and dried[15].

Part 4: Alternative Synthetic Methodologies - The Push for Greener Chemistry

Conventional synthetic methods often involve long reaction times, harsh reagents, and significant solvent waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to address these limitations.

Conventional vs. Microwave-Assisted Synthesis: A Quantitative Comparison
Reaction StepMethodReaction TimeYieldReference
Pyrimidine Ring FormationConventional Heating6.5 hours65%[16]
Microwave Irradiation24 minutes82%[16]
Thienopyrimidine SynthesisConventional Heating12 hours64%[16]
Microwave Irradiation8 minutes79%[16]

As the data clearly indicates, microwave irradiation can dramatically reduce reaction times and improve yields, contributing to a more efficient and reproducible workflow[17][18].

Part 5: Biological Context - Thienopyrimidines as CDK7 Inhibitors

The 4-chloro-thienopyrimidine scaffold is a versatile starting point for the synthesis of potent kinase inhibitors. Derivatives of this core have been shown to selectively inhibit Cyclin-Dependent Kinase 7 (CDK7), a master regulator of the cell cycle and transcription[3][10][17].

CDK7 Signaling Pathway and the Impact of Inhibition

CDK7 plays a dual role in cellular proliferation. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression[19][20]. As a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for the initiation of transcription[19][21].

CDK7 Signaling Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription CDK7_CAK CDK7 (CAK Complex) CDK_Targets CDK1, CDK2, CDK4, CDK6 CDK7_CAK->CDK_Targets Phosphorylates & Activates Arrest Cell Cycle Arrest (G1/S and G2/M) CDK7_CAK->Arrest CellCycle Cell Cycle Progression CDK_Targets->CellCycle CDK7_TFIIH CDK7 (TFIIH Complex) RNAPII RNA Polymerase II CDK7_TFIIH->RNAPII Phosphorylates Ser5/7 of CTD Apoptosis Apoptosis CDK7_TFIIH->Apoptosis Transcription Gene Transcription RNAPII->Transcription Inhibitor Thienopyrimidine-based CDK7 Inhibitor Inhibitor->CDK7_CAK Inhibits Inhibitor->CDK7_TFIIH Inhibits

Caption: Inhibition of CDK7 by thienopyrimidine derivatives blocks both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis.

Inhibition of CDK7 with a thienopyrimidine-based inhibitor leads to a dual blockade:

  • Cell Cycle Arrest: By preventing the activation of downstream CDKs, the inhibitor halts the cell cycle, primarily at the G1/S and G2/M transitions[20].

  • Transcriptional Repression: Inhibition of RNAPII phosphorylation leads to a shutdown of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers. This can induce apoptosis in cancer cells[21].

Conclusion

The reproducibility of experiments involving this compound and its derivatives is fundamentally linked to a deep understanding and meticulous control of the synthetic process. From the nuances of the Gewald reaction to the critical quenching of the POCl₃ chlorination, each step presents opportunities for variability that can cascade into inconsistent biological data. By embracing the troubleshooting strategies outlined in this guide, considering alternative scaffolds like pyrazolo[3,4-d]pyrimidines, and exploring modern synthetic techniques such as microwave-assisted synthesis, researchers can significantly enhance the reliability and efficiency of their work. Ultimately, a commitment to robust and reproducible chemistry is the bedrock upon which credible and impactful drug discovery is built.

References

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]

  • Patel, H., et al. (2020). Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma. PMC. [Link]

  • Gorgogietas, V., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • Li, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?. [Link]

  • Wang, Z., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed. [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]

  • Zhang, Y., et al. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Publishing. [Link]

  • Taylor & Francis Online. (n.d.). Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • News-Medical.Net. (2025). New research sheds light on CDK7's role in cancer cell proliferation. [Link]

  • Sali, V. K., et al. (2024). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. PMC. [Link]

  • ResearchGate. (2025). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. [Link]

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • Al-Warhi, T., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]

  • ResearchGate. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Link]

  • ResearchGate. (n.d.). (PDF) Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. [Link]

  • Sabanis, G., et al. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Rossi, A., et al. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]

  • Wernik, M., et al. (2019). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. [Link]

  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]

  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Li, Y., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine. [Link]

  • Singh, A., et al. (2022). CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]

  • El-Baih, F. E., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. PMC. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and structure of some thienopyrimidine derivatives. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine is a crucial heterocyclic scaffold and a versatile intermediate in the synthesis of pharmacologically active molecules. Its structure, featuring a fused thiophene and pyrimidine ring system, serves as a core component in the development of various therapeutic agents, including protein kinase inhibitors.[1] The strategic placement of the chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functionalities and the construction of extensive compound libraries.

This guide provides a detailed comparison of the most logical and experimentally supported synthetic pathways to this key intermediate. We will dissect the strategic decisions behind each route, offer detailed protocols, and present a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Primary Synthetic Strategy: Convergent Synthesis via Thiophene Annulation

The most prevalent and logical approach to constructing the thieno[3,4-d]pyrimidine core involves a convergent strategy: first preparing a suitably functionalized 3-aminothiophene precursor, followed by the annulation (construction) of the pyrimidine ring, and concluding with a targeted chlorination. This method offers flexibility and is built upon well-established, high-yielding reactions in heterocyclic chemistry.

G cluster_0 Part A: Thiophene Core Synthesis cluster_1 Part B: Pyrimidine Ring Annulation cluster_2 Part C: Final Chlorination A 3-Oxotetrahydrothiophene Derivative B Methyl 3-Aminothiophene- 4-carboxylate A->B  Hydroxylamine·HCl  (Beckmann Rearrangement) C 5,7-Dihydrothieno[3,4-d]pyrimidin- 4(3H)-one B->C  Formamide (HCONH₂)  (Cyclization) D 4-Chloro-5,7-dihydrothieno- [3,4-d]pyrimidine C->D  POCl₃  (Dehydrative Chlorination)

Figure 1. Overall workflow for the primary convergent synthesis of the target compound.

Part A: Synthesis of the 3-Aminothiophene Intermediate

The cornerstone of this strategy is the formation of a 3-aminothiophene bearing a carbonyl-containing group (e.g., ester or carboxamide) at the 4-position. While the famous Gewald reaction is a powerhouse for synthesizing 2-aminothiophenes,[2][3][4][5] access to the 3-amino isomer required here necessitates a different approach.

A robust method involves starting from a 3-oxotetrahydrothiophene derivative. Reaction with an acid-addition salt of hydroxylamine, such as hydroxylamine hydrochloride, in a polar solvent triggers a one-pot reaction sequence. This process is believed to proceed through an oxime intermediate, which then undergoes a Beckmann rearrangement and subsequent aromatization to furnish the desired 3-aminothiophene.[6] This method is advantageous as it avoids the direct handling of potentially unstable reagents and provides the key intermediate in a single, efficient step.[6]

Part B: Pyrimidine Ring Annulation

With the 3-amino-4-alkoxycarbonylthiophene in hand, the next critical step is the construction of the pyrimidine ring. This is classically achieved through cyclocondensation with a one-carbon synthon that provides the requisite N-C-N fragment.

Causality Behind Reagent Choice: Heating the aminothiophene ester with formamide (HCONH₂) is a direct and effective method. Formamide serves a dual role: it acts as the solvent and the reagent, providing the necessary carbon and nitrogen atoms to close the six-membered pyrimidine ring, yielding the stable 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one intermediate.[1] Alternative reagents like formamidine acetate can also be employed for this transformation.

Part C: Aromatic Chlorination

The final step is the conversion of the pyrimidinone (a lactam) to the target 4-chloro-thienopyrimidine (a lactim chloride). This is a crucial activation step for subsequent nucleophilic substitution reactions.

Mechanism and Reagent Choice: The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).[7][8] The pyrimidinone exists in tautomeric equilibrium with its 4-hydroxy-thienopyrimidine form. The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a chlorophosphate ester intermediate. This esterification converts the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion (from POCl₃) attacks the C4 position, displacing the phosphate moiety and yielding the final chlorinated product.[9] The reaction is often performed with a tertiary amine base (e.g., pyridine, N,N-dimethylaniline) or, for large-scale applications, can be run solvent-free under heat in a sealed reactor to improve safety and reduce waste.[7][10]

Alternative Synthetic Considerations

While the convergent approach is the most documented and logical, other strategies are conceivable, primarily involving a variation in the construction of the thiophene ring.

Route 2: The "Pyrimidine First" Approach

A conceptually alternative route would involve starting with a pre-functionalized pyrimidine, such as 4,6-dichloro-5-formylpyrimidine, and subsequently building the thiophene ring onto it. This could be achieved by reaction with a reagent like methyl thioglycolate, followed by base-catalyzed intramolecular cyclization and dehydration. While plausible, this route is often more complex, may suffer from lower yields due to competing side reactions on the activated pyrimidine ring, and is less commonly reported for this specific scaffold.

Head-to-Head Comparison

FeatureRoute 1: Convergent (Thiophene First)Route 2: Alternative (Pyrimidine First)
Starting Materials 3-Oxotetrahydrothiophene derivatives, Formamide, POCl₃Substituted Dichloropyrimidines, Thioglycolate esters
Key Reactions Beckmann Rearrangement, Cyclocondensation, Aromatic ChlorinationNucleophilic Substitution, Intramolecular Cyclization
Number of Steps Typically 3 steps from the oxotetrahydrothiophene.Variable, often 2-4 steps from commercial pyrimidines.
Overall Yield Generally moderate to good; reactions are well-established.Potentially lower due to side reactions and regioselectivity issues.
Flexibility High. Allows for diverse substitutions on the thiophene ring early in the synthesis.Moderate. Substituents are dictated by the availability of pyrimidine starting materials.
Scalability Good. Solvent-free chlorination protocols enhance scalability.[7]Moderate. Purification of intermediates can be challenging.
Key Advantage High reliability and predictability based on established precedents.May provide access to unique substitution patterns if specific pyrimidines are readily available.
Key Disadvantage Requires synthesis of the specific 3-aminothiophene precursor.Less documented; may require significant optimization.

Detailed Experimental Protocols (Route 1)

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Methyl 3-aminothiophene-4-carboxylate hydrochloride[6]
  • To a solution of methyl 3-oxo-tetrahydrothiophene-4-carboxylate (1.0 eq) in a suitable polar solvent (e.g., methanol or acetonitrile), add hydroxylamine hydrochloride (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (approx. 80-100 °C) and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, cool the mixture to room temperature, then further cool in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of the title compound. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of 5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one
  • Combine methyl 3-aminothiophene-4-carboxylate hydrochloride (1.0 eq) with an excess of formamide (can serve as both reagent and solvent).

  • Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Stir the slurry, then collect the solid by filtration.

  • Wash the solid thoroughly with water, then a small amount of cold ethanol, and dry under vacuum to afford the pyrimidinone intermediate.

Protocol 3: Synthesis of this compound[7]

SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle with extreme caution in a chemical fume hood.

  • Place the 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. A catalytic amount of N,N-dimethylaniline or 1-2 equivalents of pyridine can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete conversion of the starting material.

  • Cool the reaction mixture to room temperature. Slowly and cautiously , pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic step.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Conclusion

For the synthesis of this compound, the convergent pathway starting from a 3-oxotetrahydrothiophene derivative represents the most strategic and experimentally validated approach. It relies on a series of robust chemical transformations—Beckmann rearrangement, pyrimidine cyclization, and POCl₃-mediated chlorination—that are well-understood and scalable. This route provides researchers with a reliable and flexible platform for accessing this pivotal intermediate, thereby accelerating the discovery and development of novel thienopyrimidine-based therapeutics.

References

Sources

The Strategic Role of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine in the Development of Targeted Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel heterocyclic scaffolds that can serve as the foundation for targeted therapies is of paramount importance. Among these, the thienopyrimidine core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a range of biological targets implicated in cancer, inflammation, and other proliferative diseases. This guide provides an in-depth technical analysis of the thienopyrimidine scaffold, with a specific focus on the strategic utility of the intermediate, 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine. We will explore its role in the synthesis of potent bioactive molecules and objectively compare the performance of thienopyrimidine-based compounds with established alternatives, supported by experimental data and detailed protocols for their evaluation.

The Thienopyrimidine Scaffold: A Versatile Pharmacophore

The thienopyrimidine nucleus, an isostere of purine, has garnered significant attention in medicinal chemistry due to its ability to mimic the adenine core of ATP, enabling it to effectively compete for the ATP-binding sites of various kinases.[1] This inherent characteristic has led to the development of numerous thienopyrimidine derivatives with potent inhibitory activity against key enzymes in signaling pathways that are often dysregulated in disease.

The biological activities of thienopyrimidine derivatives are diverse and include:

  • Anticancer Properties: Through the inhibition of various kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Rho-associated coiled-coil containing protein kinase (ROCK), and Phosphoinositide 3-kinase (PI3K), as well as by targeting microtubule polymerization.[2][3][4][5][6]

  • Anti-inflammatory Effects: Modulating inflammatory pathways, making them potential candidates for treating inflammatory conditions.[7]

  • Antimicrobial and Antiviral Activities: Demonstrating a broad spectrum of activity against various pathogens.[8]

The specific isomeric form of the thienopyrimidine core, such as thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine, along with the nature and position of substituents, dictates the target specificity and pharmacological profile of the resulting compounds.

The Pivotal Role of this compound as a Synthetic Intermediate

While direct biological data on this compound is limited, its significance lies in its role as a key building block in the synthesis of a diverse library of thienopyrimidine derivatives. The chlorine atom at the 4-position is a versatile handle for introducing various functional groups through nucleophilic substitution reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) of the thienopyrimidine scaffold.

The general synthetic strategy often involves the initial construction of the thienopyrimidine core, followed by chlorination to introduce the reactive chloro group. This chlorinated intermediate can then be reacted with a variety of nucleophiles, such as amines, anilines, and hydrazines, to generate a library of 4-substituted thienopyrimidine derivatives with diverse pharmacological properties.[9]

General Synthetic Workflow

The synthesis of 4-substituted thienopyrimidine derivatives from a chlorinated intermediate can be visualized as a multi-step process that allows for the introduction of chemical diversity at a late stage.

G cluster_synthesis Synthetic Workflow Thiophene Precursor Thiophene Precursor Thienopyrimidinone Thienopyrimidinone Thiophene Precursor->Thienopyrimidinone Gewald Reaction & Cyclization 4-Chloro-thienopyrimidine This compound Thienopyrimidinone->4-Chloro-thienopyrimidine Chlorination (e.g., POCl3) Diverse Derivatives Library of 4-Substituted Thienopyrimidine Derivatives 4-Chloro-thienopyrimidine->Diverse Derivatives Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow for generating diverse thienopyrimidine derivatives.

Comparative Analysis: Thienopyrimidines vs. Alternative Scaffolds

The effectiveness of a pharmacophore is best understood in the context of other scaffolds targeting the same biological pathways. For kinase inhibition, a prominent alternative to the thienopyrimidine core is the pyrazolo[3,4-d]pyrimidine scaffold. Both are purine isosteres and have been successfully developed into potent kinase inhibitors.[1]

FeatureThienopyrimidine ScaffoldPyrazolo[3,4-d]pyrimidine Scaffold
Core Structure Fused thiophene and pyrimidine ringsFused pyrazole and pyrimidine rings
Mechanism of Action Primarily ATP-competitive kinase inhibitionPrimarily ATP-competitive kinase inhibition
Key Targets ROCK, VEGFR-2, PI3K, TubulinSrc family kinases, BTK, FLT3
Advantages Broad spectrum of kinase inhibition, established synthetic routes.High potency and selectivity for specific kinases, opportunities for covalent inhibition.
Representative Inhibitors Various preclinical candidates targeting angiogenesis and cell proliferation.Ibrutinib (BTK inhibitor), Ruxolitinib (JAK inhibitor with a related pyrrolo[2,3-d]pyrimidine core).

The choice between these scaffolds often depends on the specific kinase target, the desired selectivity profile, and the physicochemical properties required for the intended therapeutic application.

Experimental Protocols for Biological Evaluation

To objectively assess the performance of novel thienopyrimidine derivatives, standardized and robust biological assays are essential. The following section provides detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors and microtubule-targeting agents.

Kinase Inhibition Assays

The inhibitory activity of a compound against a specific kinase is typically determined by measuring the reduction in the phosphorylation of a substrate in the presence of the compound.

This assay measures the inhibition of VEGFR-2 kinase activity using a luminescence-based method that quantifies the amount of ATP remaining in the reaction.[3][10]

  • Preparation of Reagents:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water.

    • Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

    • Dilute the test compound to the desired concentrations in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.

  • Assay Procedure:

    • Add the Master Mix to all wells of a 96-well plate.

    • Add the diluted test compound or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" controls.

    • Incubate the plate at 30°C for 45 minutes.

    • Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo™ MAX).

    • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes an in vitro assay to measure the lipid kinase activity of PI3K.[11][12]

  • Immunoprecipitation of PI3K (from cell lysates):

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with an anti-p85 PI3K antibody, followed by protein A/G-agarose beads to immunoprecipitate the PI3K enzyme complex.

    • Wash the beads extensively with lysis buffer and then with kinase buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer containing phosphatidylinositol (PI) as a substrate and the test compound or vehicle.

    • Initiate the reaction by adding ATP (often radiolabeled [γ-32P]ATP).

    • Incubate at room temperature with gentle agitation.

    • Stop the reaction by adding acid.

  • Lipid Extraction and Analysis:

    • Extract the lipids from the reaction mixture.

    • Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

    • Separate the lipids by TLC.

    • Visualize the radiolabeled product (PIP3) by autoradiography and quantify the spot intensity.

  • Data Analysis:

    • Calculate the percent inhibition of PI3K activity for each compound concentration relative to the vehicle control.

    • Determine the IC50 value as described for the VEGFR-2 assay.

This assay is an enzyme immunoassay (EIA) that detects the phosphorylation of a specific substrate by ROCK.[13][14]

  • Assay Setup:

    • Use a 96-well plate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).

    • Add diluted active ROCK enzyme or unknown samples to the wells.

  • Kinase Reaction:

    • Initiate the reaction by adding a kinase reaction buffer containing ATP and DTT.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding EDTA.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1).

    • Incubate and then wash the wells.

    • Add an HRP-conjugated secondary antibody.

    • Incubate and wash the wells.

    • Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

    • Stop the color development with an acid solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the percent inhibition and IC50 values as previously described.

G cluster_kinase_assay Kinase Inhibition Assay Workflow Kinase_Substrate_ATP Kinase + Substrate + ATP + Test Compound Incubation Incubation Kinase_Substrate_ATP->Incubation Detection Detection of Product or Remaining ATP Incubation->Detection Data_Analysis Data Analysis (IC50) Detection->Data_Analysis

Caption: General workflow for kinase inhibition assays.

Microtubule Polymerization Assay

This assay monitors the effect of compounds on the in vitro assembly of purified tubulin into microtubules.[15]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP stock solution.

    • Dilute the test compound to the desired concentrations.

  • Assay Procedure (Turbidimetric Method):

    • Pre-warm a 96-well plate to 37°C in a spectrophotometer.

    • On ice, add tubulin, GTP, and the test compound or vehicle to the wells.

    • Initiate polymerization by placing the plate in the pre-warmed spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.

    • Quantify the effect by measuring parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.

G cluster_tubulin_assay Microtubule Polymerization Assay Tubulin_GTP_Compound Tubulin + GTP + Test Compound Incubation_37C Incubation at 37°C Tubulin_GTP_Compound->Incubation_37C Measure_OD340 Measure Absorbance at 340 nm (Turbidity) Incubation_37C->Measure_OD340 Polymerization_Curve Generate Polymerization Curve Measure_OD340->Polymerization_Curve

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine. As a chlorinated heterocyclic compound, this chemical requires specific handling and disposal protocols to ensure personnel safety and environmental compliance. The procedures outlined below are based on established best practices for managing halogenated organic chemical waste.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. While it is based on authoritative sources, it is not a substitute for a site-specific risk assessment and the protocols mandated by your institution's Environmental Health and Safety (EHS) department. Always consult your EHS office and the latest Safety Data Sheet (SDS) for the most current and locally compliant disposal procedures.

Core Hazard Assessment and Chemical Profile

Understanding the chemical nature of this compound is fundamental to appreciating the causality behind its disposal requirements. As a member of the thienopyrimidine class and a chlorinated organic molecule, it presents several potential hazards. While a specific, comprehensive SDS for this exact compound is not widely available, data from structurally similar compounds, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, provide a strong basis for hazard assessment.[1]

Inferred Hazards:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation upon contact.[1][2]

  • Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Environmental Hazard: Like many chlorinated organic compounds, it is presumed to be toxic to aquatic life and is not readily biodegradable, posing a risk of environmental pollution if not disposed of correctly.[5]

PropertyData (based on structural analogs)Source
Chemical Class Halogenated Heterocyclic CompoundN/A
Molecular Formula C₇H₇ClN₂S (for 2-methyl derivative)[6]
Appearance Likely a light-colored or off-white crystalline solid[1]
Solubility Expected to be soluble in organic solvents (DMSO, DMF) and sparingly soluble in water[1]
Primary Disposal Concern Presence of Chlorine[5][7][8]

The Foundational Principle: Waste Stream Segregation

The single most critical step in the proper disposal of this compound is strict waste stream segregation . The presence of a halogen (chlorine) dictates a specific, and often more costly, disposal pathway, typically high-temperature incineration.[5][7][9] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, significantly increasing disposal costs and environmental burden.[10][11]

The logic is straightforward: specialized facilities are required to scrub acidic gases (like hydrogen halides) that are produced during the incineration of chlorinated compounds.[5] Disposing of clean, non-halogenated solvents does not require this step. Therefore, segregation is both economically and environmentally imperative.

G cluster_H Halogenated Waste Stream cluster_NH Non-Halogenated Waste Stream Start Chemical Waste Generated Decision Does it contain This compound or other halogenated compounds? Start->Decision Halogenated YES NonHalogenated NO Liquid_H Halogenated Liquid Waste (e.g., Chloroform, DCM solutions) Halogenated->Liquid_H Liquid_NH Non-Halogenated Liquid Waste (e.g., Acetone, Hexanes) NonHalogenated->Liquid_NH Solid_H Halogenated Solid Waste (e.g., Contaminated silica, filter paper) Solid_NH Non-Halogenated Solid Waste

Caption: Waste Segregation Decision Workflow.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the compound for any purpose, including disposal, ensure the following safety measures are in place.

  • Engineering Controls: All handling of this compound, including weighing, preparing solutions, and adding waste to containers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12] Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as solid hazardous waste after handling is complete.[12]

    • Body Protection: A laboratory coat must be worn at all times.[1]

Step-by-Step Disposal Protocols

Follow these detailed procedures based on the form of the waste.

Disposal of Solid Waste

This includes the pure compound, contaminated spatulas, weigh boats, silica gel, and other contaminated disposable labware.

  • Prepare Waste Container: Obtain a designated hazardous waste container for "Halogenated Organic Solids." This container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[10][11]

  • Labeling: Label the container clearly with "Hazardous Waste," "Halogenated Solid Waste," and list all chemical constituents, including "this compound." Do not use abbreviations.[11]

  • Waste Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood. Minimize the creation of dust.

  • Seal Container: Securely close the container lid immediately after adding waste.[11]

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as acids, bases, and oxidizers.[10]

Disposal of Liquid Waste

This includes solutions containing the compound, reaction mixtures, and the first rinse from container decontamination.

  • Prepare Waste Container: Obtain a designated hazardous waste container for "Halogenated Organic Liquids." The container must be compatible with the solvents used (e.g., a plastic-coated glass bottle).

  • Labeling: Label the container with "Hazardous Waste," "Halogenated Liquid Waste," and list all chemical components, including solvents and "this compound."

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.[7][11] Furthermore, do not mix incompatible chemicals (e.g., acids and bases) within the same waste container.[7]

  • Seal and Store: Securely cap the container. Do not fill beyond 90% capacity to allow for expansion.[13] Store in a designated satellite accumulation area, preferably in secondary containment.

Decontamination of Empty Containers

Empty containers that held the pure compound or its solutions are still considered hazardous waste until properly decontaminated.[7]

  • Triple Rinse: Rinse the empty container with a suitable solvent (one that will solubilize the compound) three times.[7][14] Each rinse should use a volume of solvent equal to approximately 5-10% of the container's volume.[14]

  • Collect Rinseate: The rinseate from all three rinses is considered hazardous and must be collected and disposed of as "Halogenated Liquid Waste" as described in section 4.2.[14]

  • Container Disposal: Once triple-rinsed, deface or remove all original labels from the container.[7][14] The cap should be removed, and the container can then typically be disposed of as regular non-hazardous laboratory glass or plastic trash.[14] Consult your EHS department for specific institutional policies.

Emergency Procedures: Spill Management

Accidental spills must be treated as hazardous waste.[14] The response depends on the scale of the spill.

  • Assess the Situation: Evaluate the size and immediate risk of the spill. If the spill is large, involves highly concentrated material, or you are not trained or equipped to handle it, evacuate the area immediately.

  • Alert Personnel: Notify colleagues in the immediate vicinity and your laboratory supervisor. For large spills, contact your institution's EHS or emergency response team.

  • Manage Small Spills: For minor spills that you are confident in handling:

    • Don PPE: Wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

    • Containment: Prevent the spill from spreading using absorbent pads or materials from a chemical spill kit.

    • Collection: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand). Once absorbed, carefully scoop the material into a designated "Halogenated Solid Waste" container.

    • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Dispose of all cleanup materials, including gloves and towels, as hazardous solid waste.[10][14]

G cluster_small_spill cluster_large_spill Spill Spill Occurs Assess Assess Size & Hazard Spill->Assess Small Minor & Manageable Assess->Small Large Large or Unmanageable Assess->Large PPE Don Appropriate PPE Contain Contain Spill PPE->Contain Collect Collect with Absorbent Contain->Collect Dispose Dispose of all materials as Halogenated Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Evacuate Evacuate Area Alert Alert Supervisor & Call EHS/Emergency Services Evacuate->Alert

Caption: Emergency Spill Response Workflow.

Final Waste Handover

Once your waste containers are ready for disposal, contact your institution's EHS or hazardous waste management program to schedule a pickup.[14] Do not transport hazardous waste containers yourself. Ensure all paperwork is completed as required by your institution.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google AI Search Grounding.
  • Safe Disposal of Thieno[2,3-d]pyridazin-4,7-dione: A Procedural Guide. (n.d.). Benchchem.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025). Thermo Fisher Scientific.
  • Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl- - Substance Details. (n.d.). US EPA.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Thieno[3,2-d]pyrimidine-4-carbonitrile Safety Data Sheets(SDS). (n.d.). lookchem.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Google AI Search Grounding.
  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- - Safety and Hazards. (n.d.). PubChem.
  • Halogenated Waste Categories. (n.d.). Google AI Search Grounding.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Safety Data Sheet for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (2023). Apollo Scientific.

Sources

Personal protective equipment for handling 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

As drug discovery and development advance, the synthesis and handling of novel heterocyclic compounds have become routine. Among these, thienopyrimidine derivatives are significant due to their structural similarity to purines, making them valuable scaffolds in medicinal chemistry. However, their safe handling is paramount. This guide provides a detailed protocol for personal protective equipment (PPE) when working with this compound (CAS No. 53826-89-4), ensuring the well-being of laboratory personnel and the integrity of the research.

The core principle of laboratory safety is to establish multiple barriers between the researcher and the potential hazard. For this compound, these hazards are well-defined and require a systematic approach to mitigation.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with a chemical is the first step in developing a robust safety plan. Based on the available Safety Data Sheet (SDS), this compound is classified with several hazards that dictate our PPE and handling strategy.[1]

Hazard ClassGHS CodeDescriptionImplication for Handling
Acute Toxicity, Oral H302Harmful if swallowedPrevents accidental ingestion through contaminated hands.
Skin Irritation H315Causes skin irritationRequires robust skin protection to prevent direct contact.
Eye Irritation H319Causes serious eye irritationMandates stringent eye protection to prevent splashes or aerosol contact.
Specific Target Organ Toxicity H335May cause respiratory irritationNecessitates handling in a controlled environment to avoid inhalation of dust or aerosols.

These classifications are not merely administrative; they are the scientific basis for the selection of each piece of protective equipment that follows.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to provide comprehensive protection. The following equipment is mandatory when handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Respiratory Protection Chemical Fume Hood Primary Engineering Control: All handling of the solid compound or its solutions must occur within a certified chemical fume hood. This is the most effective way to mitigate respiratory irritation (H335) by capturing dust and vapors at the source.[2]
Eye and Face Protection Chemical Safety Goggles & Face Shield Mandatory: Tight-sealing chemical safety goggles are required to protect against eye irritation (H319) from splashes or airborne particles.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities.
Hand Protection Chemical-Resistant Gloves Critical Barrier: Disposable nitrile gloves provide an effective barrier against skin irritation (H315) for incidental contact. Always inspect gloves for tears or holes before use. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance data. Double-gloving is recommended for enhanced protection.
Body Protection Laboratory Coat Essential Coverage: A fully buttoned, flame-resistant lab coat protects the skin on the arms and torso from accidental spills and contamination.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict workflow minimizes the risk of exposure and cross-contamination. The process begins before the chemical is even touched and ends long after it has been returned to storage.

Preparation and PPE Donning Sequence

Before starting any work, ensure the fume hood is operational, the work area is clean, and all necessary equipment, including a designated waste container and spill kit, is within reach. Donning PPE in the correct order is crucial to ensure a proper seal and avoid contamination.

G cluster_prep Preparation cluster_donning PPE Donning Sequence Prep1 Verify Fume Hood Function Prep2 Prepare Work Area & Spill Kit Prep1->Prep2 Don1 Lab Coat Prep2->Don1 Don2 Safety Goggles Don1->Don2 Don3 Face Shield (if needed) Don2->Don3 Don4 Gloves (Last) Don3->Don4

Caption: PPE Donning Workflow.

Chemical Handling
  • Transport: Always transport the chemical in a sealed, labeled, and shatter-resistant secondary container.

  • Weighing: If weighing the solid, perform the task in the fume hood or a ventilated balance enclosure to contain any dust. Use disposable weigh boats.

  • Dissolving/Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully within the fume hood to avoid splashing. Keep the sash at the lowest practical height.

  • Post-Handling: After use, securely seal the primary container. Decontaminate any reusable equipment (e.g., spatulas) with an appropriate solvent, and dispose of the solvent as hazardous waste. Clean the work surface within the fume hood.

PPE Doffing Sequence

Removing PPE correctly is as important as putting it on. The goal is to avoid contact with any contaminated surfaces. This procedure should be performed in a designated area away from the immediate workspace.

G cluster_doffing PPE Doffing Sequence Doff1 Gloves (First) Doff2 Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Safety Goggles Doff3->Doff4 FinalStep Wash Hands Thoroughly Doff4->FinalStep

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine
Reactant of Route 2
4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.